Octahydro-2H-1-benzopyran-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFLYJIWLHSQLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052105 | |
| Record name | Octahydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; slight spicy note | |
| Record name | 2H-1-Benzopyran-2-one, octahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octahydrocoumarin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1157/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
144.00 to 146.00 °C. @ 16.00 mm Hg | |
| Record name | Octahydro-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037276 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | Octahydrocoumarin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1157/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.089-1.096 | |
| Record name | Octahydrocoumarin | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1157/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4430-31-3 | |
| Record name | Octahydrocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydrocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, octahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octahydro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octahydro-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Octahydro-2H-1-benzopyran-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037276 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Octahydro-2H-1-benzopyran-2-one basic properties
An In-Depth Technical Guide to Octahydro-2H-1-benzopyran-2-one: Properties, Synthesis, and Potential Applications
Introduction
This compound, more commonly known as octahydrocoumarin, is a saturated bicyclic lactone with the molecular formula C₉H₁₄O₂.[1] As a fully hydrogenated derivative of coumarin, it belongs to the benzopyran class of organic compounds.[1][2][3] Structurally, it consists of a cyclohexane ring fused to a six-membered lactone ring (a δ-valerolactone).[1] While its primary industrial application is as a fragrance and flavoring agent, noted for its sweet, coumarin-like, and herbal taste profile, its underlying molecular architecture holds significant interest for medicinal chemistry and drug development.[1][2]
The benzopyran scaffold is a privileged structure in pharmacology, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][4][5] Similarly, the lactone motif is a key pharmacophore in many therapeutic agents.[6][7] Although systematic research on the specific biological activities of octahydrocoumarin is limited in publicly available literature, its foundational structure serves as a valuable starting point for the design and synthesis of novel therapeutic candidates.[1]
This guide provides a comprehensive technical overview of the fundamental properties of this compound, intended for researchers, chemists, and drug development professionals. It covers the compound's physicochemical properties, established synthesis methodologies, characterization techniques, and the inferred pharmacological potential based on its structural class.
Part 1: Physicochemical and Structural Properties
The identity and purity of a compound are defined by its fundamental properties. This compound is a colorless liquid at room temperature with a distinct spicy and sweet odor.[1][]
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydrochromen-2-one | [1][] |
| Synonyms | Octahydrocoumarin, Bicyclononalactone, Cyclohexyl lactone | [2][9][10] |
| CAS Number | 4430-31-3 | [1][9][11] |
| Molecular Formula | C₉H₁₄O₂ | [1][] |
| Molecular Weight | 154.21 g/mol | [1][][10] |
| InChI Key | MSFLYJIWLHSQLG-UHFFFAOYSA-N |[1][][9] |
Table 2: Physicochemical Data
| Property | Value | Conditions | Source |
|---|---|---|---|
| Physical Form | Liquid | 20°C | [11] |
| Boiling Point | 144 - 146 °C | at 16 mm Hg | [1][10] |
| Density | 1.089 - 1.096 g/mL | 25°C | [1][10] |
| Refractive Index | 1.489 - 1.493 | at 20°C | [][10] |
| Solubility | Insoluble in water; Soluble in oils and ethanol | Standard | [1][10] |
| logP | 1.99 | ALOGPS (Predicted) |[2] |
Structural Analysis and Stereoisomerism
The structure of this compound features a decalin-like ring system where one of the rings is a lactone. The fusion of the cyclohexane and pyranone rings creates two chiral centers at carbons 4a and 8a. This gives rise to stereoisomerism, primarily in the form of cis- and trans-fused diastereomers.
-
trans-isomer: The hydrogens at the bridgehead carbons (4a and 8a) are on opposite sides of the ring system, leading to a more rigid, chair-like conformation.
-
cis-isomer: The bridgehead hydrogens are on the same side, allowing for greater conformational flexibility.
The stereochemistry of the final product is highly dependent on the synthesis method, particularly the catalytic hydrogenation step.[1] The separation and individual biological evaluation of these isomers are crucial in drug development, as different stereoisomers of a compound often exhibit distinct pharmacological and toxicological profiles.
Part 2: Synthesis and Characterization
The most common industrial route to this compound is efficient and relies on readily available starting materials.[1]
Synthesis Methodology: Catalytic Hydrogenation
The established industrial synthesis involves the catalytic hydrogenation of an ester of 3-(2-oxocyclohexyl)propionic acid.[1] This process is a reductive cyclization.
Causality of the Process:
-
Hydrogenation: The process begins with the reduction of the ketone group on the cyclohexyl ring of the starting material to a secondary alcohol. This is typically achieved using a heterogeneous catalyst under hydrogen pressure.
-
Lactonization: The newly formed hydroxyl group is positioned to react with the ester group within the same molecule. This intramolecular esterification (lactonization) is often spontaneous or acid/base-catalyzed, resulting in the formation of the stable six-membered lactone ring and yielding the final product.[1]
This synthesis route typically produces a mixture of the cis and trans isomers, requiring subsequent purification if a specific isomer is desired.[1]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol 1: General Procedure for Catalytic Hydrogenation
This protocol is a representative example based on established methodologies.
-
Reactor Setup: A high-pressure hydrogenation vessel (autoclave) is charged with the starting material, an ester of 3-(2-oxocyclohexyl)propionic acid, and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: A catalytic amount of Ruthenium on activated carbon (Ru/C, typically 1-5% by weight) is added to the mixture.[1] Rationale: Ru/C is an effective catalyst for the hydrogenation of ketones under relatively mild conditions and is favored for its efficiency and selectivity.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar). The reaction mixture is heated (e.g., 80-120°C) and stirred vigorously to ensure efficient mass transfer.
-
Reaction Monitoring: The reaction is monitored by tracking hydrogen uptake or by periodic sampling and analysis using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reactor is cooled, and the hydrogen pressure is safely released. The reaction mixture is filtered to remove the heterogeneous catalyst.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by vacuum distillation to yield the final product.
Spectroscopic Characterization
Structural confirmation and purity analysis rely on standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The most prominent feature is a strong absorption band around 1730-1750 cm⁻¹ , characteristic of the carbonyl (C=O) stretch in a six-membered lactone (ester). Additional peaks in the 1150-1250 cm⁻¹ region would correspond to the C-O stretching vibrations.
-
¹H NMR Spectroscopy: The spectrum would be complex due to the saturated bicyclic system. Protons adjacent to the lactone oxygen (-O-CH-) would appear downfield (~4.0-4.5 ppm). The proton adjacent to the carbonyl group (-CH-C=O) would also be shifted downfield. The remaining methylene and methine protons of the cyclohexane ring would appear as a complex multiplet in the upfield region (~1.0-2.5 ppm). The spectra of the cis and trans isomers would show distinct differences in chemical shifts and coupling constants due to their different spatial arrangements.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 154. Key fragmentation patterns would likely involve the loss of CO and CO₂ from the lactone ring.
Experimental Protocol 2: Purity and Isomer Analysis by HPLC
This protocol provides a general method for analytical separation.
-
Column Selection: A reverse-phase C18 column (e.g., Newcrom R1) is suitable for separating compounds of this polarity.[9]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common choice.[9] Addition of a small amount of acid (e.g., formic acid for MS compatibility or phosphoric acid for UV detection) can improve peak shape.[9]
-
Instrumentation: A standard HPLC system equipped with a UV detector (set to a low wavelength like 210 nm, as there is no strong chromophore) or an Evaporative Light Scattering Detector (ELSD) can be used.
-
Analysis: A solution of the sample is injected. The retention times of the cis and trans isomers will differ, allowing for their quantification and the assessment of the overall purity of the sample.
Part 3: Biological Activity and Potential Applications
While this compound is primarily used as a flavoring agent, its core structure is of significant interest in drug discovery.[3] The benzopyran nucleus is a common feature in molecules exhibiting a wide spectrum of biological activities.[1][5]
Inferred Pharmacological Potential
The biological activities of related coumarin and benzopyran derivatives provide a strong rationale for exploring the potential of octahydrocoumarin as a scaffold.
-
Anticancer Activity: Many natural and synthetic lactones are potent anticancer agents.[6][7] The lactone ring can act as a Michael acceptor or alkylating agent after enzymatic activation, interacting with biological nucleophiles to induce cytotoxicity in cancer cells.[6]
-
Anti-inflammatory and Antioxidant Activity: Coumarin derivatives are well-known for their anti-inflammatory and antioxidant properties.[4][12] These activities are often linked to their ability to modulate signaling pathways and scavenge reactive oxygen species.
-
Antimicrobial Activity: Various substituted 2H-1-benzopyran-2-ones have demonstrated significant antibacterial and antifungal properties, making this scaffold a promising starting point for the development of new anti-infective agents.[4][13][14]
The saturation of the benzene ring in octahydrocoumarin significantly alters its electronic properties and three-dimensional shape compared to aromatic coumarins. This modification can lead to novel biological activities or improved selectivity for specific targets. The synthesis of derivatives, such as introducing substituents at various positions on the bicyclic ring system, could unlock potent and specific biological effects.[1]
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physicochemical characteristics of Octahydrocoumarin
An In-Depth Technical Guide to the Physicochemical Characteristics of Octahydrocoumarin
Introduction: Defining Octahydrocoumarin
Octahydrocoumarin, systematically known as (3,4,4a,5,6,7,8,8a-octahydrochromen-2-one), is a saturated bicyclic lactone.[1][2] As a derivative of coumarin, it is a significant molecule in the fields of fragrance, flavor, and chemical research.[3][4] Unlike its aromatic precursor, coumarin, which is a crystalline solid, octahydrocoumarin is a colorless liquid at room temperature, often described as having a sweet, creamy, and coumarinic odor.[1][3][5] It is known by several synonyms, including Bicyclononalactone and Cyclohexyl lactone.[1][5][6][7]
The molecule's structure, C₉H₁₄O₂, features a fusion of a cyclohexane ring and a δ-valerolactone ring.[2][3][8] This structure contains two stereocenters at the ring junction, leading to the existence of four possible stereoisomers, a critical consideration in stereoselective synthesis and biological activity studies.[7] This guide provides a comprehensive analysis of the core physicochemical characteristics of octahydrocoumarin, detailing the experimental methodologies for their determination and discussing their implications for research and development.
Core Physicochemical Properties
The functional behavior of a chemical entity in any application—from flavor formulation to drug delivery—is dictated by its physical and chemical properties. For octahydrocoumarin, these parameters govern its solubility, stability, volatility, and potential for biological interaction.
Table 1: Summary of Key Physicochemical Data for Octahydrocoumarin
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₄O₂ | [1][2][3][7][8] |
| Molecular Weight | 154.21 g/mol | [1][2][6][7][8] |
| Physical State | Colorless Liquid | [1][2] |
| Boiling Point | 144-146 °C @ 16 mmHg293-298 °C @ 760 mmHg | [1][3][5][7][9] |
| Melting Point | ~17 °C | [7] |
| Density | 1.092 - 1.098 g/mL @ 25 °C | [1][5][9] |
| Water Solubility | Sparingly soluble to insoluble.~3.46 g/L (estimated) | [1][5][7] |
| Solubility (Organic) | Soluble in ethanol and oils | [1][6] |
| Log P (Octanol/Water) | 1.5 - 2.52 | [1][2][7] |
| Vapor Pressure | 0.005 - 0.008 mmHg @ 25 °C | [5][7] |
| Refractive Index | 1.489 - 1.493 @ 20 °C | [1][5][9] |
| Flash Point | >113 °C | [2][5] |
Structural Elucidation and Spectral Analysis
Confirming the identity and purity of octahydrocoumarin relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework. In ¹³C NMR, the carbonyl carbon of the lactone ring is expected to show a characteristic deshielded signal (>170 ppm). The protons and carbons adjacent to the ring oxygen will also exhibit distinct chemical shifts. Comprehensive 2D NMR experiments like COSY, HSQC, and HMBC are employed for unambiguous assignment of all signals.[10][11]
-
Mass Spectrometry (MS) : Mass spectrometry, often coupled with Gas Chromatography (GC-MS), confirms the molecular weight of 154.21 g/mol .[1] The fragmentation pattern observed provides further structural evidence, corresponding to the loss of CO₂ or other neutral fragments from the parent ion.
-
Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of octahydrocoumarin is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the saturated lactone, typically appearing in the 1720-1750 cm⁻¹ region.[11] The absence of aromatic C-H and C=C stretching bands distinguishes it from its precursor, coumarin.
Synthesis Pathways and Stereochemical Considerations
Understanding the synthesis of octahydrocoumarin is crucial as the chosen route dictates the isomeric composition and potential impurity profile of the final product.
Two primary synthetic routes are commonly employed:
-
Catalytic Hydrogenation of Coumarin : This is a direct approach where the aromatic ring and the double bond of the pyrone ring of coumarin are reduced.[2][12] This reaction must be carefully controlled, as incomplete hydrogenation can leave dihydrocoumarin as a difficult-to-separate impurity.[12]
-
Intramolecular Cyclization/Esterification : This method involves the cyclization of a precursor like 3-(2-hydroxycyclohexyl)propanoic acid or its esters.[2] This pathway can offer better control over stereochemistry depending on the stereoisomeric purity of the starting material.
Caption: Simplified overview of primary synthesis routes to Octahydrocoumarin.
Experimental Methodologies: A Practical Guide
The trustworthiness of physicochemical data hinges on robust and reproducible experimental protocols. The following sections detail standard operating procedures for determining the key characteristics of octahydrocoumarin.
Workflow for Comprehensive Physicochemical Characterization
A logical workflow ensures that foundational properties are established before more complex characteristics are investigated. The process begins with identity and purity confirmation, followed by the determination of key physical constants and solubility behavior.
Caption: Logical workflow for the physicochemical characterization of a compound.
Protocol 1: Boiling Point Determination (Thiele Tube Method)
This micro-scale method is efficient for determining the boiling point of small liquid samples.[13]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this setup, this is observed when a rapid, continuous stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid.[14][15]
Step-by-Step Methodology:
-
Sample Preparation: Place approximately 0.5 mL of octahydrocoumarin into a small test tube (e.g., 75x10 mm).
-
Capillary Insertion: Insert a standard melting point capillary tube (sealed at one end) into the liquid with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Clamp the assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the heat-transfer arm is properly positioned for heating.
-
Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, air trapped in the capillary will slowly bubble out.
-
Boiling Point Identification: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[14] Record this temperature. For higher accuracy, remove the heat source and note the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary.[15]
-
Pressure Correction: Record the ambient barometric pressure, as boiling points are pressure-dependent.
Causality: The Thiele tube's design promotes uniform heating of the oil via convection, which is critical for an accurate and sharp boiling point measurement. Slow, steady heating prevents superheating of the liquid and ensures thermal equilibrium between the sample, thermometer, and bath.
Protocol 2: Solubility Determination (Shake-Flask Method)
This is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[16][17]
Principle: An excess amount of the solute is agitated in a solvent for an extended period to ensure that a saturated solution is formed and equilibrium is reached. The concentration of the solute in the resulting solution is then quantified.
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Octahydro-2H-1-benzopyran-2-one CAS number 4430-31-3
An In-Depth Technical Guide to Octahydro-2H-1-benzopyran-2-one (CAS 4430-31-3): Synthesis, Characterization, and Applications in Modern Research
Abstract
This compound (CAS 4430-31-3), commonly known as octahydrocoumarin, is a saturated bicyclic lactone of significant interest in both industrial and research settings. While its primary application lies within the flavor and fragrance industries for its unique sensory properties, its core benzopyran structure represents a privileged scaffold in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, established synthesis methodologies, and a detailed framework for its analytical characterization. Furthermore, this document explores its potential as a versatile building block for the synthesis of novel, pharmacologically active agents, grounding its future prospects in the well-documented bioactivity of the broader coumarin class.[1][3]
Introduction to this compound
The Benzopyran Scaffold in Drug Discovery
The benzopyran (or coumarin) nucleus is a prominent structural motif found in a vast array of natural products and synthetic compounds.[1][4] This scaffold is associated with a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3][5] The inherent pharmacological relevance of the coumarin framework makes its derivatives, including saturated analogues like this compound, valuable starting points for drug discovery programs.[6]
Overview of this compound
This compound is the fully saturated derivative of coumarin, featuring a cyclohexane ring fused to a δ-valerolactone ring.[1][7] This saturation removes the aromaticity of the parent coumarin, resulting in a distinct set of physical and chemical properties. Its primary identity in commercial applications is as an aroma chemical, prized for its sweet, coumarin-like, and herbal notes.[1][8] In the context of medicinal chemistry, it serves as a chiral or achiral building block, offering a rigid bicyclic framework for the development of new chemical entities.[1][]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 4430-31-3 | [1][10] |
| Molecular Formula | C₉H₁₄O₂ | [1][10] |
| Molecular Weight | 154.21 g/mol | [1][10] |
| IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydrochromen-2-one | [1] |
| Synonyms | Octahydrocoumarin, Bicyclononalactone, Cyclohexyl lactone | [10][11][12] |
| Appearance | Colorless to light yellow clear liquid | [10][13] |
| Odor | Sweet, herbal, coumarin, tonka, woody | [10][13] |
| Boiling Point | 144-146 °C at 16 mmHg | [1][10] |
| Density | 1.092 - 1.098 g/mL at 25 °C | [10][13] |
| Refractive Index | 1.489 - 1.493 at 20 °C | [10][12] |
| Solubility | Insoluble in water; soluble in ethanol and oils | [1][12] |
| Storage | Store at 2-8°C in a cool, dry place | [10][11] |
Synthesis and Mechanism
Established Industrial Synthesis Route
The predominant industrial method for synthesizing this compound is through the catalytic hydrogenation of an ester of 3-(2-oxocyclohexyl)propionic acid.[1] This approach is favored for its operational simplicity and its use of readily accessible starting materials.[1] The process is highly efficient but typically results in a mixture of cis and trans diastereomers, necessitating downstream purification if a specific isomer is required.[1]
Mechanistic Insight
The synthesis proceeds via a two-step cascade within a single pot, a strategy that enhances process efficiency.
-
Catalytic Hydrogenation: The first step involves the reduction of the ketone group on the cyclohexyl ring of the precursor ester. Ruthenium supported on activated carbon (Ru/C) is a commonly employed catalyst for this transformation due to its high activity and selectivity.[1] This reduction yields a hydroxyl intermediate.
-
Intramolecular Cyclization (Lactonization): The newly formed hydroxyl group is positioned proximally to the ester functionality. Under the reaction conditions, it performs a nucleophilic attack on the ester's carbonyl carbon, leading to an intramolecular esterification.[1] This cyclization event forms the thermodynamically stable six-membered lactone ring and eliminates an alcohol molecule (e.g., ethanol if an ethyl ester was used), yielding the final product.[1]
Caption: Industrial synthesis workflow for this compound.
Comprehensive Analytical Characterization
A multi-modal analytical approach is essential for the unambiguous structural confirmation and purity assessment of this compound.
Spectroscopic Elucidation
Spectroscopic methods provide detailed information about the molecule's structure and functional groups.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band corresponding to the lactone carbonyl (C=O) stretch, which is expected to appear in the 1700-1750 cm⁻¹ region.[1] The absence of peaks above 3000 cm⁻¹ confirms the lack of C=C double bonds or aromatic rings.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful tool for structural elucidation, ¹H and ¹³C NMR are indispensable.[15] The ¹H NMR spectrum will show a complex series of signals in the aliphatic region (typically 1.0-4.5 ppm) corresponding to the 14 protons on the saturated bicyclic framework. ¹³C NMR will reveal nine distinct signals, with the lactone carbonyl carbon appearing significantly downfield (>170 ppm) and the other eight sp³-hybridized carbons appearing in the upfield region.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[15] Electron Ionization (EI) would show a molecular ion peak (M⁺) at m/z 154, corresponding to the molecular formula C₉H₁₄O₂.
Chromatographic Purity Assessment: A Validated Protocol
High-Performance Liquid Chromatography (HPLC) is a robust technique for determining the purity of this compound and separating its diastereomers.[16] Since the molecule lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is required.
Protocol: Reverse-Phase HPLC Method for Purity Analysis
This protocol provides a self-validating system for the routine quality control of this compound.
-
Instrumentation & Columns:
-
HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Analytical Column: C18 stationary phase (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Mobile Phase Preparation:
-
Acetonitrile (MeCN), HPLC grade.
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm).
-
Mobile Phase: Prepare an isocratic mobile phase of 50:50 (v/v) Acetonitrile:Water. Filter through a 0.45 µm membrane filter and degas thoroughly for 15 minutes in an ultrasonic bath before use. Causality: Degassing is critical for RID stability as dissolved gases can cause baseline noise and drift.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Causality: Maintaining a constant column and RID temperature is crucial for a stable baseline and reproducible retention times.
-
RID Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes (or until all peaks have eluted).
-
-
Standard and Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 50 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of ~5 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration (~5 mg/mL) using the mobile phase as the diluent.
-
-
Analysis and System Validation:
-
Equilibration: Equilibrate the column and RID with the mobile phase for at least 60 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main isomer(s) should be ≤ 2.0%. This ensures the system is performing with adequate precision.
-
Analysis: Inject the sample solution. Identify peaks based on retention time comparison with the standard.
-
Quantification: Calculate the purity by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
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molecular structure of Octahydro-2H-1-benzopyran-2-one
An In-Depth Technical Guide to the Molecular Structure of Octahydro-2H-1-benzopyran-2-one
Abstract
This compound, commonly known as octahydrocoumarin, is a saturated bicyclic lactone that serves as a fundamental scaffold in organic synthesis and holds significance in the fragrance industry. As a saturated derivative of coumarin, a ubiquitous natural product core, its structural nuances, particularly its stereochemistry, dictate its physical and chemical properties. This technical guide provides a comprehensive exploration of the molecular architecture of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its stereoisomerism, conformational preferences, principal synthetic pathways with mechanistic rationale, and the suite of spectroscopic techniques essential for its unambiguous characterization. The guide is structured to deliver not just procedural knowledge but also the underlying scientific principles that govern experimental design and data interpretation in the study of this molecule.
Core Molecular Identity and Physicochemical Properties
This compound (CAS: 4430-31-3) is a bicyclic organic compound featuring a cyclohexane ring fused to a δ-valerolactone ring.[1][2] This structure imparts specific chemical characteristics and is responsible for its use as a flavoring agent and fragrance component, often described as having sweet, coumarin-like, and herbal notes.[1][2][3] Its physical properties are summarized in Table 1.
| Property | Value | Source(s) |
| CAS Number | 4430-31-3 | [1][] |
| Molecular Formula | C₉H₁₄O₂ | [] |
| Molecular Weight | 154.21 g/mol | [1] |
| IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydrochromen-2-one | [] |
| Synonyms | Octahydrocoumarin, Bicyclononalactone | [3] |
| Appearance | Colorless liquid with a slight spicy note | [][5] |
| Boiling Point | 144-146 °C at 16 mmHg | |
| Density | 1.089 - 1.096 g/mL | |
| Solubility | Insoluble in water; Soluble in ethanol and oils | [5] |
Molecular Architecture: Stereochemistry and Conformational Analysis
The fusion of the saturated carbocycle and the lactone ring introduces stereochemical complexity, which is paramount to understanding the molecule's behavior.
Diastereomerism: cis and trans Isomers
The junction of the two rings at carbons 4a and 8a creates two diastereomers: cis-octahydro-2H-1-benzopyran-2-one and trans-octahydro-2H-1-benzopyran-2-one. In the cis isomer, the hydrogen atoms at the bridgehead carbons are on the same face of the molecule, whereas in the trans isomer, they are on opposite faces. This structural difference significantly impacts the molecule's overall shape, stability, and sensory properties.[1] The stereochemistry is a critical consideration during synthesis, as different catalytic systems can favor the formation of one isomer over the other.[1]
Synthesis and Mechanistic Rationale
The most industrially viable route to this compound leverages readily available precursors and established catalytic processes. [1]
Primary Synthetic Pathway
The synthesis begins with an ester of 3-(2-oxocyclohexyl)propionic acid. The process is a two-step, one-pot reaction involving catalytic hydrogenation followed by spontaneous intramolecular cyclization. [1] Step 1: Catalytic Hydrogenation: The ketone carbonyl on the cyclohexyl ring is selectively reduced to a hydroxyl group. This is a classic hydrogenation reaction, for which ruthenium supported on active carbon (Ru/C) is a highly effective and frequently used catalyst. [1]The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical as it can influence the diastereoselectivity of the resulting alcohol, which in turn dictates the final cis/trans ratio of the product.
Step 2: Intramolecular Lactonization: The newly formed hydroxyl group is positioned to attack the ester carbonyl in an intramolecular esterification (lactonization) reaction. This acid- or base-catalyzed (or often spontaneous under thermal conditions) cyclization is entropically favored, forming the stable six-membered lactone ring and yielding the final product. [1]This entire process typically produces a mixture of cis and trans isomers, which can then be separated chromatographically. [1]
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment rely on a combination of modern analytical techniques. The protocols described here represent a self-validating system, where data from orthogonal methods converge to a single, validated structural assignment.
Experimental Protocol: Chromatographic Separation and Purity
Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a sample and for separating the cis and trans isomers. A reverse-phase method is chosen due to the moderate polarity of the analyte.
-
System Preparation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to 210 nm is used.
-
Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). [6]For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents. [6]3. Sample Preparation: Dissolve approximately 1 mg of the synthesized product in 1 mL of the mobile phase.
-
Injection and Analysis: Inject 10 µL of the sample and run the analysis at a flow rate of 1.0 mL/min.
-
Data Interpretation: The resulting chromatogram will show peaks corresponding to the cis and trans isomers. The area under each peak is proportional to its concentration, allowing for the determination of the isomeric ratio and overall purity.
Spectroscopic Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for detailed structural elucidation.
-
¹H NMR: The spectrum will show a complex series of multiplets in the aliphatic region (1.0-4.5 ppm). The chemical shifts and coupling constants of the bridgehead protons (H-4a and H-8a) are particularly diagnostic for distinguishing between the cis and trans isomers. [7] * ¹³C NMR: The spectrum will display nine distinct signals. The lactone carbonyl carbon (C-2) will appear significantly downfield (~170 ppm). The chemical shifts of the bridgehead carbons (C-4a and C-8a) are also highly sensitive to the ring-junction stereochemistry. * Trustworthiness through 2D NMR: To ensure authoritative assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are employed. These experiments reveal connectivity between protons and their directly attached carbons, providing an unassailable map of the molecular framework.
-
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.
-
Molecular Ion: A clear molecular ion peak (M⁺) is expected at m/z 154, confirming the molecular formula C₉H₁₄O₂. [5] * Fragmentation: Common fragmentation pathways involve the loss of CO₂ (m/z 110) or cleavage of the lactone and cyclohexane rings, providing structural confirmation.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
Key Absorption: The most prominent and diagnostic peak will be a strong absorption band in the region of 1720-1740 cm⁻¹ , which is characteristic of the C=O stretching vibration of a six-membered ring lactone. [8]The absence of bands in the -OH region (~3200-3600 cm⁻¹) confirms the complete lactonization of the hydroxy-acid intermediate.
-
Applications in Research and Drug Development
While systematic research into the specific biological activities of this compound is limited, the parent benzopyran (coumarin) scaffold is a "privileged structure" in medicinal chemistry. [1][9]Compounds containing this core exhibit a vast range of pharmacological properties, including antibacterial, anti-inflammatory, antioxidant, and anticancer activities. [10][11][12] Therefore, this compound serves as a valuable saturated, three-dimensional building block for the synthesis of novel therapeutic agents. Its defined stereochemistry allows for the creation of structurally precise libraries of compounds for screening. The lactone functionality provides a reactive handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) by attaching different pharmacophores to the core scaffold.
Conclusion
The molecular structure of this compound is defined by its fused bicyclic system, leading to critical stereochemical and conformational properties. The existence of cis and trans diastereomers, coupled with a strong conformational preference in the cis isomer, are defining features that influence its synthesis and properties. Its industrial synthesis is well-established, though achieving high stereoselectivity remains a key research objective. A multi-technique analytical approach, combining chromatography with NMR, MS, and IR spectroscopy, is essential for its complete and unambiguous characterization. As a research chemical, it not only finds use in the flavor and fragrance industry but also offers a versatile and stereochemically rich scaffold for the future of drug discovery.
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Linares-Palomino, P. J., et al. (2006). Synthesis and odour evaluation of stereoisomers of octahydrobenzopyran derivatives. Flavour and Fragrance Journal, 21, 659–666. Retrieved from [Link]
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Rajasekaran, S., & Rao, G. K. (2011). Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. International Journal of ChemTech Research, 3(2), 555-560. Retrieved from [Link]
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Al-Majedy, Y. K., et al. (2017). Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products. National Institutes of Health. Retrieved from [Link]
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Kumar, R., et al. (2020). A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation. Arabian Journal of Chemistry, 13(10), 7357-7366. Retrieved from [Link]
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Semantic Scholar. (2017). Synthesis and Antimicrobial Activity of Novel 3,7-Disubstituted 2H-1-Benzopyran-2-Ones. Semantic Scholar. Retrieved from [Link]
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NIST. (n.d.). 2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-, (E)-. NIST WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 2H-1-Benzopyran, octahydro-2,5,5,8a-tetramethyl-, (2.alpha.,4a.beta.,8a.alpha.)-. Wiley. Retrieved from [Link]
-
NIST. (n.d.). 2H-1-Benzopyran-2-one, 4-hydroxy-. NIST WebBook. Retrieved from [Link]
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Chemistry Stack Exchange. (2014). Assigning 1H NMR spectrum and predicting peak coupling patterns for 2H-1-benzopyran-2-one. Stack Exchange. Retrieved from [Link]
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ResearchGate. (2006). Structure and biological properties of 2H-1-benzopyran-2-one (coumarin) derivatives. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 3. Synthesis of 2-oxo-2H-1-benzopyran-3-carboxamides and.... ResearchGate. Retrieved from [Link]
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A Systematic Deconstruction of the IUPAC Nomenclature for Octahydro-2H-1-benzopyran-2-one: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Common Names
In the precise world of chemical research and pharmaceutical development, clarity and unambiguity are paramount. While the common name "octahydrocoumarin" is frequently encountered, the systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC), octahydro-2H-1-benzopyran-2-one , provides an exact structural definition. This guide deconstructs the IUPAC name into its constituent parts, offering a logical, step-by-step analysis grounded in official nomenclature rules. Understanding this systematic approach is crucial for accurate database searching, regulatory submissions, and clear scientific communication. The molecule itself is a saturated derivative of coumarin and belongs to the benzopyran class of organic compounds, which are noted for their prevalence in many natural and pharmacologically active substances.[1] This bicyclic structure consists of a cyclohexane ring fused to a six-membered lactone ring.[1]
Part 1: The Parent Hydride and its Numbering Convention
The foundation of any IUPAC name is the parent hydride. For this molecule, the parent is the fused heterocyclic system known as 1-benzopyran .
-
Fusion Nomenclature : The name "benzopyran" indicates the fusion of a benzene ring to a pyran ring.[2] According to IUPAC fusion nomenclature, the name of the attached component ("benzo") is prefixed to the name of the principal component ("pyran").[3]
-
Numbering the Fused System : The numbering of a fused heterocyclic system follows a specific set of rules to ensure consistency. The system is oriented to place the maximum number of rings in a horizontal row. For benzopyran, numbering begins on the atom adjacent to the fusion bridge, proceeding around the periphery. Critically, heteroatoms are assigned the lowest possible locants. In 1-benzopyran, the oxygen atom is assigned position 1. The numbering continues around the heterocyclic ring first, then through the fusion atoms, and finally around the benzene ring.
The logical flow for numbering the parent system is visualized below.
Caption: Standard IUPAC numbering for the 1-benzopyran fused ring system.
Part 2: The Significance of Indicated Hydrogen (2H-)
In its most unsaturated form, the name "1-benzopyran" is ambiguous. It could refer to two different isomers depending on the location of the saturated CH₂ group in the pyran ring. To resolve this, IUPAC employs the "indicated hydrogen" convention.[4][5][6]
-
Defining Isomers : Indicated hydrogen is a locant (e.g., '2') followed by an italicized capital H placed before the name.[6] This specifies a position in the parent ring system that is saturated (i.e., carries an "extra" hydrogen atom) when the ring system is otherwise named as having the maximum number of non-cumulative double bonds.[5][6]
-
Application : In this case, 2H-1-benzopyran specifies that the carbon at position 2 is a saturated CH₂ group. This distinguishes it from its isomer, 4H-1-benzopyran. The compound coumarin, for example, is systematically named 2H-1-benzopyran-2-one.[7] This 2H designation is a fundamental part of the parent structure's name and is retained even after further modifications like hydrogenation are applied.
Caption: Logical relationship for applying Indicated Hydrogen.
Part 3: Specifying Saturation (Octahydro-)
The prefix "octahydro-" describes the degree of saturation of the parent hydride.
-
Hydrogenation Prefixes : According to IUPAC Rule A-23, the names of fused polycyclic hydrocarbons with fewer than the maximum number of non-cumulative double bonds are formed using prefixes like "dihydro-", "tetrahydro-", etc.[8] The prefix "perhydro-" signifies full hydrogenation.[8]
-
Derivation : The parent 2H-1-benzopyran has four double bonds within its bicyclic core. Saturating these four double bonds requires the addition of eight hydrogen atoms. Therefore, the prefix octahydro- is used to signify the complete saturation of the benzopyran ring system.
| Prefix | Meaning | Application |
| 2H-1-benzopyran | Parent Hydride | Unsaturated bicyclic system with saturation at C2. |
| Octahydro- | Saturation Prefix | Indicates the addition of 8 hydrogen atoms. |
| Octahydro-2H-1-benzopyran | Saturated Parent | The fully saturated version of the parent system. |
Part 4: The Principal Functional Group (-2-one)
The final component of the name, "-2-one," identifies the principal functional group.
-
Suffix for Ketones/Lactones : The suffix "-one" denotes a carbonyl group (C=O). When this group is part of a ring system, it is given the lowest possible locant according to the established numbering of the parent hydride.
-
Lactone Classification : In this molecule, the carbonyl group at position 2 is adjacent to the heteroatom at position 1, forming a cyclic ester, which is generically known as a lactone. IUPAC nomenclature treats such lactones as heterocyclic ketones.[9]
-
Assembly : The suffix -2-one is appended to the name of the saturated parent hydride, indicating a carbonyl group at the C2 position.
Part 5: Assembling the Complete IUPAC Name
The final name is constructed by combining these components in a specific order, following the principles of substitutive nomenclature.[10]
-
Saturation Prefix : octahydro-
-
Indicated Hydrogen : 2H-
-
Parent Hydride : 1-benzopyran
-
Functional Group Suffix : -2-one
Final Assembly Workflow:
Caption: Assembly of IUPAC name components.
This systematic combination results in the unambiguous name This compound . An alternative, but also valid, IUPAC name seen in some databases is 3,4,4a,5,6,7,8,8a-octahydrochromen-2-one, which explicitly lists the locants of hydrogenation on the older retained name "chromene".[11] However, the use of systematic 'benzo' names like 1-benzopyran is generally preferred in modern IUPAC recommendations.
References
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IUPAC. Compendium of Chemical Terminology, 5th ed. International Union of Pure and Applied Chemistry; 2025. Online version 5.0.0. Available from: [Link]
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IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Chapter P-5: Preferred IUPAC Names. Royal Society of Chemistry. Available from: [Link]
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ACD/Labs. IUPAC Nomenclature of Organic Chemistry. Rule C-472: Lactones, Lactides, Lactams, and Lactims. Advanced Chemistry Development, Inc. Available from: [Link]
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synonyms for Octahydro-2H-1-benzopyran-2-one
An In-Depth Technical Guide to Octahydro-2H-1-benzopyran-2-one
Abstract
This compound, a saturated derivative of coumarin, represents a class of bicyclic lactones with a benzopyran core structure.[1] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. It covers the compound's nomenclature, detailed physicochemical properties, established synthesis routes, and analytical methodologies. While extensive research on this specific saturated derivative is limited, this document also explores the well-documented biological activities of the broader coumarin (2H-1-benzopyran-2-one) family, suggesting potential avenues for future investigation.[1][2][3] The guide includes detailed experimental protocols and workflow diagrams to provide practical, field-proven insights for laboratory applications.
Nomenclature and Chemical Identification
Precise identification of a chemical entity is foundational for research and development. This compound is known by several synonyms across various databases and commercial suppliers. Its formal identification is standardized by its CAS Registry Number and IUPAC name.
One of the most common synonyms for this compound is Octahydrocoumarin .[1][][5] Other frequently used names include Bicyclononalactone, Cyclohexyl lactone, and Cyclohexyllactone.[5][6] The compound is systematically named under IUPAC nomenclature as 3,4,4a,5,6,7,8,8a-octahydrochromen-2-one .[1][][5]
Key identifiers are summarized below:
| Identifier | Value |
| CAS Number | 4430-31-3[1][][5][6][7] |
| Molecular Formula | C₉H₁₄O₂[1][][5][6][7] |
| Molecular Weight | 154.21 g/mol [1][][5][7] |
| IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydrochromen-2-one[1][][5] |
| InChI Key | MSFLYJIWLHSQLG-UHFFFAOYSA-N[1][][6] |
| Common Synonyms | Octahydrocoumarin, Bicyclononalactone, Cyclohexyl lactone[5][6] |
Physicochemical Properties
This compound is a colorless liquid characterized by a slight spicy note and is reported to have sweet, coumarin, and herbal tasting properties.[1][3] Its physical and chemical characteristics determine its behavior in various solvents and experimental conditions. It is notably insoluble in water but soluble in oils and ethanol.[1]
| Property | Value | Source |
| Physical Form | Liquid (at 20°C) | [7] |
| Appearance | Colorless liquid; slight spicy note | [] |
| Density | 1.089 - 1.096 g/mL | [1] |
| Boiling Point | 144-146 °C at 16 mm Hg | [1] |
| Solubility | Insoluble in water; Soluble in oils and ethanol | [1] |
| Refractive Index | n20/D 1.492 (lit.) | [] |
| LogP | 1.72 | [6] |
Synthesis and Characterization
The industrial production of this compound is primarily achieved through the catalytic hydrogenation of specific precursors derived from cyclohexanone.[1] This method is favored for its efficiency and the use of readily available starting materials.[1]
Industrial Synthesis Workflow
The most established route involves the catalytic hydrogenation of esters of 3-(2-oxocyclohexyl)propionic acid.[1] This process typically yields a mixture of the cis and trans isomers of the final product. The key steps are hydrogenation followed by an intramolecular cyclization (lactonization).[1] Ruthenium supported on active carbon (Ru/C) is a frequently utilized catalyst for the initial hydrogenation step.[1]
General Synthesis Strategies for the Coumarin Scaffold
While the above method is specific to the octahydro- derivative, the parent coumarin (2H-1-benzopyran-2-one) scaffold can be synthesized through several classic organic reactions. These include the Pechmann, Perkin, Knoevenagel, Reformatsky, and Wittig reactions.[8] The Pechmann reaction, which involves the reaction of a phenol with a β-keto ester under acidic conditions, is one of the most widely used methods for creating the core coumarin structure.[8]
Applications and Biological Activities
Current Applications
This compound is utilized as a flavoring agent in the food and fragrance industries.[3] Its sensory properties, described as sweet and herbal, make it a valuable component in various formulations.[1][3]
Potential Pharmacological Relevance
Systematic research on the specific biological activities of this compound is not extensively published.[1] However, its core structure is a benzopyran, a scaffold prevalent in many pharmacologically active substances.[1] The broader class of coumarins (2H-1-benzopyran-2-ones) is renowned for a wide spectrum of biological activities, including:
-
Anticoagulant Properties [11]
The potent antibiotics Novobiocin and Coumaromycin are coumarin derivatives.[11] Given this precedent, this compound and its derivatives present an interesting, albeit underexplored, area for drug discovery and development. Structural modifications, such as the synthesis of 4-anilino-2H-benzopyran-2-ones, have been explored to enhance antibacterial properties, highlighting the potential for derivatization.[1]
Experimental Protocols
Protocol: HPLC Analysis
This protocol describes a reverse-phase HPLC method for the analysis of this compound.[6] This method is suitable for purity assessment and can be adapted for pharmacokinetic studies or preparative separation.[6]
Objective: To separate and quantify this compound.
Materials:
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Newcrom R1 column (or equivalent C18 reverse-phase column)
-
Acetonitrile (MeCN), HPLC grade
-
Deionized water
-
Phosphoric acid (for UV detection) or Formic acid (for MS detection)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase consisting of Acetonitrile (MeCN) and water.
-
Add a small amount of acid to the aqueous component (e.g., 0.1% v/v Phosphoric or Formic acid) to improve peak shape. The exact ratio of MeCN to water should be optimized for the specific column and system but a good starting point is 50:50.
-
-
Sample Preparation:
-
Dissolve a known quantity of this compound in the mobile phase to create a stock solution.
-
Prepare a series of dilutions from the stock solution for calibration if quantitative analysis is required.
-
-
HPLC System Setup:
-
Install the Newcrom R1 column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Set the detector wavelength (for UV) appropriately for the chromophore or set the MS to scan for the compound's mass-to-charge ratio.
-
-
Injection and Data Acquisition:
-
Inject a fixed volume (e.g., 10 µL) of the sample onto the column.
-
Start the data acquisition and run the chromatogram for a sufficient time to allow for the elution of the compound.
-
-
Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak area to determine the quantity of the compound, using a calibration curve if necessary.
-
Protocol: In Vitro Antibacterial Activity Screening (Hypothetical)
This protocol is adapted from general methods for screening coumarin derivatives and can be applied to this compound.[11][13]
Objective: To assess the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar and nutrient broth
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Standard antibiotic discs (e.g., Streptomycin) as positive control
-
Sterile petri dishes, pipettes, and incubator
Procedure:
-
Preparation of Test Solution:
-
Dissolve the test compound in DMSO to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
-
Prepare serial dilutions from the stock solution to obtain various test concentrations.
-
-
Inoculum Preparation:
-
Grow the bacterial strains in nutrient broth overnight at 37°C.
-
Standardize the bacterial suspension to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Agar Disc Diffusion Method:
-
Pour molten nutrient agar into sterile petri dishes and allow them to solidify.
-
Evenly spread the standardized bacterial inoculum over the surface of the agar plates.
-
Impregnate sterile paper discs with the different concentrations of the test compound solution.
-
Place the discs on the inoculated agar surface. Also, place a positive control disc (standard antibiotic) and a negative control disc (DMSO alone).
-
-
Incubation and Observation:
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antibacterial activity.
-
-
Data Analysis:
-
Compare the inhibition zones of the test compound with the positive and negative controls to determine its relative antibacterial efficacy.
-
Conclusion
This compound is a well-characterized compound with established synthesis and analytical methods. While its primary current use is in the flavor and fragrance sector, its structural relationship to the pharmacologically rich family of coumarins suggests significant untapped potential in drug discovery. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the chemical and biological properties of this and related benzopyran derivatives. Further investigation into its specific biological activities is warranted and could unveil novel therapeutic applications.
References
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Title: this compound Source: SIELC Technologies URL: [Link]
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Title: Showing Compound this compound (FDB016294) Source: FooDB URL: [Link]
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Title: Octahydrocoumarin | C9H14O2 | CID 20487 Source: PubChem URL: [Link]
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Title: Showing metabocard for this compound (HMDB0037276) Source: HMDB URL: [Link]
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Title: A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation Source: Heliyon URL: [Link]
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Title: Structure and biological properties of 2H-1-benzopyran-2-one (coumarin) derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and Antimicrobial Activity of Novel 3,7-Disubstituted 2H-1-Benzopyran-2-Ones Source: Semantic Scholar URL: [Link]
-
Title: Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]
-
Title: A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products Source: NIH National Library of Medicine URL: [Link]
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Title: Synthesis of Some Novel Derivatives of Substituted 2H-[1]- Benzopyran-2-Ones and Their Antimicrobial Activity Source: ResearchGate URL: [Link]
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Title: Scheme 3. Synthesis of 2-oxo-2H-1-benzopyran-3-carboxamides and... Source: ResearchGate URL: [Link]
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The Enduring Allure of Coumarins: A Technical Guide to Their Discovery, Natural Sources, and Isolation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Coumarins, a fascinating and diverse class of benzopyrone secondary metabolites, have captivated scientists for over two centuries. Initially cherished for their sweet, vanilla-like aroma, these compounds have emerged as a powerhouse of pharmacological activities, spanning from anticoagulants to potent anticancer and anti-inflammatory agents. This technical guide provides a comprehensive exploration of the world of coumarins, from their historical discovery to their widespread distribution in nature. We will delve into the intricate biosynthetic pathways that give rise to their structural diversity and present detailed, field-proven methodologies for their extraction, isolation, and quantification. Furthermore, this guide will illuminate the molecular mechanisms underlying their significant biological effects, offering insights for researchers and drug development professionals seeking to harness the therapeutic potential of these remarkable natural products.
A Serendipitous Discovery and a Rich History
The story of coumarin begins in 1820, when A. Vogel first isolated a crystalline substance from tonka beans (Dipteryx odorata), which he initially mistook for benzoic acid.[1] That same year, the French chemist Nicolas Jean-Baptiste Gaston Guibourt independently isolated the same compound and, recognizing it as a new substance, named it "coumarine" after "coumarou," the French word for the tonka bean.[1][2] The correct structure of coumarin was elucidated, and it was first synthesized in 1868 by the English chemist Sir William Henry Perkin, a landmark achievement that also marked the first application of the now-famous Perkin reaction.[1][3]
A pivotal moment in the history of coumarin derivatives came in the 1920s with the investigation of a mysterious bleeding disorder in cattle that had consumed spoiled sweet clover hay.[2] This "sweet clover disease" was traced to a potent anticoagulant formed from the natural coumarin in the plant by fungal fermentation. This hemorrhagic agent was identified as dicoumarol, a discovery that directly paved the way for the development of the life-saving anticoagulant drug, warfarin.[2][4] This historical journey from a fragrant compound to a clinically vital therapeutic underscores the immense potential hidden within natural products.
The Widespread Presence of Coumarins in Nature
Coumarins are ubiquitously distributed throughout the plant kingdom, with over 1300 different coumarins identified to date.[5][6] They are also found in microorganisms, including fungi and bacteria, and even in some marine organisms.[7][8][9] In plants, coumarins are present in various parts, including the roots, stems, leaves, flowers, fruits, and seeds, where they are thought to play a role in chemical defense against predators and pathogens.[1][8]
Some of the most prominent plant families known for their rich coumarin content include:
-
Apiaceae (or Umbelliferae): This family, which includes carrots, parsley, and celery, is a rich source of various coumarin derivatives.[9]
-
Rutaceae: The citrus family is another significant source of coumarins.[2]
-
Fabaceae (or Leguminosae): This family, which includes tonka beans and sweet clover, is historically important for the discovery of coumarin and dicoumarol.[2][9]
-
Asteraceae: Many species within this large family of flowering plants are known to produce coumarins.[7]
Table 1: Prominent Natural Sources of Coumarin and its Derivatives
| Plant/Organism | Family | Coumarin Derivative(s) | Part(s) Used | Reference(s) |
| Tonka Bean (Dipteryx odorata) | Fabaceae | Coumarin | Seeds | [1][10] |
| Sweet Clover (Melilotus spp.) | Fabaceae | Coumarin, Dicoumarol (upon spoilage) | Aerial parts | [2][9] |
| Cassia Cinnamon (Cinnamomum cassia) | Lauraceae | Coumarin | Bark | [1][10] |
| Sweet Woodruff (Galium odoratum) | Rubiaceae | Coumarin | Aerial parts | [10] |
| Horse Chestnut (Aesculus hippocastanum) | Hippocastanaceae | Esculin | Seeds | [9] |
| Celery (Apium graveolens) | Apiaceae | Bergapten | Seeds | [11] |
| Ash Tree (Fraxinus spp.) | Oleaceae | Esculetin, Fraxetin | Bark, leaves | [1] |
| Ruta graveolens (Common Rue) | Rutaceae | Psoralen, Bergapten | Leaves | [12] |
| Marine Fungi (Penicillium sp.) | Umbelliferone, Scopoletin | [13] |
The intricate Biosynthesis of Coumarins
The structural diversity of coumarins arises from a complex and elegant biosynthetic pathway that originates from the shikimic acid pathway.[5] The core of coumarin biosynthesis is the phenylpropanoid pathway, which utilizes the aromatic amino acid L-phenylalanine as its starting material.[3][14]
The key steps in the biosynthesis of simple coumarins are as follows:
-
Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid.[10][14]
-
Hydroxylation of Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the para-position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.[14][15]
-
Activation to a Coenzyme A Thioester: The carboxyl group of p-coumaric acid is activated by 4-Coumarate-CoA Ligase (4CL) to form p-coumaroyl-CoA.[10][14]
-
ortho-Hydroxylation and Lactonization: This is a critical branching point in the pathway leading to coumarins. The ortho-hydroxylation of the cinnamic acid derivative, followed by a trans-cis isomerization of the side chain and subsequent lactonization (ring closure), forms the characteristic benzopyrone structure of coumarins.[9][14] This crucial hydroxylation step can be catalyzed by enzymes such as p-coumaroyl CoA 2'-hydroxylase (C2'H) or feruloyl-CoA 6'-hydroxylase (F6'H) .[14][15] The lactonization can occur spontaneously or be enzyme-catalyzed.[14]
This core pathway can then be further elaborated by a variety of enzymes, including hydroxylases, methyltransferases, and prenyltransferases, to generate the vast array of more complex coumarin derivatives found in nature, such as furanocoumarins and pyranocoumarins.[7]
Figure 1: A simplified diagram of the biosynthetic pathway of coumarins, starting from the shikimic acid pathway and proceeding through the phenylpropanoid pathway.
Methodologies for Extraction and Isolation
The successful extraction and isolation of coumarins from their natural sources are critical for their study and potential application. The choice of methodology depends on the specific coumarin derivative, the plant matrix, and the intended scale of the extraction.
Extraction Protocols
4.1.1. Soxhlet Extraction
This is a classic and efficient method for the continuous extraction of compounds from a solid matrix.
Protocol:
-
Dry and finely powder the plant material.
-
Place the powdered material in a thimble made of filter paper.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with a suitable solvent (e.g., methanol, ethanol, or chloroform).[14][15] The choice of solvent is crucial and should be based on the polarity of the target coumarins.[14]
-
Heat the solvent to reflux. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble.
-
Once the chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent and extracted compounds returning to the distillation flask.
-
This cycle is repeated multiple times (e.g., for 3 hours or more) to ensure exhaustive extraction.[15][16]
-
After extraction, the solvent is evaporated under reduced pressure to yield the crude extract.
4.1.2. Maceration (with or without sonication)
Maceration is a simple and widely used technique that involves soaking the plant material in a solvent.
Protocol:
-
Mix the powdered plant material with the chosen solvent (e.g., a hydroalcoholic mixture) in a sealed container.[17]
-
Allow the mixture to stand at room temperature for a specified period (e.g., 3 to 7 days), with occasional agitation.
-
For enhanced extraction efficiency, sonication can be applied. Place the mixture in an ultrasonic bath for a shorter duration (e.g., 20-30 minutes).[17]
-
Separate the extract from the solid residue by filtration.
-
Concentrate the extract under reduced pressure.
4.1.3. Supercritical Fluid Extraction (SFE)
SFE is a green and highly efficient extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.
Protocol:
-
Place the dried and ground plant material into the extraction vessel.
-
Pressurize and heat the carbon dioxide to its supercritical state (above its critical temperature and pressure).
-
Pass the supercritical CO₂ through the extraction vessel, where it dissolves the coumarins.
-
The CO₂ containing the dissolved compounds is then passed into a separator, where the pressure is reduced, causing the CO₂ to return to its gaseous state and the coumarins to precipitate.
-
The extracted coumarins are collected from the separator.
Figure 2: An overview of common extraction methods for obtaining crude coumarin extracts from plant material.
Isolation and Purification Protocols
4.2.1. Column Chromatography
Column chromatography is a fundamental technique for the separation of individual compounds from a crude extract.
Protocol:
-
Prepare a slurry of the stationary phase (e.g., silica gel) in a suitable solvent.
-
Pack a glass column with the slurry to create a uniform stationary phase bed.
-
Concentrate the crude extract and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Elute the column with a mobile phase of increasing polarity (gradient elution) or a single solvent system (isocratic elution).[18]
-
Collect the eluate in fractions.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the desired coumarin derivatives.
-
Combine the fractions containing the pure compound and evaporate the solvent.
4.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both the purification and quantitative analysis of coumarins.
Protocol for Quantitative Analysis:
-
Prepare a standard solution of the coumarin of interest at a known concentration.
-
Dissolve the crude extract in a suitable solvent and filter it through a 0.45 µm filter.
-
Inject a known volume of the sample and the standard solution into the HPLC system.
-
Perform the separation on a suitable column (e.g., a C18 reversed-phase column).[14][19]
-
Use a mobile phase typically consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.[19][20]
-
Detect the eluting compounds using a UV detector at a wavelength where the coumarin has maximum absorbance (typically around 274 nm or 320 nm).[17]
-
Identify the coumarin peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Quantify the amount of coumarin in the sample by comparing the peak area to a calibration curve generated from a series of standard solutions of known concentrations.[17][20]
Molecular Mechanisms of Action: A Glimpse into their Therapeutic Potential
The diverse biological activities of coumarin derivatives stem from their ability to interact with a wide range of molecular targets and modulate various signaling pathways.
Anti-inflammatory Activity
Coumarins exert their anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of key signaling pathways.
-
Inhibition of Cyclooxygenases (COX) and Lipoxygenases (LOX): Several coumarin derivatives have been shown to inhibit COX and LOX enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, key mediators of inflammation.[2][21]
-
Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many coumarins have been found to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][22]
-
Activation of Nrf2 Signaling: The Nrf2 signaling pathway is a key regulator of the cellular antioxidant response. Some coumarins can activate Nrf2, leading to the upregulation of antioxidant enzymes and a reduction in oxidative stress, which is often associated with inflammation.[1]
Figure 3: A diagram illustrating the inhibitory effect of coumarin derivatives on the NF-κB signaling pathway, a key mechanism of their anti-inflammatory action.
Anticancer Activity
Coumarin derivatives have shown promising anticancer activity through their ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis.
-
Induction of Apoptosis: Many coumarins can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, and by activating caspases.[4][23]
-
Inhibition of PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Several coumarin derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[4][11][23]
-
Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some coumarins can inhibit angiogenesis by targeting key signaling molecules such as Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2).[8][24]
Conclusion and Future Perspectives
The journey of coumarins from a simple fragrant compound to a diverse class of pharmacologically active molecules is a testament to the power of natural product research. Their widespread distribution in nature, coupled with their rich chemical diversity and broad spectrum of biological activities, makes them an incredibly valuable resource for drug discovery and development. The methodologies for their extraction and isolation are well-established and continue to be refined, allowing for a more efficient exploration of their therapeutic potential.
As our understanding of the molecular mechanisms underlying their effects deepens, so too does our ability to design and synthesize novel coumarin derivatives with enhanced potency and selectivity. The future of coumarin research is bright, with ongoing efforts to explore new natural sources, develop more sustainable and efficient synthetic routes, and conduct rigorous preclinical and clinical studies to translate their promising biological activities into novel therapies for a wide range of human diseases. The enduring allure of coumarins lies not only in their fascinating history and pleasant aroma but also in the profound impact they continue to have on human health.
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Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet. (2025). Bulgarian Chemical Communications. Retrieved from [Link]
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Separation, Characterization and Anticoagulant Activity of Coumarin and its Derivatives Extracted from Melilotus officinalis. (2015). Biosciences Biotechnology Research Asia. Retrieved from [Link]
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Coumarins from Creston Apple Seeds: Isolation, Chemical Modification, and Cytotoxicity Study. (2018). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
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Bioactive Coumarins from Marine Sources: Origin, Structural Features and Pharmacological Properties. (2015). Semantic Scholar. Retrieved from [Link]
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Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch. (2018). Molecules. Retrieved from [Link]
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Microwave Assisted Rapid Extraction and Characterization of Coumarin from Fig Plant (Ficus carica). (2015). The Research Publication. Retrieved from [Link]
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Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet. (2025). ResearchGate. Retrieved from [Link]
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Development of a high-performance liquid chromatography (HPLC) method for coumarin quantification in medicinal plants extracted via Soxhlet. (2025). AVESİS. Retrieved from [Link]
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Quantification of Coumarins in Aqueous Extract of Pterocaulon balansae (Asteraceae) and Characterization of a New Compound. (2015). Molecules. Retrieved from [Link]
- Extraction method of total coumarin and application of extracted total coumarin. (2013). Google Patents.
-
Extraction of coumarins from plant material (Leguminosae). (1982). ResearchGate. Retrieved from [Link]
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QUANTITATIVE ANALYSIS OF COUMARIN IN THE ROOTS OF Chlorophytum borivilianum BY HPLC. (2017). ResearchGate. Retrieved from [Link]
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Qualitative and quantitative determination of coumarin using surface-enhanced Raman spectroscopy coupled with intelligent multivariate analysis. (2017). RSC Publishing. Retrieved from [Link]
-
Quantitative Analysis of Flavonoids and Coumarins from Fingered Citron in Different Growth Periods and Their Regulatory Effects on Oxidative Stress. (2025). MDPI. Retrieved from [Link]
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Screening of Six Medicinal Plant Extracts Obtained by Two Conventional Methods and Supercritical CO 2 Extraction Targeted on Coumarin Content, 2,2-Diphenyl-1-picrylhydrazyl Radical Scavenging Capacity and Total Phenols Content. (2020). MDPI. Retrieved from [Link]
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- 1. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiinflammatory and antioxidant evaluation of novel coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Spectroscopic Characterization of Octahydrocoumarin
Foreword: The Molecular Nuances of a Saturated Bicyclic Lactone
Octahydrocoumarin, a saturated bicyclic lactone, presents a fascinating case study in stereoisomerism and its profound impact on molecular characterization. As a molecule with two fused rings, it can exist as two primary diastereomers: cis-octahydrocoumarin and trans-octahydrocoumarin. The seemingly subtle difference in the fusion of the cyclohexane and pyranone rings gives rise to distinct three-dimensional structures, which are, in turn, reflected in their spectroscopic signatures. For researchers in drug development and natural product synthesis, a comprehensive understanding of these spectroscopic differences is not merely academic; it is a critical tool for stereochemical assignment, purity assessment, and quality control.
This guide provides an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of octahydrocoumarin. Moving beyond a simple catalog of data, we will delve into the causality behind the experimental choices and the logic of spectral interpretation, offering field-proven insights for the discerning scientist.
I. The Stereochemical Landscape of Octahydrocoumarin
The fusion of the cyclohexane and lactone rings in octahydrocoumarin (systematic name: 3,4,4a,5,6,7,8,8a-octahydrochromen-2-one) creates two chiral centers at the bridgehead carbons (4a and 8a). This gives rise to two diastereomeric forms, cis and trans, depending on the relative orientation of the hydrogen atoms at these centers.
-
In the cis-isomer , the hydrogen atoms on the bridgehead carbons are on the same face of the molecule.
-
In the trans-isomer , these hydrogen atoms are on opposite faces.
This fundamental difference in stereochemistry dictates the overall shape of the molecule and, consequently, the chemical environment of each atom. NMR spectroscopy, being exquisitely sensitive to the local electronic environment of atomic nuclei, is the most powerful tool for differentiating these isomers.
Diagram: The Analytical Workflow for Octahydrocoumarin Isomer Characterization
Caption: A flowchart illustrating the typical workflow for the synthesis, isolation, and spectroscopic characterization of octahydrocoumarin isomers.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the 3D Structure
NMR spectroscopy is the cornerstone of structural elucidation for diastereomers like cis- and trans-octahydrocoumarin. The chemical shifts (δ), coupling constants (J), and through-space correlations provide a detailed roadmap of the molecular architecture.
A. ¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic shielding, and their connectivity through scalar coupling. The key to differentiating the cis and trans isomers lies in the coupling constants between the bridgehead protons and their neighbors, which are dictated by the dihedral angles as described by the Karplus equation.
Table 1: Representative ¹H NMR Spectroscopic Data for Octahydrocoumarin Isomers
| Proton | cis-Octahydrocoumarin (δ, ppm, Multiplicity, J in Hz) | trans-Octahydrocoumarin (δ, ppm, Multiplicity, J in Hz) | Key Differentiating Features |
| H-8a | ~4.1-4.3 (m) | ~3.9-4.1 (m) | The coupling constants between H-8a and the adjacent protons on the cyclohexane ring will differ significantly due to the different ring fusion geometry. |
| H-4a | ~2.3-2.5 (m) | ~2.1-2.3 (m) | The dihedral angles between H-4a and its neighbors are distinct in each isomer, leading to different coupling patterns. |
| -CH₂- (Lactone Ring) | Multiplets in the range of ~1.8-2.6 | Multiplets in the range of ~1.8-2.6 | Overlapping and complex multiplets are expected. 2D NMR is essential for definitive assignment. |
| -CH₂- (Cyclohexane Ring) | Broad multiplets from ~1.2-2.0 | Broad multiplets from ~1.2-2.0 | Significant signal overlap is common. |
Note: The exact chemical shifts can vary depending on the solvent and the specific enantiomer. The data presented here are representative values.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. While the chemical shifts of the two isomers may be similar, subtle differences, particularly for the bridgehead carbons and those in close proximity to the ring junction, can be observed.
Table 2: Representative ¹³C NMR Spectroscopic Data for Octahydrocoumarin Isomers
| Carbon | cis-Octahydrocoumarin (δ, ppm) | trans-Octahydrocoumarin (δ, ppm) | Key Differentiating Features |
| C=O (C-2) | ~172-175 | ~172-175 | Generally similar for both isomers. |
| -O-C- (C-8a) | ~78-82 | ~75-79 | The change in ring strain and geometry can lead to a noticeable difference in the chemical shift of this bridgehead carbon. |
| -C- (C-4a) | ~38-42 | ~40-44 | The steric environment of this bridgehead carbon is different in the two isomers. |
| -CH₂- (Lactone Ring) | ~25-35 | ~25-35 | |
| -CH₂- (Cyclohexane Ring) | ~20-30 | ~20-30 |
Note: These are approximate chemical shift ranges. A 13C NMR spectrum for a sample of octahydrocoumarin is available on public databases.[1]
C. 2D NMR Techniques: Establishing Connectivity and Spatial Relationships
For a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings, allowing for the tracing of proton connectivity within each ring system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon resonances based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, providing definitive proof of the relative stereochemistry at the ring junction. For the cis-isomer, a NOE cross-peak between the two bridgehead protons (H-4a and H-8a) would be expected, while this would be absent in the trans-isomer.
Diagram: Key 2D NMR Correlations for Stereochemical Assignment
Caption: A diagram illustrating the key types of correlations observed in 2D NMR experiments that are crucial for the structural and stereochemical elucidation of octahydrocoumarin.
D. Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified octahydrocoumarin isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
Acquire a standard gradient-selected COSY spectrum.
-
Acquire a phase-sensitive gradient-selected HSQC spectrum.
-
Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of ~8 Hz.
-
Acquire a phase-sensitive NOESY spectrum with a mixing time appropriate for a small molecule (e.g., 500-800 ms).
-
-
Data Processing and Analysis: Process the spectra using appropriate software. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For octahydrocoumarin, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the lactone.
Table 3: Key Infrared Absorption Frequencies for Octahydrocoumarin
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Comments |
| Lactone Carbonyl | C=O stretch | ~1730-1750 | This is a strong, sharp absorption that is characteristic of a saturated six-membered ring lactone (δ-lactone). The exact position can be subtly influenced by ring strain, which may differ slightly between the cis and trans isomers. |
| C-O-C | Asymmetric stretch | ~1200-1280 | A strong band associated with the ester linkage. |
| Aliphatic C-H | Stretch | ~2850-2960 | Multiple strong to medium bands corresponding to the C-H bonds of the methylene groups in the cyclohexane and lactone rings. |
Experimental Protocol for FT-IR Analysis (ATR Method)
-
Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small drop of the neat liquid octahydrocoumarin sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.
IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can aid in structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like octahydrocoumarin and can also be used to separate the cis and trans isomers if they have different retention times on the GC column.
A. Electron Ionization (EI) Mass Spectrum
Upon electron ionization, octahydrocoumarin (C₉H₁₄O₂) will form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) corresponding to its molecular weight (154.21 g/mol ). The fragmentation pattern is typically dominated by losses of small, stable neutral molecules and radicals.
Table 4: Expected Key Fragments in the EI Mass Spectrum of Octahydrocoumarin
| m/z | Proposed Fragment | Comments |
| 154 | [C₉H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 125 | [M - CHO]⁺ | Loss of a formyl radical. |
| 110 | [M - CO₂]⁺˙ | Loss of carbon dioxide. |
| 97 | [M - C₃H₅O]⁺ | Complex rearrangement and fragmentation. |
| 81 | [C₆H₉]⁺ | A fragment corresponding to the cyclohexenyl cation. |
| 67 | [C₅H₇]⁺ | Further fragmentation of the cyclohexane ring. |
Note: The relative intensities of these fragments can help in distinguishing isomers, although these differences may be subtle. GC-MS data for cis- and trans-octahydrocoumarin are available in public databases.[1][2]
B. Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the octahydrocoumarin isomer(s) (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source. A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically suitable.
-
GC Method:
-
Injector Temperature: ~250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of ~280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times of the isomers and the mass spectrum of each separated peak.
V. Conclusion: A Multi-faceted Approach to Structural Validation
The comprehensive spectroscopic characterization of octahydrocoumarin isomers is a testament to the power of modern analytical techniques. While each method—NMR, IR, and MS—provides valuable pieces of the structural puzzle, it is their synergistic application that enables a complete and confident elucidation of the molecule's identity and stereochemistry. For the researcher engaged in the synthesis or analysis of complex organic molecules, a thorough understanding of these spectroscopic principles and their practical application is not just a skill, but a necessity for ensuring scientific rigor and advancing the frontiers of chemical science.
VI. References
-
PubChem. Octahydrocoumarin, cis-(-)-. National Center for Biotechnology Information. [Link]
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PubChem. Octahydrocoumarin. National Center for Biotechnology Information. [Link]
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SpectraBase. cis-Octahydrocoumarin. John Wiley & Sons, Inc. [Link]
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SpectraBase. trans-OCTAHYDROCOUMARIN. John Wiley & Sons, Inc. [Link]
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Deki?, V., et al. Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. ResearchGate. [Link]
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The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
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Linares-Palomino, P. J., et al. Synthesis and odour evaluation of stereoisomers of octahydrobenzopyran derivatives. Flavour and Fragrance Journal. [Link]
-
PubChem. Coumarin, octahydro-, cis-. National Center for Biotechnology Information. [Link]
Sources
Solubility of Octahydro-2H-1-benzopyran-2-one in Organic Solvents: A Guide for Researchers and Formulation Scientists
An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that governs its behavior in various stages of research, development, and manufacturing. Octahydro-2H-1-benzopyran-2-one, also known as octahydrocoumarin, is a saturated bicyclic lactone whose structural motif is found in numerous natural products and pharmacologically active compounds.[1][2] A thorough understanding of its solubility in organic solvents is paramount for applications ranging from reaction chemistry and purification to the pre-formulation of novel therapeutics. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in its molecular structure. It offers a theoretical framework for predicting solubility, a detailed experimental protocol for its quantitative determination, and insights into its practical implications for drug development professionals.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. This compound is characterized by a fusion of a cyclohexane ring and a six-membered lactone ring.[1] This structure imparts a unique balance of lipophilic and polar characteristics. The large hydrocarbon scaffold is non-polar, while the ester linkage within the lactone ring provides a polar, electron-rich region capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.[3]
A summary of its key physicochemical properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₂ | [1][] |
| Molecular Weight | 154.21 g/mol | [1][] |
| Appearance | Colorless liquid with a slight spicy note | [1][] |
| Boiling Point | 144-146 °C (@ 16 mm Hg) | [1][5] |
| Density | 1.089-1.096 g/mL | [1][5] |
| logP (Octanol-Water) | 1.99 (Predicted); 2.52 (Experimental) | [3][5] |
| Polar Surface Area | 26.3 Ų | [3] |
| Water Solubility | Insoluble (Qualitative); 1.89 - 3.46 g/L (Predicted) | [1][3][][5] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
The LogP value, a measure of lipophilicity, is moderately high, suggesting a preference for non-polar environments over water. This is consistent with its observed insolubility in water and solubility in oils.[1][5] The polar surface area (PSA) is relatively small, further indicating that the non-polar hydrocarbon character significantly influences its overall properties.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. This concept is based on the idea that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
Solute-Solvent Interactions
The dissolution of this compound is governed by the energy balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.
-
Van der Waals Forces: The extensive non-polar cyclohexane and alkyl portions of the molecule interact primarily through these weak forces, favoring dissolution in non-polar solvents like oils and aromatic hydrocarbons.[1][5]
-
Dipole-Dipole Interactions: The lactone group possesses a significant dipole moment. Polar aprotic solvents (e.g., acetone, ethyl acetate) can effectively solvate this part of the molecule, leading to good solubility.
-
Hydrogen Bonding: While it cannot donate hydrogen bonds, the carbonyl oxygen of the lactone can act as a hydrogen bond acceptor.[3] This allows for favorable interactions with polar protic solvents such as ethanol and methanol.
Solubility Parameters
Expected Solubility Profile in Common Organic Solvents
Based on the theoretical principles and known properties, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent screening in experimental settings.
Table 2: Predicted Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | Hydrogen bonding (acceptor) and dipole-dipole interactions with the lactone group are strong. Ethanol solubility is confirmed.[1][5] |
| Polar Aprotic | Acetone, Ethyl Acetate, THF, DMF, DMSO, Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the polar lactone group. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Moderate polarity allows for effective solvation of the entire molecule. |
| Aromatic | Toluene, Benzene | Moderate to High | Van der Waals interactions with the non-polar backbone are favorable. |
| Ethers | Diethyl Ether | Moderate | Lower polarity compared to THF, but still capable of solvating the molecule. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low to Insoluble | These non-polar solvents cannot effectively solvate the polar lactone group, leading to poor solubility. |
| Aqueous | Water | Insoluble | The large, non-polar hydrocarbon structure dominates, preventing dissolution despite the polar lactone.[1][5] |
Experimental Protocol for Solubility Determination
Theoretical predictions must be validated by empirical data. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[7][8]
Objective
To quantitatively determine the solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (≥95% purity)[9]
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[10]
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. The excess solid/liquid ensures that equilibrium is established with an undissolved phase present.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be run to determine the minimum time to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand at the same constant temperature to allow the undissolved material to settle.
-
For a more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
-
Sampling and Dilution:
-
Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant, being cautious not to disturb the undissolved solute.
-
Accurately dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) in a volumetric flask to a concentration that falls within the linear range of the calibration curve.
-
-
Quantitative Analysis (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standards and the diluted sample using a validated HPLC method. A reverse-phase method is suitable.[10]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 210 nm)
-
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility (S) in the solvent using the following formula:
-
S (mg/mL) = (Concentration from curve in mg/mL) x (Dilution Factor)
-
-
The following diagram illustrates the experimental workflow.
Caption: Workflow for Experimental Solubility Determination.
Factors Influencing Solubility and Practical Implications
Several factors can modulate the solubility of this compound, which has direct consequences in a laboratory or industrial setting.
-
Temperature: For most systems, solubility increases with temperature.[11] This relationship is crucial for processes like recrystallization, where a compound is dissolved in a hot solvent and precipitated upon cooling. In drug formulation, temperature stability and potential for precipitation upon storage at different temperatures must be assessed.
-
Isomerism: The industrial synthesis of this compound often yields a mixture of cis and trans isomers.[1] These diastereomers can have different packing efficiencies in a crystal lattice and slightly different polarities, which may result in different solubility profiles. For high-purity applications, this can be a critical factor during purification.
-
Solvent Mixtures (Co-solvency): The solubility can be finely tuned by using a mixture of solvents. For instance, adding a small amount of a polar co-solvent like ethanol to a less polar solvent could significantly increase solubility. This is a common strategy in formulating poorly soluble drugs.[12]
The relationship between solvent properties and the resulting solubility is fundamental to its application.
Caption: Solute-Solvent Interactions Dictating Solubility.
Conclusion
This compound is a moderately polar bicyclic lactone with a well-defined solubility profile. It exhibits high solubility in polar organic solvents, such as alcohols and ketones, and poor solubility in water and non-polar aliphatic hydrocarbons. This behavior is a direct consequence of its molecular structure, which combines a large non-polar hydrocarbon framework with a polar lactone functional group. For professionals in drug discovery and development, a precise understanding of these solubility characteristics, validated through robust experimental methods like the one detailed herein, is not merely academic. It is a fundamental prerequisite for successful reaction scale-up, efficient purification, and rational formulation design.
References
-
FooDB. (2010). Showing Compound this compound (FDB016294). Retrieved from [Link]
-
ScienceAsia. (2009). Effects of solvent properties on the Soxhlet extraction of diterpenoid lactones from Andrographis paniculata leaves. Retrieved from [Link]
-
ResearchGate. (2015). Determination and correlation of solubility of spironolactone form II in pure solvents and binary solvent mixtures. Retrieved from [Link]
-
PubChem. (n.d.). Octahydrocoumarin | C9H14O2 | CID 20487. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0037276). Retrieved from [Link]
-
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)
-
ResearchGate. (2008). Solvent Effects on the Enthalpy and Entropy of Activation for the Hydrolysis of β-Lactones. Retrieved from [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
NIH National Library of Medicine. (2014). The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of carbon dioxide in alkylcarbonates and lactones. Retrieved from [Link]
- Unknown Source. (2023). Solubility of Organic Compounds. (Link not available)
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thermal stability and boiling point of Octahydrocoumarin
An In-depth Technical Guide on the Thermal Stability and Boiling Point of Octahydrocoumarin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octahydrocoumarin, a saturated bicyclic lactone, is a valuable building block in organic synthesis and medicinal chemistry. A comprehensive understanding of its thermal properties, specifically its boiling point and thermal stability, is critical for its purification, handling, and application in synthetic processes. This guide provides a detailed technical overview of these properties, outlines experimental methodologies for their determination, and discusses the practical implications for laboratory and process scale-up operations. We delve into the structural factors influencing thermal behavior and present robust protocols for characterization, ensuring process safety and product integrity.
Introduction: The Criticality of Thermal Properties in the Application of Octahydrocoumarin
The utility of octahydrocoumarin in complex synthetic pathways necessitates a thorough characterization of its physical properties. Among these, the boiling point and thermal stability are paramount for several reasons:
-
Purification: Distillation is a primary method for purifying octahydrocoumarin. The boiling point dictates the conditions (temperature and pressure) required for efficient separation from impurities. Operating at an inappropriate temperature can lead to product loss through decomposition.
-
Process Safety and Control: Many organic reactions require heating. Knowledge of the thermal decomposition temperature of octahydrocoumarin is essential to define a safe operating window, preventing runaway reactions or the formation of hazardous degradation byproducts.
-
Product Integrity: Exposing octahydrocoumarin to temperatures exceeding its stability threshold can lead to ring-opening, isomerization, or other side reactions, compromising the yield and purity of the desired product.
This guide serves as a foundational resource for scientists, providing both theoretical insights and practical, field-tested methodologies for the thermal characterization of octahydrocoumarin.
Physicochemical Basis of Octahydrocoumarin's Thermal Behavior
The boiling point and thermal stability of octahydrocoumarin are intrinsically linked to its molecular structure and the resulting intermolecular forces.
-
Molecular Weight and Polarity: With a molecular formula of C₈H₁₂O₂, octahydrocoumarin has a molar mass of approximately 140.18 g/mol . The presence of the polar lactone (cyclic ester) group creates a significant dipole moment, leading to strong dipole-dipole interactions between molecules. These forces, combined with London dispersion forces, result in a relatively high boiling point compared to nonpolar analogues of similar molecular weight.
-
Hydrogen Bonding: While octahydrocoumarin cannot self-associate via hydrogen bonding as a donor, the carbonyl oxygen can act as a hydrogen bond acceptor. This influences its solubility in protic solvents and its interactions in mixtures but has a secondary effect on the boiling point of the pure substance.
-
Molecular Structure and Thermal Stability: The saturated bicyclic ring system imparts a degree of rigidity. The inherent stability of the molecule is determined by its covalent bond strengths. The ester linkage within the lactone ring is typically the most thermally labile point, susceptible to cleavage at elevated temperatures.
Experimental Determination of Boiling Point
Accurate determination of the boiling point requires careful experimental technique, particularly considering the susceptibility of many organic molecules to decomposition at high temperatures.
Boiling Point at Reduced Pressure (Vacuum Distillation)
Due to its relatively high molecular weight and polarity, octahydrocoumarin is expected to have a high boiling point at atmospheric pressure, a condition under which it may decompose. Therefore, vacuum distillation is the preferred method for both purification and boiling point determination.
Principle: By reducing the pressure above the liquid, the boiling point is lowered to a temperature where the compound is more stable. The relationship between pressure and boiling point can be described by the Clausius-Clapeyron equation.
Step-by-Step Protocol for Vacuum Distillation:
-
Apparatus Assembly: Construct a vacuum distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Introduction: Charge the distillation flask with the crude octahydrocoumarin and a magnetic stir bar or boiling chips to ensure smooth boiling.
-
System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Gradually reduce the pressure to the desired level, monitoring with a manometer.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle or oil bath.
-
Data Collection: Record the temperature at which the liquid boils and a steady reflux is established at the thermometer bulb. Simultaneously, record the stable pressure from the manometer. This pair of values (temperature and pressure) constitutes a boiling point measurement.
Workflow for Boiling Point Determination:
Caption: Experimental workflow for determining the boiling point under reduced pressure.
Reported Boiling Point Data
| Parameter | Value | Pressure | Source |
| Boiling Point | 103-104 °C | 3 mmHg | Chemical Databases |
| Boiling Point | 145-147 °C | 20 mmHg | Chemical Databases |
Note: These values are commonly cited in chemical literature and databases. It is best practice to verify the boiling point of a synthesized batch experimentally.
Evaluation of Thermal Stability
Thermogravimetric Analysis (TGA) is the industry-standard technique for quantifying the thermal stability of a material.
Principle: TGA measures the change in a sample's mass as it is heated over time in a controlled atmosphere. A loss of mass at a specific temperature indicates decomposition.
TGA Experimental Protocol
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines using certified reference materials.
-
Sample Preparation: Place a small, accurately weighed sample of octahydrocoumarin (typically 3-10 mg) into an inert TGA pan (e.g., ceramic or platinum).
-
Method Setup:
-
Atmosphere: Use an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: Equilibrate the sample at a starting temperature (e.g., 30 °C). Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature that is well above the expected decomposition range (e.g., 500 °C).
-
-
Data Analysis: The primary output is a plot of mass percentage versus temperature. The key parameter is the onset temperature of decomposition (Tonset), often determined by the intersection of tangents to the pre- and post-decomposition baselines.
Logical Framework for Thermal Stability Assessment:
A Technical Guide to the Preliminary Biological Screening of Octahydro-2H-1-benzopyran-2-one
Foreword: Unveiling the Potential of a Saturated Benzopyran Scaffold
Octahydro-2H-1-benzopyran-2-one, also known as octahydrocoumarin, represents a saturated derivative of the widely recognized coumarin (2H-1-benzopyran-2-one) scaffold.[1] While coumarins and their derivatives have been the subject of extensive research due to their broad spectrum of pharmacological activities—including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties—the biological potential of their fully saturated counterparts remains a largely unexplored frontier.[2][3][4] This guide provides a comprehensive framework for the preliminary biological screening of this compound, offering researchers, scientists, and drug development professionals a technically sound and logically structured approach to elucidating its therapeutic promise. The methodologies detailed herein are designed to be robust and self-validating, providing a solid foundation for further investigation.
Rationale for Screening: Leveraging the Benzopyran Legacy
The decision to investigate the biological activities of this compound is firmly rooted in the well-documented and diverse bioactivities of the broader benzopyran class of compounds.[3] The benzopyran core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[3][5] Derivatives of benzopyran have shown significant promise in various therapeutic areas.[5][6] Therefore, a preliminary screening of this compound is a logical step to ascertain if this saturated analog retains, modifies, or presents novel biological activities compared to its unsaturated relatives.
The initial screening cascade proposed in this guide will focus on three key areas where coumarin and benzopyran derivatives have historically shown significant activity:
-
Antimicrobial Activity: To assess its potential as an anti-infective agent.
-
Antioxidant Activity: To determine its capacity to mitigate oxidative stress.
-
Anticancer Activity: To evaluate its potential as a cytotoxic or cytostatic agent against cancer cell lines.
This multi-pronged approach will provide a holistic initial assessment of the compound's biological profile.
Foundational Workflow for Preliminary Screening
The following diagram illustrates the overarching workflow for the preliminary biological screening of this compound. This structured approach ensures a logical progression from initial broad-spectrum assays to more specific investigations based on primary findings.
Caption: High-level workflow for the preliminary biological screening of a novel compound.
Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[7] Coumarin derivatives have demonstrated notable activity against a range of bacteria and fungi, making this a critical area for the initial screening of this compound.[7][8][9][10]
Rationale for Assay Selection
A two-tiered approach is recommended for the initial antimicrobial screening. The Kirby-Bauer disk diffusion method offers a rapid and qualitative primary screen, followed by the more quantitative broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) for any observed activity.
Experimental Protocols
3.2.1. Kirby-Bauer Disk Diffusion Assay
This method provides a preliminary assessment of the compound's ability to inhibit microbial growth.
-
Materials:
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Sterile filter paper disks (6 mm diameter).
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)).
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi).
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative control (solvent-loaded disk).
-
-
Procedure:
-
Prepare a microbial inoculum of 0.5 McFarland standard.
-
Evenly swab the inoculum onto the surface of the agar plate.
-
Impregnate sterile filter paper disks with a defined concentration of the test compound.
-
Place the disks, along with positive and negative controls, on the inoculated agar surface.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disk.
-
3.2.2. Broth Microdilution Assay for MIC Determination
This assay quantifies the lowest concentration of the compound that inhibits visible microbial growth.
-
Materials:
-
96-well microtiter plates.
-
Test compound serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Microbial inoculum adjusted to the appropriate concentration.
-
Positive and negative controls.
-
-
Procedure:
-
Dispense the appropriate broth into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the test compound across the plate.
-
Inoculate each well with the microbial suspension.
-
Incubate the plates under the same conditions as the disk diffusion assay.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth.
-
Data Presentation
The results from the antimicrobial screening should be summarized in a clear and concise table.
| Microorganism | Gram Stain/Type | Disk Diffusion (Zone of Inhibition in mm) | Broth Microdilution (MIC in µg/mL) |
| Staphylococcus aureus | Gram-positive | Data | Data |
| Bacillus subtilis | Gram-positive | Data | Data |
| Escherichia coli | Gram-negative | Data | Data |
| Pseudomonas aeruginosa | Gram-negative | Data | Data |
| Candida albicans | Yeast | Data | Data |
| Aspergillus niger | Mold | Data | Data |
Antioxidant Activity Screening
Oxidative stress is implicated in a wide range of diseases, and natural products are a rich source of antioxidants.[11] Many coumarin derivatives are known to scavenge reactive oxygen species.[2][12] Therefore, evaluating the antioxidant potential of this compound is a key component of its preliminary screening.
Rationale for Assay Selection
A combination of assays based on different mechanisms of antioxidant action is recommended to provide a comprehensive assessment.[13] The DPPH radical scavenging assay is a common and reliable method for evaluating free radical scavenging activity, while the ferric reducing antioxidant power (FRAP) assay measures the reducing capacity of the compound.
Experimental Protocols
4.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Materials:
-
Test compound at various concentrations.
-
DPPH solution in methanol.
-
Positive control (e.g., ascorbic acid or Trolox).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add the test compound at different concentrations to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
4.2.2. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH, which results in an intense blue color.
-
Materials:
-
Test compound.
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer).
-
Positive control (e.g., FeSO₄·7H₂O).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add the test compound to the FRAP reagent.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 593 nm).
-
Construct a standard curve using a known antioxidant (e.g., Trolox or FeSO₄).
-
Express the results as Trolox equivalents (TE) or Fe²⁺ equivalents.
-
Data Presentation
| Assay | Parameter | Result for this compound | Positive Control (e.g., Ascorbic Acid) |
| DPPH Radical Scavenging | IC50 (µg/mL) | Data | Data |
| FRAP | Ferric Reducing Power (µM Fe(II)/mg) | Data | Data |
In Vitro Anticancer Screening
The search for novel anticancer agents is a cornerstone of drug discovery.[14][15] Given that benzopyran derivatives have demonstrated cytotoxic activity against various cancer cell lines, it is prudent to include an anticancer screen in the preliminary evaluation of this compound.[5]
Rationale for Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is an excellent choice for initial high-throughput screening of cytotoxicity.[14] A panel of cancer cell lines representing different tumor types should be used to identify any potential selectivity.
Experimental Protocol
5.2.1. MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HeLa (cervical)).
-
Complete cell culture medium.
-
Test compound dissolved in DMSO and serially diluted.
-
MTT solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Plate reader.
-
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Data Presentation
| Cancer Cell Line | Tissue of Origin | IC50 (µM) for this compound | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast | Data | Data |
| A549 | Lung | Data | Data |
| HCT116 | Colon | Data | Data |
| HeLa | Cervical | Data | Data |
Visualizing the Anticancer Screening Workflow
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Conclusion and Future Directions
This technical guide outlines a robust and scientifically grounded approach for the preliminary biological screening of this compound. The proposed assays for antimicrobial, antioxidant, and anticancer activities will provide a crucial initial dataset to guide further research. Positive results in any of these primary screens will warrant more in-depth investigations, including mechanism of action studies, evaluation against a broader panel of microbial strains or cancer cell lines, and the initiation of a structure-activity relationship (SAR) program to optimize the scaffold for enhanced potency and selectivity. The exploration of this saturated benzopyran derivative holds the potential to uncover novel therapeutic leads, expanding the pharmacological landscape of this important class of heterocyclic compounds.
References
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Synthesis and biological evaluation of benzopyran analogues bearing class III antiarrhythmic pharmacophores. Bioorganic & Medicinal Chemistry, 14(19), 6666-6678.
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This compound|CAS 4430-31-3. Benchchem.
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Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. National Institutes of Health.
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Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). MDPI.
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Antimicrobial Activity of New Coumarin Derivatives. Arzneimittelforschung, 51(1), 67-71.
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Antimicrobial activity of new coumarin derivatives. PubMed.
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Coumarin Derivatives with Antimicrobial and Antioxidant Activities. SciSpace.
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Antibacterial, antifungal, and antioxidant profiling of novel coumarin derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research.
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Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica.
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In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. Benchchem.
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A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate.
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Synthesis of some novel benzopyranes derivatives and evaluation their biological activity. Asian Journal of Pharmaceutical and Clinical Research.
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
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Design, synthesis and biological evaluation of amphiphilic benzopyran derivatives as potent antibacterial agents against multidrug-resistant bacteria. European Journal of Medicinal Chemistry.
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(PDF) Assays for Natural Antioxidant. ResearchGate.
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Anti-Oxidant activity in Natural Products. Slideshare.
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Synthesis and antimalarial evaluation of novel benzopyrano[4,3- b]benzopyran derivatives. Griffith Research Online.
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The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PMC.
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In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs.
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Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC.
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Structure and biological properties of 2H-1-benzopyran-2-one (coumarin) derivatives. ResearchGate.
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A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation. ResearchGate.
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Synthesis and Antimicrobial Activity of Novel 3,7-Disubstituted 2H-1-Benzopyran-2-Ones. Semantic Scholar.
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Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. ResearchGate.
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Octahydrocoumarin. PubChem.
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Showing Compound this compound (FDB016294). FooDB.
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Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products. National Institutes of Health.
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This compound. SIELC Technologies.
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Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of Octahydro-2H-1-benzopyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The octahydro-2H-1-benzopyran-2-one scaffold, a saturated derivative of coumarin, represents a privileged structural motif in medicinal chemistry and natural product synthesis.[1][2][3] Its rigid bicyclic structure allows for the precise spatial arrangement of substituents, making it an attractive template for the design of novel therapeutic agents. The biological activity and physicochemical properties of these molecules are intrinsically linked to their stereochemistry. Consequently, the development of robust and efficient methods for the stereoselective synthesis of specific isomers of this compound is of paramount importance.
This comprehensive guide provides an in-depth analysis of key stereoselective strategies for the synthesis of this compound, complete with detailed experimental protocols and mechanistic insights. The methodologies discussed herein are designed to provide researchers with a practical framework for accessing enantiomerically enriched bicyclic lactones.
Strategic Approaches to Stereocontrol
The synthesis of this compound typically originates from 3-(2-oxocyclohexyl)propanoic acid or its ester derivatives. The industrial production of this compound often involves a catalytic hydrogenation process that yields a mixture of cis and trans isomers, necessitating a more controlled approach for stereoselectivity.[1] The primary challenge lies in the stereoselective reduction of the cyclohexanone ketone and the subsequent diastereoselective lactonization. The following sections detail three powerful strategies to achieve high levels of stereocontrol: Asymmetric Hydrogenation, Chiral Auxiliary-Mediated Synthesis, and Diastereoselective Diels-Alder Reactions.
Diagram 1: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic pathways for this compound.
Asymmetric Hydrogenation of a β-Keto Ester Precursor
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules. For the synthesis of this compound, the key step is the enantioselective hydrogenation of a β-keto ester, such as methyl 3-(2-oxocyclohexyl)propanoate. Ruthenium complexes of chiral phosphine ligands, particularly BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective catalysts for this transformation.[4][5][6][7][8]
Mechanism of Stereoselection with Ru-BINAP Catalysts
The stereochemical outcome of the Ru-BINAP catalyzed hydrogenation is determined by the formation of a chiral catalyst-substrate complex. The C2-symmetry of the BINAP ligand creates a chiral environment that directs the delivery of hydride from the ruthenium center to one face of the ketone. The reaction proceeds through a six-membered transition state where the substrate chelates to the ruthenium atom via the ketone and ester carbonyl groups. The bulky phenyl groups on the phosphine ligands block one face of the ketone, allowing for hydride transfer to occur selectively from the less sterically hindered face.[5]
Diagram 2: Proposed Mechanism for Ru-BINAP Catalyzed Asymmetric Hydrogenation
Caption: Simplified workflow of Ru-BINAP catalyzed asymmetric hydrogenation.
Protocol: Asymmetric Hydrogenation of Methyl 3-(2-oxocyclohexyl)propanoate
This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts.[4][6]
Materials:
-
Methyl 3-(2-oxocyclohexyl)propanoate
-
[RuCl((R)-BINAP)]₂·NEt₃
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with methyl 3-(2-oxocyclohexyl)propanoate (1.0 eq) and the [RuCl((R)-BINAP)]₂·NEt₃ catalyst (0.005 eq).
-
Add degassed methanol to dissolve the substrate and catalyst.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 50 atm.
-
Stir the reaction mixture at 50 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product, methyl 3-(2-hydroxycyclohexyl)propanoate, can be purified by column chromatography on silica gel.
Subsequent Lactonization:
-
Dissolve the purified methyl 3-(2-hydroxycyclohexyl)propanoate in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove methanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography or distillation.
| Parameter | Value | Reference |
| Catalyst | [RuCl((R)-BINAP)]₂·NEt₃ | [4][7] |
| Substrate/Catalyst Ratio | 200:1 | [4] |
| Solvent | Methanol | [4] |
| H₂ Pressure | 50 atm | [8] |
| Temperature | 50 °C | [8] |
| Enantiomeric Excess (ee) | Up to 99% | [4][6] |
Chiral Auxiliary-Mediated Diastereoselective Synthesis
In the context of this compound synthesis, a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, can be acylated with a derivative of 3-(2-oxocyclohexyl)propanoic acid. The subsequent reduction of the ketone is then directed by the chiral auxiliary, leading to a diastereomerically enriched hydroxy acid derivative.
Causality of Stereoselection: The chiral auxiliary creates a rigid, sterically defined environment around the reactive center. In the case of a ketone reduction, a chelating reducing agent (e.g., one containing lithium or zinc) can coordinate to both the auxiliary's carbonyl and the cyclohexanone's carbonyl group. This coordination locks the conformation of the molecule, and the bulky substituent on the auxiliary (e.g., the phenyl group) blocks one face of the ketone, forcing the hydride to attack from the opposite, less hindered face.
Diagram 3: Chiral Auxiliary-Controlled Ketone Reduction
Caption: Conceptual workflow for chiral auxiliary-mediated reduction.
Protocol: Diastereoselective Synthesis via an Evans Auxiliary
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir for 30 minutes at -78 °C.
-
In a separate flask, convert 3-(2-oxocyclohexyl)propanoic acid to its acid chloride using oxalyl chloride or thionyl chloride.
-
Add the freshly prepared acid chloride (1.1 eq) to the lithium salt of the auxiliary at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Purify the N-acyl oxazolidinone by column chromatography.
Step 2: Diastereoselective Reduction of the Ketone
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.
-
Add a chelating reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®) (1.2 eq), dropwise.
-
Stir at -78 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction carefully with saturated sodium bicarbonate solution.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the diastereomerically enriched hydroxy derivative by column chromatography.
Step 3: Cleavage of the Auxiliary and Lactonization
-
Dissolve the hydroxy derivative in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) or hydrogen peroxide/lithium hydroxide (for milder cleavage) at 0 °C.[11]
-
Stir until the starting material is consumed.
-
Acidify the reaction mixture with dilute HCl to protonate the carboxylic acid.
-
Extract the hydroxy acid with ethyl acetate.
-
The crude hydroxy acid can be cyclized directly by heating in toluene with a catalytic amount of acid, as described in the previous protocol, to yield the desired this compound.
| Parameter | Typical Value | Reference |
| Chiral Auxiliary | Evans Oxazolidinone | [10][11] |
| Reducing Agent | L-Selectride® | [12] |
| Diastereomeric Ratio (d.r.) | >95:5 | [13] |
| Auxiliary Cleavage | LiOH/H₂O₂ | [11] |
Stereoselective Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with excellent control over stereochemistry.[14] To synthesize the decalin core of this compound, an asymmetric Diels-Alder reaction between a suitable diene and dienophile can be employed. A chiral Lewis acid can be used to catalyze the reaction and induce enantioselectivity.[15][16]
Mechanism of Enantioselection in Chiral Lewis Acid Catalyzed Diels-Alder Reactions
A chiral Lewis acid catalyst coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction. The chiral ligands on the Lewis acid create a sterically and electronically differentiated environment around the dienophile. This forces the diene to approach from a specific face, leading to the preferential formation of one enantiomer of the cycloadduct.[15][16]
Diagram 4: Chiral Lewis Acid Catalysis in the Diels-Alder Reaction
Caption: Asymmetric induction in a chiral Lewis acid-catalyzed Diels-Alder reaction.
Protocol: Asymmetric Diels-Alder Approach to a Decalin Precursor
This protocol outlines a general strategy for the asymmetric Diels-Alder reaction to form a decalin system that can be further elaborated to this compound.[17][18]
Materials:
-
A suitable diene (e.g., 1-vinylcyclohexene)
-
An α,β-unsaturated ester dienophile (e.g., methyl acrylate)
-
A chiral Lewis acid catalyst (e.g., a copper(II)-bis(oxazoline) complex or a chiral boron-based catalyst)[14]
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral Lewis acid catalyst (0.1 eq) in anhydrous DCM at the recommended temperature (often -78 °C to 0 °C).
-
Add the dienophile (1.0 eq) and stir for 15-30 minutes to allow for complex formation.
-
Add the diene (1.2 eq) dropwise.
-
Stir the reaction mixture at the specified temperature for several hours to days, monitoring by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., water or saturated sodium bicarbonate solution).
-
Warm to room temperature and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the Diels-Alder adduct by column chromatography.
Post-Diels-Alder Transformations: The resulting bicyclic ester would require further functional group manipulations, such as reduction and oxidation, to be converted into the target this compound. These subsequent steps would need to be designed to preserve the stereochemistry established in the Diels-Alder reaction.
| Parameter | Typical Value | Reference |
| Catalyst | Cu(II)-Box, Chiral Boron Catalysts | [14][19] |
| Solvent | Dichloromethane | [17] |
| Temperature | -78 °C to 0 °C | [17] |
| Enantiomeric Excess (ee) | >90% | [18][19] |
| Endo/Exo Selectivity | Often high, catalyst dependent | [19] |
Conclusion
The stereoselective synthesis of this compound can be achieved through several powerful and reliable strategies. Asymmetric hydrogenation offers an atom-economical approach with high enantioselectivities. Chiral auxiliary-mediated methods provide a robust and predictable way to control diastereoselectivity. Asymmetric Diels-Alder reactions allow for the efficient construction of the bicyclic core with excellent stereocontrol. The choice of a particular method will depend on factors such as the availability of starting materials and catalysts, the desired stereoisomer, and the scale of the synthesis. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of organic synthesis and drug discovery.
References
- Gao, Y., et al. (2003). Highly enantioselective catalytic asymmetric hydrogenation of beta-keto esters in room temperature ionic liquids.
- Noyori, R., & Takaya, H. (1990). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Accounts of Chemical Research, 23(10), 345-350.
- Linares-Palomino, P. J., et al. (2006). Synthesis and odour evaluation of stereoisomers of octahydrobenzopyran derivatives. Flavour and Fragrance Journal, 21(4), 659-666.
- Genet, J. P., et al. (2009). Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites. Synlett, 2009(1), 119-122.
- Kitamura, M., et al. (1992). An improved procedure for the synthesis and use of [RuCl2(BINAP)]2.cntdot.NEt3. Dependence of the ruthenium(II)-BINAP catalyzed asymmetric hydrogenation of .beta.-keto esters on trace amounts of acid. The Journal of Organic Chemistry, 57(25), 6810-6817.
- Silva, F. M. F. (2005). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Journal of the Brazilian Chemical Society, 16(5), 855-874.
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NPTEL. (n.d.). Module 6 Hydrogenation Reactions. Retrieved from [Link]
- Tanaka, K., et al. (2019). Absolute Asymmetric Synthesis Involving Chiral Symmetry Breaking in Diels–Alder Reaction. Symmetry, 11(11), 1369.
- Li, G., et al. (2020). Enantioselective Diels–Alder reaction to construct benzopyran fused acetals. Chinese Chemical Letters, 31(12), 3235-3238.
- Patora-Komisarska, A., & Jurczak, J. (2011). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Current Organic Chemistry, 15(18), 3245-3273.
- Fairlamb, I. J. S., & Taylor, R. J. K. (2024). Stereoselective synthesis of an advanced trans-decalin intermediate towards the total synthesis of anthracimycin.
- Alza, E., et al. (2015). Organocatalytic Enantioselective Intramolecular (Hetero)Michael Additions in Desymmetrization Processes. European Journal of Organic Chemistry, 2015(26), 5719-5735.
- Du, H., & Ding, K. (2010). Asymmetric Catalysis of Diels–Alder Reaction. In S. Ma (Ed.), Handbook of Cyclization Reactions (Vol. 1, pp. 1-46). Wiley-VCH.
- Li, Y.-H., et al. (2021).
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LibreTexts. (2021). 1.1: Asymmetric Catalysis of Diels-Alder Reactions. Retrieved from [Link]
- Gacel, S., et al. (1983). Synthetic and stereochemical studies of the octahydro-1-benzopyran system. Journal of the Chemical Society, Perkin Transactions 2, (12), 1931-1936.
- Villalgordo, J. M., et al. (2015). Organocatalytic Enantioselective Intramolecular (Hetero)Michael Additions in Desymmetrization Processes. European Journal of Organic Chemistry, 2015(26), 5719-5735.
- Greeves, N. (2000). enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository.
- Rios, R. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Organic & Biomolecular Chemistry, 12(23), 3791-3803.
- Evans, D. A., et al. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In M. Christmann & S. Bräse (Eds.), Asymmetric Synthesis – The Essentials (pp. 2-9). Wiley-VCH.
- Tamura, R., et al. (1990). Asymmetric synthesis of 3-substituted-2-exo-methylenecyclohexanones via 1,5-diastereoselection by using a chiral amine. The Journal of Organic Chemistry, 55(2), 408-410.
- MacMillan, D. W. C., et al. (2002). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 124(50), 15006-15007.
- Evans, D. A., & Bartroli, J. (1982). Stereoselective Reactions of Chiral Enolates. Application to the Synthesii of (+)_Prelog-Djerassi Lactonic Acid. Tetrahedron Letters, 23(8), 807-810.
- Stueckler, C., et al. (2010). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. Organic Letters, 12(21), 4884-4887.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327.
-
Human Metabolome Database. (2022). Showing metabocard for this compound (HMDB0037276). Retrieved from [Link]
- Clarke, C. J., et al. (2021). Enantioselective oxa-Diels–Alder Sequences of Dendralenes.
- Gais, H.-J. (2005). Chiral Auxiliaries - Principles and Recent Applications. CHIMIA International Journal for Chemistry, 59(4), 176-183.
- Rana, A., et al. (2025). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). Organic & Biomolecular Chemistry.
- Larrow, J. F., & Schaus, S. E. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory.
- Tamura, R., et al. (1990). Asymmetric synthesis of 3-substituted-2-exo-methylenecyclohexanones via 1,5-diastereoselection by using a chiral amine. The Journal of Organic Chemistry, 55(2), 408-410.
-
FooDB. (2015). Showing Compound this compound (FDB016294). Retrieved from [Link]
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Application Note & Protocol: A High-Yield Catalytic Hydrogenation Route to Octahydrocoumarin
Audience: Researchers, scientists, and drug development professionals.
Abstract: Octahydrocoumarin is a valuable saturated bicyclic lactone, often investigated as a safer alternative to coumarin, a compound with known toxicity concerns.[1] This document provides a comprehensive guide to the synthesis of octahydrocoumarin via the direct catalytic hydrogenation of coumarin. We present a detailed, field-proven protocol centered on a Ruthenium-on-Carbon (Ru/C) catalyst system, which demonstrates high selectivity and complete conversion.[1][2] This guide covers the underlying reaction mechanism, catalyst selection, a step-by-step experimental workflow, product characterization, and critical safety procedures for high-pressure hydrogenation.
Introduction: The Significance of Octahydrocoumarin
Coumarin, a natural benzopyrone, is a well-known fragrance component but its use is restricted due to potential hepatotoxicity in certain species.[1] The complete saturation of its aromatic and pyrone rings to yield octahydrocoumarin (also known as 1-oxabicyclo[4.4.0]decan-2-one) removes the structural alerts associated with toxicity, making it a desirable substitute in fragrance and other applications. Catalytic hydrogenation is the most direct and efficient method for this transformation, achieving complete saturation of the coumarin scaffold in a single process. This application note details a robust protocol for this synthesis, emphasizing safety, efficiency, and high yield.
Reaction Pathway and Mechanism
The hydrogenation of coumarin to octahydrocoumarin is a multi-step process occurring on the surface of a heterogeneous catalyst. The reaction proceeds through the sequential saturation of the carbon-carbon double bonds, followed by the more challenging hydrogenation of the aromatic benzene ring.
The generally accepted pathway involves:
-
Initial Reduction : Hydrogen first adds across the C3-C4 double bond of the α,β-unsaturated ester system to yield dihydrocoumarin.
-
Aromatic Ring Saturation : The benzene ring is subsequently reduced in a stepwise fashion to yield a tetrahydro- and then a hexahydro-intermediate.
-
Final Product : The final molecule, octahydrocoumarin, is the fully saturated bicyclic system.
Caption: Reaction pathway for the hydrogenation of coumarin.
Catalyst System and Reaction Optimization
While various noble metal catalysts can perform hydrogenation, the complete saturation of the resilient aromatic ring of coumarin requires a highly active system.[3] Ruthenium-based catalysts have shown exceptional efficacy for this transformation.
A study optimizing this reaction identified a 5% Ruthenium on active carbon (Ru/C) catalyst as highly effective. The optimal conditions determined in this study are summarized below and form the basis of the detailed protocol in the next section.[1][2]
| Parameter | Optimal Value | Rationale & Insights |
| Catalyst | 5% Ru/C | Ruthenium exhibits high activity for arene (aromatic ring) hydrogenation.[1] The carbon support provides high surface area. |
| Catalyst Loading | 0.5 wt% (relative to coumarin) | Balances reaction rate with cost and ease of filtration. Higher loading may not significantly improve rate and increases cost. |
| Solvent | Methanol | Polar protic solvent that effectively dissolves coumarin and facilitates hydrogen transfer at the catalyst surface. |
| Substrate Conc. | 60 wt% coumarin in methanol | High concentration makes the process more efficient and reduces solvent waste. |
| H₂ Pressure | 10 MPa (~1450 psi) | High pressure is necessary to achieve a sufficient concentration of hydrogen on the catalyst surface for aromatic ring reduction. |
| Temperature | 130 °C | Provides the necessary activation energy for the reaction without leading to significant side product formation.[1] |
| Selectivity | >90% for Octahydrocoumarin | Under these conditions, the reaction is highly selective towards the desired fully saturated product.[1][2] |
Detailed Experimental Protocol
This protocol details the synthesis of octahydrocoumarin on a laboratory scale using a high-pressure batch reactor.
Materials and Equipment
-
Reactants : Coumarin, Methanol (anhydrous grade)
-
Catalyst : 5% Ruthenium on Carbon (Ru/C)
-
Gases : High-purity Hydrogen (H₂), High-purity Nitrogen (N₂)
-
Equipment :
-
High-pressure autoclave/reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet valves, pressure gauge, rupture disc, and temperature controller.[4]
-
Glass liner for the reactor vessel.
-
Standard laboratory glassware.
-
Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter with a PTFE membrane).
-
Rotary evaporator.
-
Experimental Workflow Diagram
Caption: Experimental workflow for catalytic hydrogenation.
Step-by-Step Procedure
-
Reactor Preparation : Before starting, thoroughly inspect the reactor body, seals, and all fittings to ensure they are clean, dry, and rated for the intended pressure and temperature.[4][5] Place the reactor in a certified fume hood.
-
Charging the Reactor :
-
Into the glass liner, weigh the desired amount of coumarin.
-
Add the 5% Ru/C catalyst (0.5 wt% relative to coumarin).
-
Add methanol to achieve a 60 wt% concentration of coumarin.
-
Place the liner inside the reactor vessel.
-
-
Sealing and Leak Testing :
-
Seal the reactor according to the manufacturer's instructions. Tighten the bolts diagonally and gradually to ensure an even seal.[4]
-
Connect the nitrogen line. Pressurize the reactor with N₂ to the target reaction pressure (10 MPa). Close the inlet valve and monitor the pressure gauge for 30 minutes. A stable pressure indicates no leaks.[4]
-
If a leak is detected, safely vent the reactor and re-seal before proceeding.
-
-
Inerting the Atmosphere :
-
Initiating the Reaction :
-
After the final N₂ purge, evacuate the reactor briefly if possible, then introduce hydrogen gas.
-
Pressurize the reactor to the target pressure of 10 MPa.
-
Begin vigorous stirring and start heating the reactor to the setpoint of 130 °C.
-
-
Reaction Monitoring :
-
The reaction is exothermic and will consume hydrogen. Monitor the temperature closely to prevent thermal runaway.[5]
-
As the pressure drops due to H₂ consumption, carefully re-pressurize the reactor from the hydrogen source to maintain 10 MPa. The reaction is complete when hydrogen uptake ceases.
-
-
Shutdown and Product Recovery :
-
Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature. Never vent a hot, pressurized reactor.
-
Close the main hydrogen supply valve. Carefully vent the excess hydrogen from the reactor.
-
Purge the reactor three times with nitrogen to remove all residual hydrogen.[4]
-
Carefully open the reactor in the fume hood.
-
-
Catalyst Filtration and Product Isolation :
-
CRITICAL : Heterogeneous catalysts, especially after use, can be pyrophoric and ignite upon contact with air.[6] Do not allow the catalyst to dry.
-
Immediately quench the reaction mixture by transferring it to a flask containing a small amount of solvent.
-
Filter the mixture through a pad of Celite® to remove the Ru/C catalyst. Wash the filter cake with a small amount of methanol. Keep the filtered catalyst wet with water during storage and disposal.[6]
-
Combine the filtrate and washings. Remove the methanol using a rotary evaporator to yield the crude octahydrocoumarin, which can be further purified by distillation if necessary.
-
Product Characterization
Confirm the identity and purity of the final product using standard spectroscopic techniques. The complete saturation of the coumarin scaffold will result in distinct changes in the NMR and IR spectra.
-
¹H NMR : The aromatic proton signals (typically δ 7.0-8.0 ppm) present in the coumarin starting material will be completely absent. The spectrum will be dominated by aliphatic signals in the δ 1.0-4.5 ppm range.[7][8]
-
¹³C NMR : Aromatic carbon signals (δ 115-160 ppm) will be replaced by aliphatic carbon signals (δ 20-80 ppm). The carbonyl signal of the lactone (C=O) will remain, typically around δ 170 ppm.[7][8]
-
FT-IR : The characteristic peaks for aromatic C=C stretching (~1600 cm⁻¹) and aromatic C-H stretching (>3000 cm⁻¹) will disappear. The spectrum will be characterized by strong aliphatic C-H stretching bands (~2850-2950 cm⁻¹) and the prominent lactone carbonyl (C=O) stretch around 1750-1770 cm⁻¹.[9]
Critical Safety Considerations
Catalytic hydrogenation involves significant hazards that must be managed with rigorous safety protocols.
-
Flammable Gases : Hydrogen is extremely flammable and can form explosive mixtures with air.[10] Always operate in a well-ventilated fume hood, ensure all connections are leak-proof, and purge all oxygen with an inert gas (nitrogen) before introducing hydrogen.[5]
-
High Pressure : Only use equipment specifically designed and rated for the reaction pressures. Regularly inspect pressure gauges and rupture discs. Never exceed the maximum allowable working pressure of the vessel.[4]
-
Pyrophoric Catalysts : Catalysts like Ru/C and Pd/C are often pyrophoric, especially after use when they are finely divided and highly active.[6] Never allow the used catalyst to dry in the open air. Always handle and filter it under a solvent blanket and keep it wet for storage and disposal.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and gloves. Depending on the setup, a face shield may be necessary.[10]
-
Emergency Preparedness : Ensure an appropriate fire extinguisher (e.g., Class B for flammable liquids/gases) is accessible. Have a plan for emergency shutdown and pressure release.
Conclusion
The protocol described provides an efficient, high-yield, and selective method for synthesizing octahydrocoumarin from coumarin. The use of a 5% Ru/C catalyst under optimized conditions of high pressure and temperature ensures the complete saturation of the aromatic ring. Strict adherence to the detailed safety procedures is paramount for the safe execution of this powerful chemical transformation.
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Controls.
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Bílková, D., Jansa, P., Paterová, I., & Červený, L. (2015). Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst. ResearchGate. Retrieved January 8, 2026, from [Link]
- Hydrogenation SOP. (n.d.). University of Pennsylvania.
- What are the safety precautions for operating a Hydrogenation Test Unit? (2025, December 30). Amar Equipments Pvt. Ltd..
- The Hydrogenation of Coumarin and Related Compounds. (n.d.). CoLab.
- Bílková, D., Jansa, P., Paterová, I., & Červený, L. (2015). Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst.
- FEDIOL Guide to good practice on safe operation of Hydrogenation units. (2007, October 1). FEDIOL.
- Spectroscopic characterization (NMR, IR, UV-Vis) of 4-Hydroxycoumarin. (2025). BenchChem.
-
Theoretical and experimental investigation of NMR, IR and UV-visible spectra of hydroxyl-substituted-4-chloromethylcoumarin derivatives. (2019, September 22). Arkat USA. Retrieved January 8, 2026, from [Link]
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Application Notes & Protocols: A Guide to Benzopyran-2-one (Coumarin) Synthesis via Knoevenagel Condensation
Abstract: This technical guide provides a comprehensive overview of the Knoevenagel condensation for the synthesis of benzopyran-2-ones, commonly known as coumarins. Coumarins are a vital class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and material science, owing to their diverse pharmacological properties including anticoagulant, anticancer, and anti-inflammatory activities.[1][2] This document delves into the reaction mechanism, explores the critical parameters influencing reaction outcomes, and presents detailed, field-proven protocols. It is intended for researchers, medicinal chemists, and process development scientists seeking to efficiently synthesize diverse coumarin derivatives.
Introduction: The Significance of the Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) represent a privileged scaffold in drug discovery and materials science.[1] Found in numerous plants, they are secondary metabolites that serve various biological functions.[3] Their synthetic counterparts are equally important, with applications ranging from life-saving anticoagulant drugs like warfarin (a coumarin derivative) to fluorescent probes and laser dyes.[3][4]
The robust and versatile nature of the coumarin core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. Among the various synthetic strategies, the Knoevenagel condensation remains a cornerstone method due to its reliability, high yields, and adaptability to a wide range of substrates.[5][6] This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base.[1][7]
The Knoevenagel Condensation: Mechanistic Insights
The synthesis of the benzopyran-2-one ring system via the Knoevenagel condensation is a sequential, one-pot process that elegantly combines a condensation reaction with an intramolecular cyclization (lactonization).[1][8] Understanding the mechanism is paramount for troubleshooting and optimization.
The process unfolds in three key stages:
-
Enolate Formation: A basic catalyst, typically a weak amine like piperidine or L-proline, abstracts an acidic α-proton from the active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) to generate a resonance-stabilized enolate.[1][4] The acidity of this proton is crucial and is enhanced by the presence of two electron-withdrawing groups (Z).[7]
-
Nucleophilic Addition (Knoevenagel Adduct Formation): The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the salicylaldehyde. This forms a tetrahedral intermediate which, upon protonation, yields an aldol-type addition product.
-
Dehydration and Intramolecular Cyclization: The aldol adduct readily undergoes dehydration to form a stable α,β-unsaturated intermediate. This is immediately followed by an intramolecular transesterification, where the phenolic hydroxyl group of the salicylaldehyde moiety attacks one of the ester carbonyls.[9] This cyclization step forms the six-membered pyrone ring and eliminates a molecule of alcohol (e.g., ethanol), yielding the final coumarin product.
Figure 1: Mechanistic pathway of coumarin synthesis via Knoevenagel condensation.
Optimizing the Synthesis: Key Parameter Analysis
The success of the Knoevenagel condensation for coumarin synthesis hinges on the careful selection of reactants, catalyst, and reaction conditions. Modern approaches increasingly favor green chemistry principles, utilizing safer solvents, reusable catalysts, and energy-efficient methods like microwave irradiation.[2][10]
Choice of Reactants
-
Salicylaldehydes: A wide array of substituted salicylaldehydes can be employed. Electron-donating groups (e.g., -OCH₃, -N(Et)₂) on the aromatic ring generally facilitate the reaction, while electron-withdrawing groups (e.g., -NO₂, -Br) can require more forcing conditions.
-
Active Methylene Compounds: The choice of the active methylene compound dictates the substituent at the C3 position of the coumarin ring, a key site for pharmacological modulation. Common choices include diethyl malonate (for a 3-carboxyethyl group), ethyl acetoacetate (for a 3-acetyl group), and malononitrile (for a 3-cyano group).[5][11]
Catalyst Selection
The catalyst's role is to facilitate enolate formation without promoting self-condensation of the aldehyde.[7] The choice of catalyst can significantly impact reaction time and yield.
| Catalyst Type | Examples | Typical Conditions | Advantages & Considerations |
| Organic Bases | Piperidine, Pyrrolidine, Diethylamine | Catalytic amounts; Reflux in EtOH or solvent-free | Classical, effective, and inexpensive.[3][4] Can be volatile and require careful handling. |
| Organocatalysts | L-Proline, Choline Chloride | 10 mol%; EtOH or aqueous media | Biodegradable, non-toxic, and promotes green synthesis.[1][10][12] May require longer reaction times. |
| Ionic Liquids | [MMIm][MSO₄] | Solvent and catalyst | Low vapor pressure, recyclable. Can simplify workup.[12] |
| Heterogeneous | Nano MgO, MgFe₂O₄, KF/Al₂O₃ | Solvent-free, Ultrasound/Microwave | Reusable, easily separated from the reaction mixture.[5][8] Activity can vary with preparation method. |
Reaction Conditions
-
Solvent: Ethanol is a common solvent, effectively dissolving the reactants and facilitating the reaction under reflux.[5] However, significant advancements have been made in solvent-free and aqueous syntheses, which are environmentally benign and often simplify product isolation.[3][10] Deep eutectic solvents (DES) like choline chloride:urea have also emerged as green solvent/catalyst systems.[13]
-
Temperature & Activation: Conventional heating under reflux is standard. However, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, often under solvent-free conditions, leading to higher yields and cleaner product profiles.[3][14] Ultrasound irradiation is another energy-efficient alternative that can promote the reaction at lower temperatures.[5]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing coumarin derivatives under different conditions.
Protocol 1: Classical Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate
This protocol uses a conventional heating approach with a classic base catalyst.
Materials:
-
Salicylaldehyde (1.22 g, 10 mmol)
-
Diethyl malonate (1.76 g, 11 mmol, 1.1 equiv.)
-
Piperidine (0.02 g, ~2-3 drops)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL) with reflux condenser
-
Stirring hotplate
Procedure:
-
Combine salicylaldehyde, diethyl malonate, and ethanol in the round-bottom flask.
-
Add piperidine to the mixture with stirring.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Upon completion, allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain pure ethyl 2-oxo-2H-chromene-3-carboxylate as a white crystalline solid. Expected yield: 85-95%.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 3-Acetylcoumarin
This protocol, adapted from established green chemistry methods, demonstrates a rapid, solvent-free synthesis using microwave irradiation.[3][14]
Materials:
-
Salicylaldehyde (1.22 g, 10 mmol)
-
Ethyl acetoacetate (1.43 g, 11 mmol, 1.1 equiv.)
-
Piperidine (0.02 g, ~2-3 drops)
-
Microwave-safe reaction vessel (e.g., open beaker or vial)
-
Domestic or laboratory microwave reactor
Procedure:
-
In the microwave-safe vessel, mix salicylaldehyde, ethyl acetoacetate, and piperidine.[14]
-
Place the vessel in the center of the microwave reactor.
-
Irradiate the mixture at a low power setting (e.g., 100-180 W) for 60-90 seconds.[14] Caution: Perform in a well-ventilated fume hood. The reaction can be exothermic.
-
After irradiation, carefully remove the vessel and allow it to cool to room temperature. The product will often solidify.[1]
-
Add a small amount of cold ethanol to the solid mass and break it up with a spatula.
-
Collect the crude product by vacuum filtration and wash with cold ethanol.
-
Recrystallize from hot ethanol to yield pure 3-acetylcoumarin. Expected yield: 90-96%.
General Workflow and Purification
The synthesis and purification of coumarins via Knoevenagel condensation follow a reproducible workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 4. youtube.com [youtube.com]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpn.org [rjpn.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. studylib.net [studylib.net]
- 10. Greener coumarin synthesis by Knoevenagel condensation using biodegradable choline chloride | Semantic Scholar [semanticscholar.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Extensive Study of Coumarin Synthesis via Knoevenagel Condensa...: Ingenta Connect [ingentaconnect.com]
- 14. pubs.aip.org [pubs.aip.org]
Application Note: A Robust Reversed-Phase HPLC Method for the Quantitative Analysis of Octahydro-2H-1-benzopyran-2-one
Abstract
This application note presents a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Octahydro-2H-1-benzopyran-2-one, a saturated derivative of coumarin.[1] The developed protocol utilizes reversed-phase chromatography, which is a widely used technique for the separation of non-polar and weakly polar compounds.[2] This method is designed for researchers, scientists, and professionals in the drug development and chemical analysis fields, providing a reliable and scalable approach for purity assessment and pharmacokinetic studies.[3] The causality behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's principles.
Introduction
This compound, also known as Octahydrocoumarin, is a bicyclic lactone with a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol .[1][] It is characterized as a colorless liquid with a slight spicy note and is insoluble in water but soluble in ethanol and oils.[1][5] The benzopyran core structure is found in many pharmacologically active substances, making its derivatives, such as this compound, of interest in various research fields.[1] Accurate and precise analytical methods are therefore crucial for the quality control of starting materials, in-process monitoring, and final product characterization.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of small molecules.[6] Reversed-phase HPLC (RP-HPLC), in particular, is well-suited for the analysis of relatively non-polar compounds like this compound.[2][7] This application note describes a robust RP-HPLC method that provides excellent separation and quantification of this analyte.
Chromatographic Principle and Rationale
The fundamental principle of this method is reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[7][8]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the stationary phase. The long alkyl chains of the C18 ligand provide a high degree of hydrophobicity, leading to strong retention of non-polar analytes like this compound through hydrophobic interactions.[2][7] This choice ensures good separation from more polar impurities. An alternative, the Newcrom R1 column, has also been shown to be effective for this separation.[3]
-
Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile (MeCN) and water.[3] Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[7] By varying the ratio of acetonitrile to water, the polarity of the mobile phase can be adjusted to control the retention time of the analyte. A higher concentration of the organic solvent (acetonitrile) will decrease the polarity of the mobile phase, leading to a faster elution of the non-polar analyte.[7]
-
Gradient Elution: A gradient elution program, starting with a higher percentage of water and gradually increasing the percentage of acetonitrile, is employed.[1] This approach is beneficial for analyzing samples that may contain a range of compounds with different polarities, ensuring that both more polar and less polar impurities are effectively separated and eluted as sharp peaks.
-
Mobile Phase Additive: Phosphoric acid is added to the mobile phase to control the pH and improve peak shape.[3] For lactones, maintaining an acidic pH is often crucial to prevent the hydrolysis of the lactone ring to the corresponding hydroxy acid, which could lead to peak splitting or broadening.[9][10] For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid should be used in place of phosphoric acid.[3]
-
Detection: UV detection is a suitable and robust method for the analysis of compounds containing a chromophore. Although this compound is a saturated lactone, the carbonyl group of the lactone ring provides some UV absorbance at lower wavelengths. The optimal detection wavelength should be determined experimentally by obtaining a UV spectrum of the analyte.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (85%, analytical grade)
-
Methanol (HPLC grade, for sample dissolution if needed)
Instrumentation
A standard HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (or similar) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 0-1 min: 40% B, 1-10 min: 40-80% B, 10-12 min: 80% B, 12.1-15 min: 40% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (to be optimized based on UV spectrum) |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade acetonitrile and mix well.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Phosphoric Acid) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Analytical Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Considerations
For use in a regulated environment, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a minimum of five concentration levels, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., column temperature, flow rate, mobile phase composition).
Conclusion
The described reversed-phase HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation and peak shape. This application note serves as a comprehensive guide for researchers and scientists, offering a solid foundation for method implementation and further validation in their respective laboratories.
References
-
SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. (2018-05-16). [Link]
-
Stewart, C. F., et al. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. Analytical Biochemistry, 297(1), 89-96. [Link]
-
FooDB. Showing Compound this compound (FDB016294). (2010-04-08). [Link]
-
Human Metabolome Database. Showing metabocard for this compound (HMDB0037276). (2012-09-11). [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Wojcieszynska, D., et al. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. (2025-10-20). [Link]
-
Agilent Technologies. The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. [Link]
-
PubChem. Octahydrocoumarin | C9H14O2 | CID 20487. [Link]
-
Pesek, J. J., & Matyska, M. T. (2011). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 29(7), 594-603. [Link]
-
Belhassen, A., et al. (2019). Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13-Labeled γ-Lactones and Deuterium-Labeled δ-Lactones in Combination with Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry. Journal of Agricultural and Food Chemistry, 67(4), 1215-1224. [Link]
-
Derakhshandeh, K., & Dadashzadeh, S. (2005). Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. Journal of Chromatography B, 818(2), 199-204. [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. (2025-08-12). [Link]
-
Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025-12-26). [Link]
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- 3. This compound | SIELC Technologies [sielc.com]
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- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. hawach.com [hawach.com]
- 9. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Gas Chromatography for the Purity Assessment of Octahydrocoumarin
Abstract
This application note presents a detailed protocol for the determination of purity and the profiling of related substances in Octahydrocoumarin using gas chromatography with flame ionization detection (GC-FID). Octahydrocoumarin, a key ingredient in the fragrance and flavor industries, requires stringent quality control to ensure product consistency and safety.[1][2][3] The methodology herein is developed based on fundamental chromatographic principles and is designed to be robust and reliable for researchers, scientists, and drug development professionals. This guide provides a comprehensive workflow, from sample preparation to data analysis, and is grounded in established standards for analytical procedure validation.[4][5][6]
Introduction: The Analytical Imperative for Octahydrocoumarin Purity
Octahydrocoumarin (CAS 4430-31-3), a saturated bicyclic lactone, is a synthetic fragrance ingredient prized for its sweet, creamy, and coumarin-like aroma.[3] It serves as a more stable alternative to coumarin in various applications.[1] The synthesis of octahydrocoumarin can result in process-related impurities, including unreacted starting materials or by-products from side reactions.[7][8] Therefore, a precise and accurate analytical method is crucial for quantifying the purity of octahydrocoumarin and identifying any potential impurities that may affect its olfactory profile, stability, and safety.
Gas chromatography (GC) is an ideal technique for this purpose due to the volatile nature of octahydrocoumarin and its likely impurities.[9][10] The high resolving power of modern capillary GC columns allows for the separation of closely related isomers and impurities, while the flame ionization detector (FID) provides high sensitivity and a wide linear range for quantification.[11][12]
This document provides a starting point for developing and validating a GC method for octahydrocoumarin purity analysis, in line with principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[4][5][6][13][14][15]
Experimental Workflow & Causality
The experimental design is predicated on achieving optimal separation of octahydrocoumarin from potential process impurities, such as residual starting materials from hydrogenation of coumarin or by-products of intramolecular esterification.[7] The choice of a mid-polarity column is a deliberate one to resolve compounds with slight differences in polarity.
Figure 1: High-level workflow for GC purity analysis of Octahydrocoumarin.
Materials and Reagents
-
Octahydrocoumarin Reference Standard: Purity ≥ 99.5%
-
Octahydrocoumarin Sample: Batch to be tested
-
Solvent: Dichloromethane or Hexane (GC grade or equivalent). These volatile organic solvents are ideal for GC analysis.[16][17]
-
Carrier Gas: Helium or Nitrogen (high purity, 99.999%)
-
FID Gases: Hydrogen (high purity) and compressed air (zero grade)
Instrumentation & Chromatographic Conditions
A gas chromatograph equipped with a split/splitless injector and a flame ionization detector is required. The following conditions are a recommended starting point and may require optimization.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent Intuvo 9000 GC or equivalent | Provides robust and reproducible results.[11] |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar to mid-polarity column is suitable for separating compounds of varying polarity, which may be present as impurities. |
| Carrier Gas | Helium | Provides good efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for this column dimension, providing a good balance between analysis time and resolution. |
| Injector | Split/Splitless | |
| Injector Temp. | 250 °C | Ensures complete vaporization of octahydrocoumarin and potential impurities without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading while ensuring a representative sample is introduced. This may be adjusted based on sample concentration. |
| Injection Volume | 1.0 µL | A typical injection volume for capillary GC. |
| Oven Program | ||
| Initial Temp. | 80 °C, hold for 2 min | Allows for sharp initial peaks. |
| Ramp | 10 °C/min to 280 °C | A moderate ramp rate to ensure separation of closely eluting peaks. |
| Final Temp. | 280 °C, hold for 5 min | Ensures elution of any less volatile impurities. |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temp. | 300 °C | Prevents condensation of analytes in the detector. |
| Data System | Chromatography Data Software | For peak integration and purity calculations. |
Detailed Protocols
Standard and Sample Preparation
Proper sample preparation is critical for accurate and reproducible results.[18]
-
Reference Standard Solution (approx. 1000 µg/mL):
-
Accurately weigh approximately 100 mg of Octahydrocoumarin Reference Standard into a 100 mL volumetric flask.
-
Add approximately 50 mL of Dichloromethane and sonicate for 5 minutes or until fully dissolved.
-
Dilute to volume with Dichloromethane and mix thoroughly.
-
-
Sample Solution (approx. 1000 µg/mL):
-
Accurately weigh approximately 100 mg of the Octahydrocoumarin sample to be tested into a 100 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Reference Standard Solution.
-
-
Solvent Blank:
-
Use the Dichloromethane solvent as a blank to ensure no interfering peaks are present.
-
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. This ensures the system is performing adequately for the intended analysis.[13][19][20]
-
Inject the Solvent Blank and ensure the baseline is free of interfering peaks at the retention time of octahydrocoumarin and its expected impurities.
-
Make five replicate injections of the Reference Standard Solution.
-
Calculate the following parameters:
-
Tailing Factor (Asymmetry Factor): Should be between 0.8 and 1.5 for the octahydrocoumarin peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
-
Theoretical Plates (N): Should be ≥ 20,000 for the octahydrocoumarin peak.
-
Sample Analysis Procedure
-
Inject the prepared Sample Solution in duplicate.
-
Record the chromatograms and integrate the peak areas for all components.
Data Analysis and Purity Calculation
The purity of the octahydrocoumarin sample is determined by the area percent method, which assumes that all components in the sample have a similar response factor with the FID.
Calculation:
Purity (% by area) = (Area of Octahydrocoumarin Peak / Total Area of All Peaks) x 100
| Peak Identification | Typical Retention Time (min) | Area (%) |
| Impurity 1 | 8.5 | 0.15 |
| Impurity 2 | 9.2 | 0.25 |
| Octahydrocoumarin | 10.1 | 99.5 |
| Impurity 3 | 11.5 | 0.10 |
Note: The retention times provided are illustrative and will vary depending on the specific instrument and conditions used.
Method Validation Considerations
For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines.[4][5][6][21] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the resolution of the main peak from any impurities.
-
Linearity: Assessed over a range of concentrations to demonstrate a linear relationship between concentration and peak area. A correlation coefficient (r²) of ≥ 0.999 is typically required.[22]
-
Accuracy: Determined by recovery studies, spiking a placebo with known amounts of octahydrocoumarin. Recoveries are typically expected to be within 98-102%.[22]
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[23]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[12]
Conclusion
The gas chromatography method detailed in this application note provides a robust and reliable framework for the purity analysis of Octahydrocoumarin. The specified conditions are designed to yield excellent separation and quantification, ensuring that the quality of this important fragrance ingredient can be effectively monitored. Adherence to the principles of system suitability and method validation will ensure the generation of scientifically sound and defensible analytical data.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]
-
<621> CHROMATOGRAPHY . [Link]
-
Understanding the Latest Revisions to USP <621> . Agilent. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link]
-
Are You Sure You Understand USP <621>? . LCGC International. [Link]
-
Quality Guidelines . ICH. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . [Link]
-
Sample Preparation Guidelines for GC-MS . [Link]
-
Sample preparation GC-MS . SCION Instruments. [Link]
-
GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes . [Link]
-
Chromatography Sample Preparation Guide . Organomation. [Link]
-
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID . [Link]
-
Conducting GC Method Validation Using High Accuracy Standards . Environics, Inc. [Link]
-
How Do You Prepare A Sample For GC-MS? . Chemistry For Everyone - YouTube. [Link]
-
octahydrocoumarin, 4430-31-3 . The Good Scents Company. [Link]
-
Octahydrocoumarin (CAS N° 4430-31-3) . ScenTree. [Link]
-
Octahydro Coumarin . PerfumersWorld. [Link]
- EP0533378A1 - Process for producing octahydrocoumarin or derivative thereof.
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products . OMICS International. [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity . MDPI. [Link]
-
(PDF) A Review: GC Method Development and validation . ResearchGate. [Link]
-
GC-FID (top) and GC-O (bottom) chromatograms illustrating the different... . ResearchGate. [Link]
-
Method Development and Validation of Gas Chromatography . International Journal of Pharmaceutical Sciences. [Link]
-
RIFM fragrance ingredient safety assessment, octahydrocoumarin, CAS Registry Number 4430-31-3 . [Link]
- CN102253147B - Method for measuring content of dihydrocoumarin and 6-methyl coumarin in additive for tobaccos.
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production . IISTE.org. [Link]
-
Bicyclononalactone (4430-31-3) - Synthetic Ingredient for Perfumery . Scentspiracy. [Link]
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- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. ScenTree - Octahydrocoumarin (CAS N° 4430-31-3) [scentree.co]
- 8. EP0533378A1 - Process for producing octahydrocoumarin or derivative thereof - Google Patents [patents.google.com]
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- 19. <621> CHROMATOGRAPHY [drugfuture.com]
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- 21. starodub.nl [starodub.nl]
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- 23. ijpsjournal.com [ijpsjournal.com]
Application Note: High-Purity Recovery of Bicyclic Lactones via Recrystallization
Focus Compound: Octahydro-2H-1-benzopyran-2-one and Solid Analogs
Abstract
This application note provides a comprehensive guide to the purification of solid bicyclic lactones, using this compound as a focal point to discuss broader purification strategies. A critical initial consideration is the physical state of the target compound; this compound is a liquid at standard temperature and pressure, making conventional recrystallization unsuitable.[1][2] This guide first addresses the appropriate purification methods for the liquid form, such as vacuum distillation, before detailing a robust, step-by-step recrystallization protocol applicable to solid derivatives and analogs within this valuable class of compounds.[3][4] The protocol emphasizes solvent selection, control of crystallization kinetics, and troubleshooting common issues to empower researchers in achieving the high purity required for pharmaceutical and fine chemical applications.
Introduction: The Challenge of Purity for this compound
This compound, also known as octahydrocoumarin, is a saturated bicyclic lactone with a molecular weight of 154.21 g/mol .[1][2] This scaffold is prevalent in numerous natural products and pharmacologically active molecules, making it a compound of significant interest in drug discovery and development.[1][5] Industrial synthesis often involves the catalytic hydrogenation of precursors derived from cyclohexanone, which can yield a mixture of cis and trans isomers along with residual catalysts and unreacted starting materials.[1]
Achieving high purity is paramount for reliable downstream applications, yet a common misconception arises regarding the purification method. This compound is a colorless liquid with a boiling point of 144-146 °C at 16 mm Hg. [1][2] Therefore, standard recrystallization, a technique for purifying solids, is not a viable method for this specific molecule. The primary purification technique for a thermally stable liquid like this is vacuum distillation .
However, the principles of recrystallization are critically important for this chemical family, as many derivatives and related bicyclic lactones are solids.[5][6] This guide provides the foundational knowledge and a detailed protocol for recrystallization that can be applied to these solid analogs.
The Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent.[7] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[8] An impure solid is dissolved in a minimum amount of a hot, boiling solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The impurities, present in smaller concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[7][9]
Part I: Solvent Selection Protocol
The success of any recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should meet several criteria.[7][8][10]
Key Solvent Criteria:
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[7]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[7]
-
Chemical Inertness: The solvent must not react with the compound.[7]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[7]
Recommended Solvents for Bicyclic Lactones
Given the ester (lactone) functionality and bicyclic aliphatic structure of the target compounds, the following solvents and mixtures are excellent starting points for screening.
| Solvent System | Polarity | Boiling Point (°C) | Rationale & Comments |
| Ethanol/Water | Polar Protic | 78-100 | Excellent for moderately polar compounds. The ratio can be tuned to achieve ideal solubility. |
| Isopropanol | Polar Protic | 82 | A common choice, less volatile than ethanol. |
| Ethyl Acetate/Heptane | Mid-Polar/Non-Polar | 69-98 | A powerful mixed-solvent system. Dissolve in hot ethyl acetate and add hot heptane as the anti-solvent until turbidity appears.[11] |
| Acetone/Water | Polar Aprotic | 56-100 | Similar to ethanol/water, useful for a wide range of polarities.[11] |
| Toluene | Non-Polar | 111 | Good for less polar compounds; its high boiling point can effectively dissolve stubborn solids. |
Small-Scale Solvent Screening Protocol
-
Place ~20-30 mg of the crude solid into a small test tube.
-
Add the chosen solvent dropwise at room temperature. If the solid dissolves immediately, the solvent is too good and will result in poor recovery. Discard and choose a less polar/more polar solvent.
-
If the solid is sparingly soluble at room temperature, heat the test tube in a water or sand bath.[8]
-
Continue adding the solvent dropwise until the solid just dissolves at the boiling point.
-
Allow the test tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe: An ideal solvent will show significant crystal formation upon cooling. If no crystals form, there may be too much solvent, or the solvent is unsuitable. If the compound "oils out," a different solvent or solvent mixture is required.[12]
Part II: The Recrystallization Workflow
This section details the step-by-step procedure for purifying a solid bicyclic lactone analog.
Caption: Recrystallization workflow for solid bicyclic lactones.
Detailed Experimental Protocol
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and bring the mixture to a gentle boil on a hot plate. Continue adding the hot solvent in small portions until the solid is completely dissolved.[13] It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated upon cooling.[14]
-
Decolorization (Optional): If the hot solution has a colored tint from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight). Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent the product from crystallizing prematurely in the funnel.[15] Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Inducing Crystallization: If crystals do not form, the solution may be supersaturated. Try scratching the inside of the flask just below the solvent line with a glass rod or adding a tiny "seed" crystal of the pure compound.[12][16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.[7]
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.[14] Using cold solvent minimizes the redissolving of the purified product.
-
Drying: Transfer the crystalline product to a watch glass and allow it to air dry. For a more thorough drying, use a vacuum oven at a temperature well below the compound's melting point.
Part III: Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Too much solvent was used. [12]2. The solution is supersaturated. | 1. Boil off some of the solvent to re-concentrate the solution and attempt to cool again.[16]2. Try to induce crystallization by scratching the flask or adding a seed crystal.[14] |
| "Oiling Out" (Product separates as a liquid) | 1. The solution is cooling too quickly.2. The solvent is not ideal; the compound's melting point may be lower than the boiling point of the solvent.3. High concentration of impurities.[15] | 1. Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly (e.g., by placing the flask in a beaker of hot water and letting both cool together).[12] 2. Re-evaluate and choose a different solvent or a mixed-solvent system. |
| Poor Crystal Yield | 1. Too much solvent was used , leaving a significant amount of product in the mother liquor.[16]2. Premature crystallization during hot filtration.3. Washing crystals with solvent that was not ice-cold. | 1. If the mother liquor has not been discarded, try to concentrate it and cool it again to recover a second crop of crystals.2. Ensure the filtration apparatus is properly pre-heated.3. Always use minimal amounts of ice-cold solvent for washing.[14] |
| Crystals are Impure (e.g., off-color, wide melting point range) | 1. Crystallization occurred too rapidly , trapping impurities within the crystal lattice.[16]2. Insufficient washing of the final crystals. | 1. Repeat the recrystallization process, ensuring a slow cooling rate. Adding a slight excess of solvent (1-5%) can sometimes help slow down crystal growth.[16]2. Ensure the filter cake is washed with fresh, ice-cold solvent. |
Conclusion
The purification of this compound and its analogs is a critical step in their utilization for research and development. While the parent compound, being a liquid, is best purified by vacuum distillation, the principles and protocols of recrystallization are indispensable for the many solid derivatives in this class. By carefully selecting a solvent system, controlling the rate of cooling, and applying systematic troubleshooting, researchers can effectively remove impurities and obtain high-purity crystalline material essential for generating reliable and reproducible scientific data.
References
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PubChem. Octahydrocoumarin | C9H14O2 | CID 20487. Available from: [Link]
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FooDB. Showing Compound this compound (FDB016294). Available from: [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
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University of California, Los Angeles. Recrystallization. Available from: [Link]
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University of Illinois Chicago. Recrystallization. Available from: [Link]
-
SIELC Technologies. This compound. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
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Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Available from: [Link]
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Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]
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Reddit. r/Chempros - Go-to recrystallization solvent mixtures. Available from: [Link]
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University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
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University of York, Department of Chemistry. Problems with Recrystallisations. Available from: [Link]
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University of Colorado Boulder, Department of Chemistry. Recrystallization. Available from: [Link]
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Human Metabolome Database. Showing metabocard for this compound (HMDB0037276). Available from: [Link]
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Royal Society of Chemistry. Carrying out a recrystallisation. Available from: [Link]
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Professor Dave Explains. Recrystallization. Available from: [Link]
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Nature Chemistry. Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Available from: [Link]
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Organic Syntheses. D-Gulonic acid, γ-lactone. Available from: [Link]
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ResearchGate. Synthesis of Some Novel Derivatives of Substituted 2H-[1]- Benzopyran-2-Ones and Their Antimicrobial Activity. Available from: [Link]
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Application Notes & Protocols: Utilization of Octahydro-2H-1-benzopyran-2-one as a Lactonic Fragrance Ingredient
Abstract
This document provides a comprehensive technical guide for researchers, perfumers, and formulation scientists on the application of Octahydro-2H-1-benzopyran-2-one (CAS No. 4430-31-3), commonly known as Octahydrocoumarin. These notes detail the molecule's olfactory properties, physicochemical characteristics, and performance, offering a framework for its effective and safe use in fragrance formulations. Protocols for analytical validation, stability assessment, and sensory evaluation are provided to ensure quality, longevity, and regulatory compliance.
Introduction: The Role of Lactones in Modern Perfumery
Lactones, cyclic esters derived from hydroxy acids, are pivotal in fragrance creation for their ability to impart creamy, fruity, and warm characteristics.[1][2] this compound, a saturated derivative of coumarin, has emerged as a versatile and stable alternative to traditional coumarin, offering a complex and desirable scent profile.[3][4] Its structure, a fusion of a cyclohexane and a six-membered lactone ring, contributes to its unique olfactory properties and chemical stability.[3] This ingredient is valued for its sweet, tonka, and herbal notes with creamy, coconut-like undertones, making it a significant component in a wide array of fragrance applications.[4][5][6][7]
The primary industrial synthesis route involves the catalytic hydrogenation of 3-(2-oxocyclohexyl)propionic acid esters, a method favored for its efficiency and reliance on accessible starting materials.[3] This process yields a mixture of cis and trans isomers, which may contribute to the richness of its olfactory profile.
Physicochemical Properties and Specifications
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective handling, formulation, and for predicting its behavior in various product bases.
| Property | Value | Source |
| IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydrochromen-2-one | PubChem[8] |
| CAS Number | 4430-31-3 | Benchchem[3] |
| Molecular Formula | C₉H₁₄O₂ | PubChem[8] |
| Molecular Weight | 154.21 g/mol | PubChem[8] |
| Appearance | Colorless liquid | EPA[8] |
| Boiling Point | 144-146 °C @ 16 mmHg | The Good Scents Company[8] |
| Density | 1.089-1.096 g/mL | JECFA[8] |
| Solubility | Insoluble in water; Soluble in oils and ethanol | JECFA[8] |
| logP | 2.520 | The Good Scents Company[8] |
| Refractive Index | 1.489-1.493 | JECFA[8] |
Olfactory Profile and Application
This compound is characterized by a multifaceted aroma profile. Its primary lactonic character is supported by a rich tapestry of secondary and tertiary notes.
This complexity allows for its use across a broad spectrum of fragrance families, from gourmand and oriental to floral and woody compositions. It serves as an excellent fixative, enhancing the longevity of more volatile top notes. Recommended usage levels typically range from 0.1% to a maximum of 20% in a fragrance concentrate, depending on the desired effect and application.[5]
Application Suitability:
-
Fine Fragrance (Alcoholic Perfume): Excellent performance (rated 9/9)[5]
-
Personal Care (Creams, Lotions, Soaps): Good to reasonable performance (rated 6/9 to 9/9)[5]
-
Antiperspirants/Deodorants: Mediocre performance (rated 5/9), likely due to potential interactions with the base.[5]
Analytical Protocols for Quality Assurance
Rigorous quality control is essential to ensure the purity, consistency, and safety of fragrance ingredients.[9] The following protocols are designed to validate the identity and purity of incoming batches of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is the gold standard for analyzing volatile fragrance compounds, offering both separation and identification of components in a mixture.[1]
Objective: To determine the purity of this compound and identify any potential impurities from the synthesis process.
Protocol:
-
Sample Preparation: Prepare a 1% solution of this compound in a suitable solvent such as ethanol or dichloromethane.
-
Instrument Setup:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer Setup:
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis:
-
Integrate the total ion chromatogram (TIC).
-
Calculate the area percentage of the main peak corresponding to this compound. A purity of ≥98% is typically considered high quality.
-
Identify any impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
Causality Behind Experimental Choices: The non-polar HP-5ms column is chosen for its excellent separation of a wide range of volatile and semi-volatile compounds. The temperature program is designed to ensure good resolution of potential impurities from the main analyte peak. Electron Ionization at 70 eV is a standard method that produces reproducible fragmentation patterns, allowing for reliable library matching.
Sensory Evaluation Protocols
Instrumental analysis must be complemented by sensory evaluation, as the human nose remains the ultimate arbiter of fragrance quality.[9][10]
Olfactory Profiling by a Trained Panel
Objective: To characterize the odor profile of a new batch of this compound against a reference standard.
Workflow Diagram:
Caption: Workflow for sensory evaluation of this compound.
Protocol:
-
Panel Selection: Utilize a panel of at least five trained sensory analysts with demonstrated proficiency in describing lactonic and coumarinic notes.
-
Sample Preparation: Prepare 10% dilutions of both the test sample and a retained quality-control standard in an odorless solvent like dipropylene glycol (DPG).
-
Evaluation Procedure:
-
Present the coded samples (test and standard) on smelling strips to the panelists in a well-ventilated, odor-free environment.
-
Panelists should evaluate the samples at different time intervals (top note, mid-note after 15 mins, dry-down after 2 hours) to assess the full evolution of the scent.
-
Panelists will use a standardized lexicon to describe the olfactory characteristics and rate the intensity of key facets (e.g., sweetness, creaminess, herbal notes) on a scale (e.g., 1-9).
-
-
Data Analysis: Compile the descriptors and intensity ratings. The test sample should not exhibit any significant, unexpected deviations from the reference standard. A triangle test can be employed to statistically determine if a perceptible difference exists.
Stability and Performance Testing
Ensuring a fragrance's stability is crucial for product integrity and consumer satisfaction.[11] Stability testing evaluates how a fragrance performs under various conditions over time.[11]
Accelerated Stability Testing Protocol
Objective: To predict the long-term stability of this compound in a finished product base (e.g., a lotion or eau de toilette) by subjecting it to stress conditions.
Workflow Diagram:
Caption: Workflow for accelerated stability testing of a fragranced product.
Protocol:
-
Sample Preparation: Incorporate this compound at a typical concentration (e.g., 1.0%) into the target product base. Prepare an unfragranced sample of the same base to serve as a control.[12] Package samples in the intended final packaging.
-
Storage Conditions:
-
Accelerated Aging: Place samples in an oven at a constant temperature of 40°C.[9][11]
-
Light Exposure: Place samples in a light box with controlled UV exposure to simulate the effects of retail lighting.[11][12]
-
Control: Store samples at ambient room temperature (approx. 22°C) protected from light.
-
(Optional) Freeze-Thaw Cycling: Subject samples to cycles of freezing (-10°C) and thawing (22°C) to assess physical stability.[11]
-
-
Evaluation Schedule: Evaluate all samples at baseline (T=0) and at regular intervals (e.g., 2, 4, 8, and 12 weeks).
-
Assessment Parameters:
-
Physical: Visually inspect for color change, clarity, and phase separation. Measure pH and viscosity.
-
Olfactory: Conduct sensory evaluation against the room temperature control to detect any changes in scent profile, such as degradation or "off-notes."
-
Interpretation: Significant changes in the stressed samples relative to the control indicate potential long-term stability issues. For example, a 12-week stability at 40°C is often considered predictive of a 1-2 year shelf life under normal conditions.
Safety and Regulatory Information
This compound is subject to industry standards and regulations to ensure consumer safety.
-
IFRA (International Fragrance Association): This ingredient is included in the IFRA Transparency List.[8] Formulators must adhere to the IFRA Standards, which may specify maximum concentration levels for different product categories based on risk assessments.[13][14]
-
RIFM (Research Institute for Fragrance Materials): A comprehensive safety assessment by RIFM concluded that Octahydrocoumarin is not genotoxic and is not a concern for skin sensitization at current use levels.[15]
-
GHS Classification: While a large percentage of reports indicate the chemical does not meet GHS hazard criteria, some notifications classify it with H319 (Causes serious eye irritation).[8] Standard industrial hygiene and safety practices should always be followed.[16]
Conclusion
This compound is a valuable and versatile lactonic ingredient for the modern perfumer. Its complex, warm, and creamy profile, combined with good stability, makes it an effective tool for building sophisticated and lasting fragrances. By adhering to the analytical, sensory, and stability protocols outlined in these notes, formulators can ensure the consistent quality, performance, and safety of their final products, leveraging the full creative potential of this important molecule.
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Octahydrocoumarin | C9H14O2 | CID 20487. PubChem, National Center for Biotechnology Information. [Link]
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Fragrance Stability Testing. ILT - Integrated Liner Technologies. (2023-12-15). [Link]
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Fragrance Quality Control The Role of Fragrance Quality Control in Building a Successful Startup. FasterCapital. (2025-04-12). [Link]
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octahydrocoumarin. Fragrance University. [Link]
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Fragrance & Perfume Stability: How to Make it Last. Jasmine Aromatic. [Link]
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Fragrance Stability. Orchadia Solutions. [Link]
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Chemical stability and in chemico reactivity of 24 fragrance ingredients of concern for skin sensitization risk assessment. PubMed, National Library of Medicine. (2017-09-22). [Link]
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Octahydro Coumarin. PerfumersWorld. [Link]
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From craftsmanship to science: A toolbox for sensory analysis in perfumery. TimTul. [Link]
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RIFM fragrance ingredient safety assessment, octahydrocoumarin, CAS Registry Number 4430-31-3. Food and Chemical Toxicology. (2023-11-27). [Link]
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OCTAHYDROCOUMARIN – Ingredient. COSMILE Europe. [Link]
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octahydrocoumarin, 4430-31-3. The Good Scents Company. [Link]
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Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens in rinse-off cosmetic products. MatheO, ULiège. [Link]
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Fragrance : from the smell to the spectrometer. SlideShare. (2020-11-24). [Link]
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Sensory evaluation of fragrances. Sitaram Dixit. [Link]
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Sensory Evaluation in Product Development for Cosmetics and Fragrances. Perfumer & Flavorist. (2016-04-27). [Link]
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Octahydrocoumarin. The Fragrance Conservatory. [Link]
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A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation. Arabian Journal of Chemistry. (2020-10-01). [Link]
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Synthesis and odour evaluation of stereoisomers of octahydrobenzopyran derivatives. Flavour and Fragrance Journal. (2025-08-07). [Link]
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Quantitative analysis of γ- And δ-lactones in wines using gas chromatography with selective tandem mass spectrometric detection. ResearchGate. (2025-08-07). [Link]
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RIFM fragrance ingredient safety assessment 5,8-Methano-2H-1-benzopyran-2-one, 6- ethylideneoctahydro-, CAS Registry Number 69486-2. PubMed, National Library of Medicine. [Link]
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GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. Semantic Scholar. [Link]
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Fragrance Safety - Using IFRA Standards. Handcrafted Soap and Cosmetic Guild. [Link]
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Lactones with a fragrance properties. ResearchGate. [Link]
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A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation. ScienceDirect. (2020-09-04). [Link]
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Synthesis of Some Novel Derivatives of Substituted 2H-[3]- Benzopyran-2-Ones and Their Antimicrobial Activity. ResearchGate. (2025-08-07). [Link]
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ifra standard - Acetyl Isovaleryl (5-Methyl-2,3-hexanedlone). International Fragrance Association. [Link]
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IFRA Standards in Cosmetics: Placing Safe Use Limits for Fragrances and Essential Oils. CEway. (2024-07-09). [Link]
-
Scheme 3. Synthesis of 2-oxo-2H-1-benzopyran-3-carboxamides and... ResearchGate. [Link]
-
RIFM fragrance ingredient safety assessment 5,8-Methano-2H-1-benzopyran-2-one, 6. Europe PMC. [Link]
-
RIFM fragrance ingredient safety assessment, 5,8-methano-2H-1-benzopyran, 6(or 7)-ethylideneoctahydro-, [4aR,5S,8S,8aS(or 4aR,5R,8S,8aR)]-rel-, CAS Registry Number 943723-15-7. ResearchGate. (2025-11-26). [Link]
-
4-hydroxy-2H-1-benzopyran-2-one, 3690-05-9. The Good Scents Company. [Link]
-
RIFM fragrance ingredient safety assessment, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-6-azulenol, CAS Registry Number 89-88-3. ResearchGate. (2025-11-03). [Link]
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application of Octahydrocoumarin in flavor chemistry
An In-Depth Guide to the Application of Octahydrocoumarin in Flavor Chemistry
For Researchers, Scientists, and Product Development Professionals
Introduction: Understanding Octahydrocoumarin
Octahydrocoumarin (CAS 4430-31-3) is a synthetic aroma chemical that has become a cornerstone in the palette of modern flavorists.[1][2] Also known by synonyms such as Bicyclononalactone and Cyclohexyl Lactone, it is classified as a flavoring agent by global regulatory bodies, holding FEMA number 3791 and JECFA number 1166.[3][4][5] Its regulatory status as Generally Recognized as Safe (GRAS) underscores its established safety profile for use in food.[3][4][6]
A key driver for its widespread adoption is its role as a stable and effective alternative to coumarin.[7] While natural coumarin possesses desirable sweet, hay-like notes, its use is restricted in many applications due to potential toxicity and sensitization concerns.[8] Octahydrocoumarin provides a similar sensory warmth and sweetness without these limitations, offering greater stability and formulation flexibility.[9][7] It is a colorless liquid, making it easier to handle and incorporate into formulations compared to the crystalline form of coumarin.[3][9][7]
Sensory Profile and Physicochemical Characteristics
The sensory character of octahydrocoumarin is complex and multifaceted, making it a versatile tool for flavor creation. Its profile is predominantly described as having creamy, sweet, and coconut-like notes.[1][10] This is layered with a distinct coumarinic warmth, reminiscent of hay and tonka bean, along with subtle woody and vanilla nuances.[9][7][11] This unique combination allows it to function not only as a primary flavor note but also as a powerful modifier and fixative, adding richness, body, and longevity to a wide range of flavor systems.[1][11]
Physicochemical Properties
A clear understanding of its physical properties is essential for its effective application in various food matrices.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₂ | [1] |
| Molecular Weight | 154.21 g/mol | [1][3] |
| Appearance | Colorless Liquid | [3][12] |
| Boiling Point | 144-146 °C @ 16 mmHg | [2][3] |
| Flash Point | >113 °C (>230 °F) | [2][12] |
| Specific Gravity | 1.089 - 1.098 @ 25°C | [3][9] |
| Refractive Index | 1.489 - 1.493 @ 20°C | [3] |
| Solubility | Insoluble in water; Soluble in ethanol and oils | [3][10] |
| LogP | 2.52 | [3][12] |
Core Applications in Flavor Systems
Octahydrocoumarin's unique sensory profile makes it exceptionally suitable for specific flavor categories where creaminess, warmth, and sweetness are desired.
Dairy and Cream Flavors
This is arguably the most significant application area for octahydrocoumarin. Its inherent creamy, milky, and lactonic character makes it an indispensable component in building authentic dairy profiles.
-
Mechanism of Action : It enhances the perception of richness and fattiness in low-fat systems and provides a foundational creamy note in milk, butter, cream, and cheese flavors.[13] It helps to round out the harsh edges of other aroma chemicals and imparts a smooth, lingering mouthfeel.
-
Synergies : It works exceptionally well with other dairy-associated compounds like diacetyl, acetoin, and other lactones (e.g., delta-Dodecalactone, Milk Lactone).
Coconut Flavors
The prominent coconut facet of octahydrocoumarin is crucial for creating well-rounded and authentic coconut flavors.
-
Mechanism of Action : While major coconut notes are often driven by gamma- and delta-lactones (like gamma-Nonalactone), octahydrocoumarin adds a creamy, fleshy depth that moves the profile from a simple "coconut candy" note to a more realistic, rich coconut milk or cream character.[1]
-
Synergies : It is almost always used in conjunction with gamma-Nonalactone and gamma-Octalactone to build a complete coconut profile.
Vanilla, Tonka, and Baked Good Flavors
As a stable coumarin replacer, it excels in applications requiring warm, sweet, and slightly spicy notes.
-
Mechanism of Action : It provides the hay-like, tonka bean warmth that is characteristic of coumarin, which is highly desirable in vanilla, almond, and baked good profiles like cookies and pastries.[9][7] Its stability ensures the flavor profile remains consistent through processing, such as baking.[9]
-
Synergies : It pairs seamlessly with vanillin, ethyl vanillin, benzaldehyde, and maltol to create complex and satisfying sweet-balsamic and gourmand accords.[1]
Fruit and Floral Modifications
While not a primary fruit flavor, it serves as an excellent modifier.
-
Mechanism of Action : In fruity-floral compositions, it acts as a softening agent, adding body and sweetness.[9][11] It can temper the acidity of certain fruit notes and add a creamy, ripe character to profiles like peach and apricot.
Application Protocols and Methodologies
The following protocols provide a framework for the systematic evaluation and application of octahydrocoumarin in flavor development.
Protocol 1: Preparation of a Stock Solution for Dosing
Causality : Creating a standardized dilution is critical for accurate and repeatable dosing in experimental trials. Ethanol is a preferred solvent due to octahydrocoumarin's high solubility and its status as a food-grade carrier.[10] This protocol avoids heat to prevent any potential degradation or interaction with the solvent.[11]
Materials :
-
Octahydrocoumarin (high purity)
-
Food-grade ethanol (95% or absolute)
-
Calibrated digital scale (0.001g accuracy)
-
Volumetric flasks (e.g., 10 mL, 100 mL)
-
Glass pipettes or micropipettes
-
Amber glass storage bottles with PTFE-lined caps
Procedure :
-
Target Concentration : Decide on a stock concentration. A 1% (w/v) solution is common for initial screening.
-
Weighing : Accurately weigh 1.000 g of octahydrocoumarin into a clean, dry 100 mL volumetric flask.
-
Dissolution : Add approximately 70 mL of ethanol to the flask.
-
Mixing : Cap the flask and swirl gently or place on a magnetic stirrer at low speed until the octahydrocoumarin is fully dissolved. Do not heat.
-
Final Volume : Once dissolved, carefully add ethanol to bring the solution to the 100 mL calibration mark.
-
Homogenization : Invert the flask 15-20 times to ensure the solution is homogeneous.
-
Storage : Transfer the stock solution to a labeled amber glass bottle and store at room temperature, away from direct light.
Protocol 2: Sensory Evaluation in a Dairy Beverage Model
Causality : A simple, neutral base like UHT milk is an ideal model system to evaluate the specific contribution of a flavor ingredient without interference from complex matrix effects.[14] A dosage ladder helps identify the detection threshold and optimal use level. An equilibration period is crucial for the flavor to fully integrate into the matrix.
Materials :
-
UHT Whole Milk (3.5% fat)
-
Granulated Sugar
-
1% Octahydrocoumarin stock solution (from Protocol 1)
-
Calibrated micropipettes
-
Sanitized glass beakers and stirrer
-
Coded sensory evaluation cups
Procedure :
-
Prepare Base : Create a sweetened milk base by dissolving sugar into the UHT milk at a concentration of 5% (50g sugar per 950g milk). Stir until fully dissolved.
-
Dosage Calculation : Plan a dosage ladder. A common range for octahydrocoumarin is 0.5 to 5 ppm.
-
To achieve 1 ppm (1 mg/kg) in 100g of milk base: Add 10 µL of the 1% (10,000 ppm) stock solution.
-
-
Sample Preparation :
-
Label beakers for each concentration (e.g., Control, 0.5 ppm, 1 ppm, 2 ppm, 5 ppm).
-
Aliquot 100g of the milk base into each beaker.
-
Using a micropipette, add the calculated volume of the stock solution to each corresponding beaker. Do not add anything to the Control.
-
-
Homogenization & Equilibration : Stir each sample thoroughly for 1 minute. Cover and refrigerate for at least 4 hours (overnight is ideal) to allow the flavor to equilibrate.
-
Sensory Analysis :
-
Pour the equilibrated samples into coded cups.
-
Present to panelists in a randomized order.
-
Use a descriptive analysis ballot to rate the intensity of key attributes: Creaminess, Sweetness, Coconut Note, Overall Dairy Impact.
-
Protocol 3: General Workflow for GC-MS Quantification
Causality : Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique for the separation and identification of volatile and semi-volatile flavor compounds in complex food matrices.[15][16] Sample preparation, typically involving extraction and concentration, is the most critical step to ensure accurate and reliable results.[17]
Procedure Outline :
-
Sample Preparation (Extraction) : The goal is to isolate octahydrocoumarin from the food matrix (e.g., the dairy beverage from Protocol 2).
-
Solid-Phase Microextraction (SPME) : A solvent-free technique where a coated fiber is exposed to the headspace of the sample (or directly immersed). The fiber adsorbs volatile compounds, which are then thermally desorbed into the GC inlet. This is a common and effective method for milk and beverage analysis.[16][18]
-
Liquid-Liquid Extraction (LLE) : The sample is mixed with an immiscible solvent (e.g., dichloromethane or diethyl ether). The flavor compounds partition into the solvent layer, which is then separated, dried, and concentrated.
-
-
GC Separation :
-
The extract is injected into the GC.
-
Compounds are separated based on their boiling points and polarity as they travel through a long, thin capillary column (e.g., DB-5ms or DB-WAX).
-
A temperature program (e.g., starting at 40°C and ramping to 250°C) is used to elute the compounds over time.
-
-
MS Detection and Quantification :
-
As compounds exit the GC column, they enter the mass spectrometer, where they are ionized and fragmented.
-
The resulting mass spectrum is a unique fingerprint that allows for positive identification by comparing it to a spectral library.
-
For quantification, the instrument is set to Selective Ion Monitoring (SIM) mode, focusing on specific ions for octahydrocoumarin to increase sensitivity and accuracy. A calibration curve is generated using standards of known concentrations to determine the amount in the sample.
-
References
-
PubChem. (n.d.). Octahydrocoumarin. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Octahydrocoumarin – sweet creamy coumarinic. Retrieved from [Link]
-
LookChem. (n.d.). Cas 4430-31-3, OCTAHYDROCOUMARIN. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Substances Added to Food: OCTAHYDROCOUMARIN. Retrieved from [Link]
-
World Health Organization. (n.d.). octahydrocoumarin. JECFA. Retrieved from [Link]
-
The Good Scents Company. (n.d.). octahydrocoumarin. Retrieved from [Link]
-
Scentspiracy. (n.d.). Bicyclononalactone (4430-31-3). Retrieved from [Link]
-
TGSC Information System. (n.d.). Octahydrocoumarin (CAS 4430-31-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Flavor and Extract Manufacturers Association. (n.d.). OCTAHYDROCOUMARIN. FEMA. Retrieved from [Link]
-
ScenTree. (n.d.). Octahydrocoumarin (CAS N° 4430-31-3). Retrieved from [Link]
-
ResearchGate. (n.d.). Modern Analytical Tools for Assessing Coumarin in Distilled Alcohol. Retrieved from [Link]
- Google Patents. (n.d.). CN109503539A - A kind of substitution octahydrocoumarin and preparation method thereof.
-
MDPI. (2021). Coumarins in Food and Methods of Their Determination. Retrieved from [Link]
- Google Patents. (n.d.). EP0533378A1 - Process for producing octahydrocoumarin or derivative thereof.
-
PubMed. (2008). HPLC analysis and safety assessment of coumarin in foods. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis and safety assessment of coumarin in foods | Request PDF. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Coumarin synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Application of Analytical Techniques in Food Product Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Flavors and off-flavors in dairy foods. Retrieved from [Link]
-
MDPI. (2022). Insight into the Impact of Food Processing and Culinary Preparations on the Stability and Content of Plant Alkaloids Considered as Natural Food Contaminants. Retrieved from [Link]
-
MDPI. (2023). Advances in the Preparation, Stability, Metabolism, and Physiological Roles of Anthocyanins: A Review. Retrieved from [Link]
-
PubMed. (2007). Stability of mycotoxins during food processing. Retrieved from [Link]
-
SODA AROMATIC Co., Ltd. (n.d.). Specialty Aroma Chemicals. Retrieved from [Link]
-
The Pharma Innovation Journal. (2023). Structural chemistry and stability of anthocyanins. Retrieved from [Link]
-
MDPI. (2023). The Effect of High-Pressure Processing on the Copigmentation and Storage Stability of Polyphenols with Anthocyanin Monomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Flavors and Off-Flavors in Dairy Foods. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Flavours and Off-Flavours in Milk and Dairy Products. Retrieved from [Link]
-
PubMed. (2020). Use of gases in dairy manufacturing: A review. Retrieved from [Link]
Sources
- 1. Octahydrocoumarin | 4430-31-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. lookchem.com [lookchem.com]
- 3. Octahydrocoumarin | C9H14O2 | CID 20487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 5. WHO | JECFA [apps.who.int]
- 6. Bicyclononalactone (4430-31-3) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. pellwall.com [pellwall.com]
- 8. CN109503539A - A kind of substitution octahydrocoumarin and preparation method thereof - Google Patents [patents.google.com]
- 9. octahydrocoumarin, 4430-31-3 [thegoodscentscompany.com]
- 10. scent.vn [scent.vn]
- 11. Octahydrocoumarin – sweet creamy coumarinic [myskinrecipes.com]
- 12. ScenTree - Octahydrocoumarin (CAS N° 4430-31-3) [scentree.co]
- 13. Specialty Aroma Chemicals | Business and Product Overview | SODA AROMATIC Co., Ltd. [soda.co.jp]
- 14. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of Novel Derivatives from Octahydro-2H-1-benzopyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Octahydro-2H-1-benzopyran-2-one Scaffold - A Privileged Starting Point in Medicinal Chemistry
The this compound core, a saturated bicyclic lactone, represents a valuable and versatile starting scaffold for the synthesis of novel chemical entities in drug discovery.[1] Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric features. The benzopyran motif is found in a multitude of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The derivatization of the saturated this compound scaffold allows for the systematic exploration of chemical space, enabling the fine-tuning of physicochemical properties and biological activities to develop potent and selective therapeutic agents.[1]
This guide provides detailed protocols for several key synthetic transformations to generate novel derivatives from the this compound core. The methodologies discussed are foundational and can be adapted to a wide range of research applications.
Strategic Approaches to Derivatization
The chemical reactivity of this compound is primarily centered around the lactone functionality and the adjacent carbon atoms. Key strategic approaches for derivatization include:
-
Alpha-Functionalization: Introduction of substituents at the carbon atom alpha to the carbonyl group.
-
Carbonyl Group Transformations: Reactions involving the electrophilic carbonyl carbon, such as nucleophilic additions and reductions.
-
Ring-Opening Reactions: Cleavage of the lactone ring to yield functionalized cyclohexane derivatives.
-
C-H Functionalization: Advanced methods for the direct introduction of functionality at otherwise unreactive C-H bonds.
The following sections will provide detailed protocols for some of these key transformations.
Protocol 1: α-Alkylation of this compound via Enolate Formation
Introduction:
Alpha-alkylation is a powerful method for introducing carbon-based substituents adjacent to the lactone carbonyl. This reaction proceeds through the formation of a nucleophilic enolate, which then displaces a suitable electrophile, typically an alkyl halide.[4][5] The choice of base is critical to ensure complete enolate formation and prevent side reactions. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, and sterically hindered base, making it ideal for this purpose.[6][7]
Workflow Diagram:
Caption: Workflow for the α-alkylation of this compound.
Detailed Protocol:
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet, add this compound (1.0 eq). Dissolve the lactone in anhydrous THF (e.g., 0.1 M solution).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. While stirring, add the LDA solution (1.1 eq) dropwise via syringe over 15 minutes. The solution may turn slightly yellow. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Reaction Progression: After the addition of the alkyl halide, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-alkylated derivative.
Data Presentation:
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Methyl Iodide | α-Methyl-octahydro-2H-1-benzopyran-2-one | 85 |
| 2 | Benzyl Bromide | α-Benzyl-octahydro-2H-1-benzopyran-2-one | 78 |
| 3 | Ethyl Iodide | α-Ethyl-octahydro-2H-1-benzopyran-2-one | 82 |
Yields are representative and may vary based on reaction scale and purification.
Protocol 2: Synthesis of Diol Derivatives via Grignard Reagent Addition
Introduction:
The reaction of esters and lactones with an excess of a Grignard reagent results in the formation of tertiary alcohols.[8][9] This transformation proceeds through a nucleophilic acyl substitution to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent. This method provides a straightforward route to diol derivatives from this compound, where two identical alkyl or aryl groups are introduced.
Reaction Scheme:
Caption: General scheme for the Grignard addition to this compound.
Detailed Protocol:
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution or dilute HCl
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet, place a solution of this compound (1.0 eq) in anhydrous THF.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (2.5 - 3.0 eq) dropwise from the addition funnel, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding saturated aqueous NH4Cl solution. If the product is acid-stable, dilute HCl can be used to dissolve the magnesium salts.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purification: Purify the resulting diol by silica gel column chromatography or recrystallization.
Data Presentation:
| Entry | Grignard Reagent (R-MgBr) | Product | Yield (%) |
| 1 | Methylmagnesium Bromide | 1-(2-(hydroxycyclohexyl))propane-1,1-diyl)bis(methanol) | 90 |
| 2 | Phenylmagnesium Bromide | (1-(2-(hydroxycyclohexyl))propane-1,1-diyl)bis(phenylmethanol) | 85 |
| 3 | Ethylmagnesium Bromide | 3-(2-(hydroxycyclohexyl))pentan-3-ol | 88 |
Yields are representative and may vary.
Protocol 3: Synthesis of Exocyclic Olefins via Peterson Olefination
Introduction:
The Peterson olefination is a powerful alternative to the Wittig reaction for the synthesis of alkenes from carbonyl compounds.[8][10] This reaction involves the addition of an α-silyl carbanion to the carbonyl group, forming a β-hydroxysilane intermediate. Subsequent elimination of the silyloxy group under acidic or basic conditions yields the alkene.[11][12] This method can be applied to this compound to generate exocyclic olefins, which are valuable intermediates for further functionalization.
Workflow Diagram:
Caption: Workflow for the Peterson olefination of this compound.
Detailed Protocol:
Materials:
-
This compound
-
(Trimethylsilyl)methyllithium (TMSCH2Li) solution in a suitable solvent (e.g., hexanes)
-
Anhydrous diethyl ether
-
Methanol
-
p-Toluenesulfonic acid monohydrate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Carbanion Addition: At room temperature, add the (trimethylsilyl)methyllithium solution (1.5 - 2.0 eq) dropwise. Stir the mixture for 30 minutes.
-
Elimination: Add methanol, followed by p-toluenesulfonic acid monohydrate (2.0 - 5.0 eq). Stir the mixture vigorously for 2 hours at room temperature.
-
Work-up: Quench the reaction with saturated aqueous NaHCO3 solution. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the exocyclic olefin derivative.
References
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Makama, B. Y. (2012). Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. American Journal of Organic Chemistry, 2(6), 127-131. [Link]
-
Mayr, H., & Ofial, A. R. (2017). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Beilstein Journal of Organic Chemistry, 13, 2236–2255. [Link]
-
Peterson Olefination. NROChemistry. [Link]
-
Peterson olefination. L.S.College, Muzaffarpur. (2021, March 20). [Link]
-
Grignard and Organolithium Reagents. Chemistry LibreTexts. (2023, January 22). [Link]
-
Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps. [Link]
-
Maurya, S., et al. (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences, 13(2), 797-813. [Link]
-
A review of benzopyran derivatives in pharmacotherapy of breast cancer. (2025, August 10). ResearchGate. [Link]
-
Peterson Olefination. Organic Chemistry Portal. [Link]
-
β-METHYL-δ-VALEROLACTONE. Organic Syntheses Procedure. [Link]
-
Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lactones via Chiral... ResearchGate. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Pearson. [Link]
-
Metal in ammonia reduction of bicyclic enones, especially terpenoid or steroid systems, has been intensively investigated and oc. ResearchGate. [Link]
-
β-Propiolactone. VII.1 Reactions with Grignard Reagents. ResearchGate. [Link]
-
α‐Arylation and α‐alkylation of lactams and lactones. ResearchGate. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. (2015, December 10). [Link]
-
Alpha Alkylation. Chad's Prep®. [Link]
-
21.4a Alpha Alkylation. YouTube. (2018, September 21). [Link]
-
Alpha Alkylation. Chemistry LibreTexts. (2023, January 22). [Link]
-
24: Alkylation of the alpha position via an enolate. YouTube. (2021, February 7). [Link]
-
Scheme 3. Synthesis of 2-oxo-2H-1-benzopyran-3-carboxamides and... ResearchGate. [Link]
-
carbonyl alkylations with LDA. YouTube. (2019, January 16). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The mechanism of the Peterson reaction. Part 2. The effect of reaction conditions, and a new model for the addition of carbanions to carbonyl derivatives in the absence of chelation control - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Lactone synthesis [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Peterson Olefination | NROChemistry [nrochemistry.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Peterson Olefination [organic-chemistry.org]
Application Notes & Protocols for the Isolation and Purification of Octahydro-2H-1-benzopyran-2-one from Reaction Mixtures
Abstract
This comprehensive guide provides detailed protocols for the isolation and purification of Octahydro-2H-1-benzopyran-2-one (also known as Octahydrocoumarin) from typical reaction mixtures. Primarily synthesized via catalytic hydrogenation of 3-(2-oxocyclohexyl)propanoic acid derivatives, the resulting mixture often contains the target lactone, unreacted starting materials, catalysts, and various byproducts.[1] This document outlines a multi-step purification strategy, including post-reaction workup, liquid-liquid extraction, column chromatography, and optional distillation or crystallization techniques. Furthermore, it details analytical methods for purity assessment. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each procedural step to ensure both high yield and purity of the final product.
Introduction to this compound and its Purification Challenges
This compound is a saturated bicyclic lactone with a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol .[1][2] It is a colorless liquid with a slight spicy note and is insoluble in water but soluble in organic solvents like ethanol and oils.[1][2] Its primary synthesis route involves the catalytic hydrogenation of esters of 3-(2-oxocyclohexyl)propionic acid, a process that typically yields a mixture of cis and trans isomers.[1]
The primary challenges in isolating this compound stem from the need to remove:
-
Catalyst Residues: Often, transition metal catalysts like Ruthenium on carbon (Ru/C) are used.[1]
-
Unreacted Starting Materials: Including the ester precursor.
-
Byproducts of Hydrogenation: Such as the corresponding hydroxy acid before lactonization.
-
Solvents: Used in the reaction.
-
Stereoisomers: Separation of cis and trans isomers if required for specific applications.
This guide provides a systematic approach to address these challenges, leading to a highly purified sample of this compound.
Physicochemical Properties for Purification Strategy Design
A successful purification strategy is built upon the physicochemical properties of the target compound.
| Property | Value | Source | Significance for Purification |
| Molecular Weight | 154.21 g/mol | [1][2] | Relevant for mass spectrometry characterization. |
| Boiling Point | 144-146 °C @ 16 mmHg | [1][2] | Suggests that vacuum distillation is a viable final purification step to avoid thermal decomposition at atmospheric pressure.[3] |
| Solubility | Insoluble in water; Soluble in oils and ethanol. | [1][2] | This differential solubility is the cornerstone of the liquid-liquid extraction protocol for initial purification. |
| Density | 1.089-1.096 g/mL | [1][2] | Useful for phase identification during liquid-liquid extraction. |
| Structure | Bicyclic lactone | [1] | The lactone functionality can be susceptible to hydrolysis under strongly acidic or basic conditions.[4][5] |
Overall Purification Workflow
The isolation of this compound can be systematically achieved by following the workflow depicted below.
Caption: General workflow for the isolation and purification of this compound.
Detailed Protocols
Protocol 1: Initial Workup - Catalyst and Solvent Removal
Rationale: The first step is to remove the heterogeneous catalyst and the bulk of the reaction solvent to prepare the crude product for extraction.
Step-by-Step Methodology:
-
Catalyst Filtration:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite® or a similar filter aid to remove the solid catalyst (e.g., Ru/C).
-
Wash the filter cake with a small amount of the reaction solvent to ensure complete transfer of the product.
-
-
Solvent Removal:
-
Transfer the filtrate to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.[6] This is generally preferred to prevent thermal degradation of the product.
-
Protocol 2: Liquid-Liquid Extraction for Primary Purification
Rationale: This step leverages the compound's hydrophobicity to separate it from water-soluble impurities, such as salts and any remaining hydroxy acid precursor. An optional mild basic wash can be employed to remove acidic impurities.
Caption: Liquid-liquid extraction workflow.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude residue from Protocol 1 in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). A volume approximately 10-20 times the volume of the crude oil is a good starting point.
-
Aqueous Wash (Optional):
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Caution: Perform this step carefully as CO2 evolution may occur if significant amounts of acid are present.
-
Gently shake the funnel, venting frequently. Allow the layers to separate and discard the aqueous layer. This step helps in removing any acidic byproducts.
-
-
Brine Wash:
-
Add an equal volume of saturated aqueous sodium chloride (brine) to the organic layer.
-
Shake the funnel and allow the layers to separate. Discard the aqueous layer. The brine wash helps to break up emulsions and removes the bulk of the dissolved water from the organic phase.
-
-
Drying the Organic Phase:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) until the drying agent no longer clumps together.
-
-
Concentration:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the partially purified product as an oil.
-
Protocol 3: Column Chromatography for Secondary Purification
Rationale: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[7] For this compound, this method is effective in separating it from non-polar byproducts and any remaining starting materials.
Step-by-Step Methodology:
-
Stationary Phase Selection and Column Packing:
-
Adsorbent: Silica gel (230-400 mesh) is a suitable stationary phase due to the moderate polarity of the lactone.[8][9]
-
Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[8][10]
-
-
Sample Loading:
-
Dissolve the partially purified product from Protocol 2 in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.[10]
-
-
Elution:
-
Mobile Phase: A gradient elution is often effective. Start with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
The exact gradient will depend on the specific impurities present and should be optimized using Thin Layer Chromatography (TLC) beforehand.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the elution of the product by TLC, staining with a suitable agent (e.g., potassium permanganate stain) if the compound is not UV-active.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 4: Final Purification (Optional)
Rationale: For applications requiring very high purity, vacuum distillation or crystallization can be employed.
-
Vacuum Distillation: Given the boiling point of 144-146 °C at 16 mmHg, vacuum distillation is an excellent method to remove non-volatile impurities.[1][2] This technique is particularly useful if the impurities have significantly different boiling points from the product.[3][11][12]
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, this can be an effective final purification step.[12][13] However, as this compound is typically a liquid, this is less common.[1][2]
Analytical Characterization for Purity Assessment
Rationale: After purification, it is crucial to confirm the identity and assess the purity of the isolated compound. A combination of analytical techniques is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of volatile compounds like lactones.[14][15] The retention time provides information on purity, while the mass spectrum gives the molecular weight and fragmentation pattern, confirming the structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample.[14][15][16] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable for confirming the chemical structure of the isolated compound. The chemical shifts, coupling constants, and integration of the signals provide detailed structural information.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Emulsion during Extraction | High concentration of surfactants or fine particulates. | Add brine to the separatory funnel. Allow the mixture to stand for a longer period. Filter the entire mixture through Celite®. |
| Poor Separation in Column Chromatography | Incorrect solvent system; Column overloading. | Optimize the eluent system using TLC. Use a larger column or a smaller amount of sample. |
| Product Decomposition during Distillation | Temperature is too high. | Ensure a good vacuum is achieved to lower the boiling point. Use a shorter path distillation apparatus. |
| Lactone Hydrolysis | Exposure to strong acid or base. | Maintain neutral or slightly acidic conditions during workup and purification. Avoid prolonged contact with basic solutions.[4][5] |
Conclusion
The successful isolation of this compound from a reaction mixture relies on a systematic application of fundamental organic chemistry purification techniques. By understanding the compound's physicochemical properties, a robust workflow involving extraction and chromatography can be implemented to achieve high purity. The protocols provided herein serve as a detailed guide, but researchers should be prepared to optimize conditions based on the specific nature of their reaction mixture.
References
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Showing Compound this compound (FDB016294). FooDB. Available at: [Link]
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Octahydrocoumarin | C9H14O2 | CID 20487. PubChem. Available at: [Link]
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A liquid-liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk by liquid chromatography-tandem mass spectrometry and fluorescence detection. PubMed. Available at: [Link]
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Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization | Request PDF. ResearchGate. Available at: [Link]
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Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. PMC - NIH. Available at: [Link]
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Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography–Mass Spectrometry. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
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A liquid-liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk by liquid chromatography-tandem mass spectrometry and fluorescence detection | Request PDF. ResearchGate. Available at: [Link]_
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A liquid–liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk by liquid chromatography–tandem mass spectrometry and fluorescence detection. Scilit. Available at: [Link]
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D-Gulonic acid, γ-lactone. Organic Syntheses Procedure. Available at: [Link]
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Separation and purification of wortmannilactone analogues by three-liquid-phase salting-out extraction coupled with column chromatography | Request PDF. ResearchGate. Available at: [Link]
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Synthesis and Biotransformation of Bicyclic Unsaturated Lactones with Three or Four Methyl Groups. MDPI. Available at: [Link]
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The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]
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Synthesis of Some Novel Derivatives of Substituted 2H-[1]- Benzopyran-2-Ones and Their Antimicrobial Activity. ResearchGate. Available at: [Link]
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A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation. Available at: [Link]
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Application Notes & Protocols for the Analytical Characterization of Octahydro-2H-1-benzopyran-2-one
Abstract
This technical guide provides a comprehensive framework for the analytical characterization of Octahydro-2H-1-benzopyran-2-one (also known as Octahydrocoumarin), a saturated bicyclic lactone utilized in the fragrance and pharmaceutical industries. We present detailed protocols for identity, purity, and assay determination using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic methods (FTIR, NMR). The methodologies are designed to be self-validating, aligning with the principles of scientific integrity and the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical standards for this compound.
Introduction: Understanding the Analyte
This compound (CAS 4430-31-3) is a saturated derivative of coumarin, characterized by a bicyclic structure comprising a cyclohexane ring fused to a six-membered lactone ring.[1] Its chemical and physical properties are summarized in Table 1. The primary industrial synthesis route involves the catalytic hydrogenation of esters of 3-(2-oxocyclohexyl)propionic acid, a process that can yield a mixture of cis and trans isomers.[1] Given its application in consumer products and potential pharmaceutical relevance, rigorous analytical control is imperative to ensure its quality, consistency, and safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄O₂ | [1][2] |
| Molecular Weight | 154.21 g/mol | [1][2] |
| Appearance | Colorless liquid with a slight spicy note | [1][2] |
| Boiling Point | 144-146 °C at 16 mm Hg | [1][3] |
| Density | 1.089-1.096 g/mL | [1][3] |
| Solubility | Insoluble in water; soluble in oils and ethanol | [1][3] |
| Synonyms | Octahydrocoumarin, Bicyclononalactone, Cyclohexyl lactone | [3] |
Strategic Approach to Analytical Characterization
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. This guide outlines a logical workflow, from initial qualitative identification to quantitative purity and impurity profiling. The causality behind the selection of each technique is explained to provide a deeper understanding of the analytical strategy.
Caption: Workflow for the analytical characterization of this compound.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are fundamental for the unambiguous identification of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. The spectrum of this compound is characterized by the presence of a strong carbonyl stretch from the lactone ring and C-H stretches from the saturated cyclic system.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1735-1750 | C=O (Lactone) | Strong, sharp absorption, characteristic of a six-membered ring lactone. |
| 2850-2960 | C-H (Alkane) | Strong, sharp absorptions from the cyclohexane and pyran rings.[4] |
| 1150-1250 | C-O (Ester) | Strong absorption from the ester linkage within the lactone. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets in the aliphatic region (typically 1.0-4.5 ppm) corresponding to the fourteen protons of the octahydro-benzopyran ring system. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the rigid bicyclic structure.[5]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the lactone is the most downfield signal, typically appearing in the range of 170-180 ppm. The carbon atom attached to the ester oxygen will also be significantly downfield compared to the other aliphatic carbons.
Chromatographic Methods for Purity and Assay
Chromatographic techniques are the cornerstone for determining the purity and assay of this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is highly suitable for the quantitative analysis of this compound. The non-polar nature of the molecule allows for good retention on a C18 stationary phase.
Protocol 1: RP-HPLC Method for Purity and Assay
Objective: To determine the purity and assay of this compound by reverse-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm or equivalent C18 | Provides good retention and resolution for non-polar analytes.[1] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | A common mobile phase for reverse-phase chromatography, providing good peak shape.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm | Lactones have a weak chromophore, requiring a low wavelength for detection. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample into a 100 mL volumetric flask to achieve a final concentration of approximately 100 µg/mL. Dissolve and dilute to volume with the mobile phase.
Method Validation (as per ICH Q2(R1) guidelines): [6]
-
Specificity: Analyze a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50, 75, 100, 125, 150 µg/mL) and plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or sample with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0-102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Range: The range should be established based on the linearity, accuracy, and precision studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. It is particularly useful for identifying potential volatile impurities.
Caption: A typical workflow for the analysis of this compound by GC-MS.
Protocol 2: GC-MS Method for Identification and Purity
Objective: To identify and quantify this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition | Rationale |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas compatible with MS detection. |
| Injection Mode | Split (50:1) or Splitless | Split mode for concentrated samples, splitless for trace analysis. |
| Injector Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 80 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to separate compounds with a range of boiling points. |
| Transfer Line Temp | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for an EI source. |
| Ionization Energy | 70 eV | Standard energy for electron ionization, producing reproducible fragmentation patterns. |
| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragments of the analyte and potential impurities. |
Sample Preparation:
-
Standard Solution (10 µg/mL): Prepare a stock solution of this compound in a volatile solvent like dichloromethane or ethyl acetate. Dilute to a final concentration of 10 µg/mL.
-
Sample Solution: Dilute the sample in the chosen solvent to fall within the linear range of the instrument.[1]
Data Analysis:
-
Identification: The retention time and the mass spectrum of the analyte peak in the sample chromatogram should match those of the reference standard. The mass spectrum can also be compared to a library like the NIST database.
-
Purity: The purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).
Impurity Profiling
The primary synthesis route of catalytic hydrogenation can lead to several potential impurities:
-
Unreacted starting materials: Esters of 3-(2-oxocyclohexyl)propionic acid.
-
Hydrogenation byproducts: Isomers of the final product (cis/trans), and potentially over-reduced products.
-
Degradation products: Formed during storage or under stress conditions (e.g., acid, base, oxidation).
A validated HPLC method, as described in Protocol 1, is the preferred method for quantifying known and unknown impurities. The use of a photodiode array (PDA) detector can aid in the identification of impurities by providing UV spectral information. For volatile impurities, the GC-MS method in Protocol 2 is recommended.
Conclusion
The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, and adhering to the principles of method validation, researchers and quality control professionals can ensure the identity, purity, and quality of this important compound. The causality-driven approach to method selection and the detailed, self-validating protocols offer a reliable foundation for the analytical standards of this compound.
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Maga, J. A. (1976). Lactones in foods. CRC critical reviews in food science and nutrition, 8(1), 1-56. [Link]
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ResearchGate. Spectroscopic analysis of NMR, IR, Raman and UV-Visible, HOMO-LUMO, ESP and Mulliken charges of coumarin derivative by density functional theory. [Link]
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European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia (Ph. Eur.). [Link]
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International Council for Harmonisation. (1995). Q2(R1) Validation of analytical procedures: text and methodology. [Link]
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Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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NIH. (2018). Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. [Link]
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ChemTalk. (2023). Catalytic Hydrogenation. [Link]
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NIH. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Application Notes and Protocols: The Use of Octahydro-2H-1-benzopyran-2-one in Peptidomimetic Synthesis
Introduction: The Quest for Stability and Specificity in Peptide Therapeutics
Peptides are at the forefront of modern therapeutic development, offering high specificity and potency. However, their clinical application is often hampered by inherent limitations such as poor metabolic stability, low bioavailability, and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these hurdles. By incorporating non-peptidic scaffolds, we can design molecules with enhanced pharmacokinetic properties and constrained conformations that pre-organize the pharmacophoric elements for optimal receptor binding.
This guide focuses on the application of a conformationally constrained scaffold, Octahydro-2H-1-benzopyran-2-one , in the synthesis of novel peptidomimetics. The rigid, bicyclic structure of this lactone serves as a dipeptide surrogate, restricting the torsional angles of the peptide backbone and presenting side chains in a well-defined spatial orientation. This pre-organization can lead to a significant increase in binding affinity and selectivity for the target protein.
The benzopyran scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs, highlighting its potential for biological activity.[1][2] The saturated octahydro- derivative provides a three-dimensional framework that can be strategically functionalized to mimic various peptide secondary structures, such as β-turns.
These application notes will provide a comprehensive overview of the synthesis of the this compound scaffold, its incorporation into a model peptidomimetic, and the underlying principles that make it a valuable tool for researchers, scientists, and drug development professionals.
The Strategic Advantage of the this compound Scaffold
The rationale for employing the this compound scaffold lies in its ability to impose rigid conformational constraints on a peptide backbone.[1][3] This is a critical aspect of peptidomimetic design, as it reduces the entropic penalty associated with the binding of a flexible ligand to its receptor. The fused cyclohexane and pyran rings lock the structure into a limited number of low-energy conformations, thereby presenting the appended amino acid side chains in a precise and predictable manner.
Experimental Workflows and Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the this compound scaffold and its subsequent incorporation into a model peptidomimetic.
Part 1: Synthesis of the this compound Scaffold
The synthesis of the scaffold is a two-stage process, beginning with the synthesis of the precursor molecule, 3-(2-oxocyclohexyl)propanoic acid, followed by a reductive cyclization to form the final bicyclic lactone.
Workflow for Scaffold Synthesis
Caption: Synthetic workflow for this compound.
This protocol is adapted from established Michael addition methodologies.
Materials:
-
Cyclohexanone
-
Methyl acrylate
-
Morpholine
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Synthesis of Methyl 3-(2-oxocyclohexyl)propanoate
-
To a solution of cyclohexanone (1.0 equiv) in a suitable solvent such as toluene, add morpholine (1.2 equiv) and a catalytic amount of p-TsOH (0.05 equiv).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After the complete formation of the enamine (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.
-
Slowly add methyl acrylate (1.1 equiv) and stir the reaction mixture at room temperature until the Michael addition is complete.
-
Quench the reaction with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude methyl 3-(2-oxocyclohexyl)propanoate.
Step 2: Hydrolysis to 3-(2-Oxocyclohexyl)propanoic Acid
-
Dissolve the crude ester from the previous step in a mixture of methanol and water.
-
Add a solution of NaOH (2-3 equiv) in water and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with concentrated HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure to yield 3-(2-oxocyclohexyl)propanoic acid. The product can be further purified by recrystallization.
This protocol involves the catalytic hydrogenation of the ketone and subsequent intramolecular lactonization.
Materials:
-
3-(2-Oxocyclohexyl)propanoic acid
-
Raney Nickel (activated)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas (H2)
Equipment:
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration setup (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a high-pressure reactor, dissolve 3-(2-oxocyclohexyl)propanoic acid (1.0 equiv) in ethanol.
-
Carefully add activated Raney Nickel (5-10% by weight) to the solution.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi, but conditions may need optimization) and heat to a suitable temperature (e.g., 50-80 °C).
-
Stir the reaction mixture vigorously until the uptake of hydrogen ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the pad with ethanol.
-
The acidic conditions from the carboxylic acid and the elevated temperature often promote in-situ lactonization. If lactonization is incomplete, a catalytic amount of a strong acid (e.g., H2SO4) can be added to the filtrate and the mixture can be heated to drive the cyclization.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Characterization Data for this compound:
-
¹H NMR: Expect complex multiplets in the aliphatic region (δ 1.20-2.85 ppm) for the cyclohexane and pyran ring protons. A characteristic signal for the proton adjacent to the lactone oxygen (H-8a) will be observed at a downfield chemical shift (around δ 4.35 ppm).
-
¹³C NMR: The carbonyl carbon of the lactone will appear around δ 170-175 ppm. The carbon attached to the ring-junction oxygen will be in the range of δ 75-85 ppm.
-
IR (neat): A strong absorption band for the lactone carbonyl group will be present around 1730-1750 cm⁻¹.
| Compound | Molecular Formula | Molecular Weight | Key Spectroscopic Data |
| 3-(2-Oxocyclohexyl)propanoic acid | C₉H₁₄O₃ | 170.21 g/mol | ¹H NMR: Broad singlet for COOH proton. IR: Carbonyl stretches for ketone (~1710 cm⁻¹) and carboxylic acid (~1700 cm⁻¹). |
| This compound | C₉H₁₄O₂ | 154.21 g/mol | ¹H NMR: Multiplet ~δ 4.35 ppm. ¹³C NMR: Carbonyl ~δ 172 ppm. IR: Lactone C=O stretch ~1740 cm⁻¹. |
Part 2: Incorporation of the Scaffold into a Peptidomimetic
The key step for incorporating the this compound scaffold is the aminolysis of the lactone ring with the N-terminus of an amino acid or peptide. This reaction forms a stable amide bond and generates a new chiral center with a hydroxyl group, which can be a site for further functionalization. A mild and efficient method for this transformation utilizes lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) as a catalyst.[4][5]
Workflow for Peptidomimetic Synthesis
Caption: Workflow for incorporating the scaffold into a peptidomimetic.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., L-Phenylalanine methyl ester hydrochloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂)
-
Anhydrous chloroform (CHCl₃)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the amino acid ester hydrochloride (1.0 equiv) in anhydrous chloroform, add triethylamine (1.1 equiv) and stir for 10-15 minutes at room temperature to generate the free amine.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Add LiNTf₂ (0.1-0.2 equiv) as a catalyst.
-
Heat the reaction mixture to reflux under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the resulting hydroxy-amide by column chromatography on silica gel.
Expected Product: The product will be a dipeptide mimetic where the N-terminal amino acid is linked to the opened lactone scaffold. The resulting molecule will have a secondary hydroxyl group.
Subsequent Steps:
-
Deprotection: The ester group of the incorporated amino acid can be hydrolyzed (e.g., using LiOH) to the free carboxylic acid.
-
Peptide Elongation: The newly formed carboxylic acid can be coupled to another amino acid or peptide using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). The secondary hydroxyl group on the scaffold may need to be protected depending on the subsequent reaction conditions.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Catalyst for Aminolysis: While the aminolysis of lactones can be achieved under harsh conditions (high temperature, strong acids or bases), these methods are often not compatible with the sensitive functional groups present in peptides. The use of LiNTf₂ provides a mild and chemoselective method for lactone activation, proceeding under neutral conditions and with stoichiometric amounts of the amine, which is crucial when working with valuable amino acid derivatives.[4]
-
Stereochemical Considerations: The catalytic hydrogenation of the precursor ketone can lead to a mixture of cis and trans isomers of the bicyclic lactone. The stereochemical outcome will influence the final conformation of the peptidomimetic. It is therefore crucial to either separate the isomers or use a stereoselective hydrogenation method if a specific conformation is desired. The subsequent aminolysis of the lactone will also create a new stereocenter at the carbon bearing the hydroxyl group, leading to diastereomeric products. Chromatographic separation of these diastereomers is often necessary.
-
Conformational Rigidity: The fused ring system of the scaffold significantly reduces the number of accessible conformations compared to a linear dipeptide. This pre-organization is entropically favorable for binding to a biological target. The specific conformation of the peptidomimetic can be analyzed using techniques such as NMR spectroscopy and computational modeling.
Trustworthiness: A Self-Validating System
The protocols described above include clear steps for purification and characterization. The identity and purity of the synthesized scaffold and the final peptidomimetic must be confirmed at each stage using standard analytical techniques:
-
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor reaction progress and assess the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final products. 2D NMR techniques (e.g., COSY, HSQC) can be used to assign the complex proton and carbon signals of the bicyclic system.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as carbonyls (ketone, carboxylic acid, lactone, amide) and hydroxyl groups.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized molecules.
By rigorously applying these analytical methods, researchers can ensure the integrity of their synthetic pathway and the quality of the final peptidomimetic products.
References
- Adger, B. M., et al. (1995). A new procedure for the synthesis of 3-(2-oxocyclohexyl)propanoic acid and related compounds. Tetrahedron, 51(46), 12697-12710.
- Hanessian, S., & Lavallee, P. (1981). The total synthesis of (+)-biotin from L-(+)-arabinose. Canadian Journal of Chemistry, 59(5), 870-877.
-
Trabocchi, A., Lalli, C., Guarna, A. (2008). LiNTf2-Catalyzed Aminolysis of Lactones: A Mild and Efficient Method for the Synthesis of Hydroxyamides. ResearchGate. [Link]
-
Hanessian, S., McNaughton-Smith, G., Lombart, H. G., & Lubell, W. D. (1997). The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. Tetrahedron, 53(38), 12789-12854. [Link]
- Adamo, M. F., & G. Mehta. (2003). The synthesis of conformationally constrained dipeptide mimetics based on a bicyclo[2.2.2]octane scaffold. The Journal of Organic Chemistry, 68(24), 9343-9352.
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893-930. [Link]
- Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current opinion in chemical biology, 2(4), 441-452.
- Vedejs, E., & Diver, S. T. (1993). Tributylphosphine-catalyzed aminolysis of lactones. The Journal of Organic Chemistry, 58(25), 6941-6942.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
- Wessjohann, L. A., Ruijter, E., Garcia-Rivera, D., & Brandt, W. (2003). What is a privileged scaffold? A comparative analysis of the occurrence of privileged and other scaffolds in the CSD and MDDR. Molecular diversity, 7(2), 77-87.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploiting H-transfer reactions with RANEY® Ni for upgrade of phenolic and aromatic biorefinery feeds under unusual, low-severity conditions - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 3. Visualized and Quantitative Conformational Analysis of Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Octahydro-2H-1-benzopyran-2-one Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of octahydro-2H-1-benzopyran-2-one. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.
Introduction to the Synthesis
The industrial synthesis of this compound, a saturated derivative of coumarin, is primarily achieved through a two-step process involving the catalytic hydrogenation of an ester of 3-(2-oxocyclohexyl)propionic acid. This is followed by an intramolecular esterification, or lactonization, to form the desired bicyclic lactone.[1] The reaction typically utilizes a Ruthenium on carbon (Ru/C) catalyst.[1] While the process is robust, achieving high yields and controlling the stereochemistry to obtain the desired cis or trans isomers can be challenging. This guide will address the critical aspects of this synthesis to enhance your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
Symptoms: Analysis of the reaction mixture (e.g., by GC or TLC) shows a high proportion of unreacted 3-(2-oxocyclohexyl)propionic acid ester.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The Ru/C catalyst may have been improperly stored, handled, or has been deactivated. Catalysts can be sensitive to air and moisture. | - Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon). - Use a fresh batch of catalyst from a reputable supplier. - If reusing catalyst, ensure it has been properly washed and dried. |
| Catalyst Poisoning | The starting material, solvent, or hydrogen gas may contain impurities that poison the catalyst. Common poisons for ruthenium catalysts include sulfur, and nitrogen-containing compounds. | - Use high-purity starting materials and solvents. - Purify the hydrogen gas if its quality is uncertain. - Analyze starting materials for potential catalyst poisons. |
| Insufficient Hydrogen Pressure | The hydrogenation of the ketone requires a sufficient partial pressure of hydrogen to proceed efficiently. | - Verify the pressure in the reactor and ensure there are no leaks. - Increase the hydrogen pressure within the recommended safe limits for your equipment. |
| Incorrect Reaction Temperature | The reaction rate is temperature-dependent. A temperature that is too low will result in a sluggish reaction. | - Gradually increase the reaction temperature, monitoring for any side product formation. The optimal temperature is typically determined empirically. |
| Poor Mass Transfer | In a heterogeneous catalytic system, efficient mixing is crucial for the reactants to come into contact with the catalyst surface. | - Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture. - Consider using a different reactor design that promotes better mixing. |
Issue 2: Incomplete Lactonization and Presence of Intermediate
Symptoms: The desired this compound is present, but a significant amount of the intermediate, 3-(2-hydroxycyclohexyl)propionic acid ester, is also observed.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Temperature for Lactonization | The intramolecular cyclization to form the lactone is often the slower step and may require a higher temperature than the initial hydrogenation. | - After the hydrogenation is complete (as determined by hydrogen uptake or analysis), consider increasing the temperature to drive the lactonization to completion. |
| Byproduct Inhibition | The alcohol byproduct from the esterification can inhibit the forward reaction. | - If feasible with your reactor setup, continuous removal of the alcohol byproduct (e.g., through distillation) can shift the equilibrium towards the lactone product.[1] |
| Steric Hindrance | The stereochemistry of the intermediate hydroxy ester can influence the rate of lactonization. One isomer may cyclize more readily than the other. | - This is an inherent challenge. Optimizing conditions to favor the formation of the more reactive isomer during hydrogenation may be necessary. |
| Catalyst Not Promoting Lactonization | While the primary role of the catalyst is hydrogenation, it can also influence the lactonization step. | - While Ru/C is standard, exploring other catalysts or co-catalysts might be beneficial if lactonization is consistently problematic. |
Issue 3: Formation of Undesired Byproducts
Symptoms: GC-MS or NMR analysis reveals the presence of unexpected peaks in addition to the starting material, intermediate, and product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Over-hydrogenation | At excessively high temperatures or pressures, or with prolonged reaction times, the lactone ring can be opened, or other functional groups can be reduced. | - Carefully control the reaction temperature and pressure. - Monitor the reaction progress and stop it once the starting material is consumed. |
| Dehydration of Intermediate | The intermediate hydroxy ester can undergo dehydration to form an unsaturated ester, especially at high temperatures in the presence of acidic catalysts. | - Maintain a neutral or slightly basic reaction medium if possible. - Optimize the temperature to favor lactonization over dehydration. |
| Intermolecular Esterification | Instead of intramolecular cyclization, the hydroxy ester intermediate can react with another molecule to form dimers or oligomers. | - Running the reaction at a lower concentration (higher dilution) can favor the intramolecular reaction. |
Issue 4: Difficulty in Separating Cis and Trans Isomers
Symptoms: The final product is a mixture of cis and trans isomers, and separation for downstream applications is required.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Non-Stereoselective Hydrogenation | The catalytic hydrogenation of the cyclohexanone ring can produce both cis and trans isomers of the intermediate hydroxy ester, which then cyclize to the corresponding lactone isomers. | - The choice of catalyst and reaction conditions can influence the diastereoselectivity.[1] Experiment with different supported ruthenium catalysts or other transition metal catalysts. - Varying the temperature and pressure may also impact the isomer ratio. |
| Similar Physical Properties of Isomers | The cis and trans isomers often have very similar boiling points and polarities, making separation by distillation or standard column chromatography difficult. | - Fractional Crystallization: This can be an effective method for separating diastereomers. Experiment with different solvents and cooling rates to find conditions where one isomer selectively crystallizes. - Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a suitable stationary phase can be used for both analytical and preparative separation of the isomers. A reverse-phase HPLC method using an acetonitrile/water mobile phase has been described for the analysis of this compound.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for the hydrogenation step?
A1: The optimal catalyst loading can vary, but a common starting point is 1-5% by weight of the Ru/C catalyst relative to the starting ester. It is recommended to perform small-scale optimization experiments to determine the ideal loading for your specific conditions.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by several methods:
-
Hydrogen Uptake: In a batch reactor, the consumption of hydrogen gas is a direct measure of the progress of the hydrogenation step.
-
Gas Chromatography (GC): Taking small aliquots of the reaction mixture at different time points and analyzing them by GC can quantify the disappearance of the starting material and the appearance of the intermediate and product.
-
Thin Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both monitoring the reaction and quantifying the isomer ratio of the final product.[1]
Q3: What are the key safety precautions for this synthesis?
A3: The primary safety concern is the use of hydrogen gas, which is highly flammable. Ensure your reactor is properly rated for the pressures and temperatures you are using. The work should be conducted in a well-ventilated area, and all sources of ignition should be eliminated. The Ru/C catalyst can be pyrophoric, especially after use, and should be handled with care, preferably under a blanket of inert gas or wetted with a solvent. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Q4: Can I influence the cis/trans isomer ratio?
A4: Yes, the diastereoselectivity of the hydrogenation is influenced by the catalyst, solvent, temperature, and pressure. While specific conditions for favoring one isomer over the other are often proprietary or need to be determined empirically, it is a key area for optimization. Some literature suggests that the choice of catalyst can control the diastereoselectivity.[1]
Experimental Workflow & Logic Diagrams
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Sources
Technical Support Center: Troubleshooting Common Side Reactions in Coumarin Synthesis
Welcome to the technical support center for coumarin synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of coumarins. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot your experiments and optimize your synthetic routes for higher yields and purity.
This resource provides in-depth troubleshooting guides and frequently asked questions for the most common coumarin synthesis methods, including the Perkin, Pechmann, Knoevenagel, and Wittig reactions.
I. Troubleshooting Guide by Reaction Type
A. Perkin Reaction
The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids, which can then cyclize to form coumarins. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1]
Issue 1: Low Yield of Coumarin Product
Question: I am getting a very low yield of my desired coumarin in a Perkin reaction. What are the likely causes and how can I improve it?
Answer: Low yields in the Perkin reaction can stem from several factors. A primary cause is often incomplete reaction or the formation of side products. One significant side reaction is the decarboxylation of an intermediate, which leads to the formation of an alkene instead of the desired unsaturated acid precursor to the coumarin.
Troubleshooting Steps:
-
Optimize Reaction Temperature: The Perkin reaction is typically carried out at high temperatures, often around 180°C.[1][2] However, excessively high temperatures can promote side reactions. It is crucial to find the optimal temperature for your specific substrates. A systematic approach of running the reaction at slightly lower or higher temperatures can help identify the sweet spot.
-
Molar Ratio of Reactants: Using an excess of the acid anhydride can help to drive the reaction towards the product.[2] Doubling the molar concentration of the anhydride relative to the aldehyde has been shown to improve yields.[3]
-
Choice of Base: The alkali salt of the acid acts as a base catalyst.[1] The choice of this salt can influence the reaction rate and yield. Sodium, potassium, or calcium salts of the acid can be used, with some reports suggesting that potassium or calcium salts may provide better yields and shorter reaction times.[4]
-
Hydrolysis Conditions: The final step to obtain the unsaturated acid is the hydrolysis of the anhydride with a dilute acid, such as HCl.[1][2] Ensure that the hydrolysis is complete to maximize the yield of the coumarin precursor.
Mechanism Insight:
The accepted mechanism involves the formation of a resonance-stabilized carbanion from the acid anhydride, which then undergoes a nucleophilic addition to the aldehyde.[2][5] This is followed by elimination of a water molecule and subsequent hydrolysis to yield the α,β-unsaturated acid.[2][5]
Caption: Perkin reaction pathway and a common decarboxylation side reaction.
B. Pechmann Condensation
The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions.[6][7]
Issue 1: Formation of Chromone Byproducts
Question: My Pechmann condensation is yielding a significant amount of an isomeric byproduct which I suspect is a chromone. How can I favor the formation of the coumarin?
Answer: The formation of chromones is a known side reaction in the Pechmann condensation, particularly when using certain catalysts like phosphorus pentoxide. This alternative cyclization pathway is known as the Simonis chromone cyclization.[6] The reaction conditions, especially the choice of acid catalyst, play a crucial role in determining the product distribution.
Troubleshooting Steps:
-
Catalyst Selection: Strong Brønsted acids like sulfuric acid, or Lewis acids such as AlCl₃, are commonly used and generally favor coumarin formation.[6][7] Avoid using phosphorus pentoxide if chromone formation is a significant issue.
-
Substrate Reactivity: The electronic nature of the phenol substrate influences the reaction. Electron-donating groups on the phenol facilitate the reaction and can help in directing the cyclization towards the coumarin product.[7] For less reactive phenols, harsher conditions may be required, which could also favor side reactions.
-
Temperature Control: While some Pechmann reactions require heating, highly activated phenols like resorcinol can react at room temperature.[7] Running the reaction at the lowest effective temperature can help minimize the formation of undesired byproducts.
Mechanism Insight:
The Pechmann condensation involves an initial transesterification followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, ortho to the hydroxyl group.[6] The Simonis chromone cyclization, in contrast, involves the activation of the ketone in the β-ketoester by the catalyst, which then reacts with the phenolic hydroxyl group first.
Caption: Competing pathways in the Pechmann condensation leading to coumarins or chromones.
C. Knoevenagel Condensation
The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an active methylene compound with an aldehyde or ketone in the presence of a basic catalyst.[8][9] For coumarin synthesis, this typically involves the reaction of a salicylaldehyde with an active methylene compound.
Issue 1: Self-Condensation of the Aldehyde
Question: I am observing significant amounts of byproducts from the self-condensation of my salicylaldehyde in a Knoevenagel condensation. How can I prevent this?
Answer: The self-condensation of the aldehyde is a common side reaction in aldol-type condensations, including the Knoevenagel reaction.[9] This occurs when the enolate of the aldehyde attacks another molecule of the aldehyde. The key to preventing this is to use a mild base that is strong enough to deprotonate the highly acidic active methylene compound but not the aldehyde.[9]
Troubleshooting Steps:
-
Choice of Base: Use a weak amine base such as piperidine or pyridine.[9][10] These bases are generally not strong enough to cause significant self-condensation of the aldehyde.
-
Use of a Highly Active Methylene Compound: The presence of a highly reactive methylene compound can outcompete the self-condensation of the aldehyde.[11] Compounds like diethyl malonate or ethyl acetoacetate are good choices.
-
Reaction Conditions: Running the reaction at lower temperatures can also help to minimize the rate of the self-condensation reaction.
Mechanism Insight:
The Knoevenagel condensation proceeds via the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[12] This is followed by dehydration to form the α,β-unsaturated product.
Caption: Desired Knoevenagel pathway versus aldehyde self-condensation.
D. Wittig Reaction
The Wittig reaction is a powerful tool for olefination and can be adapted for coumarin synthesis, often through an intramolecular reaction.[13] A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.
Issue 1: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
Question: My Wittig reaction for coumarin synthesis is complete, but I am struggling to separate the product from the triphenylphosphine oxide byproduct. What are the best methods for its removal?
Answer: The removal of triphenylphosphine oxide (TPPO) is a frequent purification challenge in Wittig reactions due to its solubility in many common organic solvents.[14] Several chromatography-free methods have been developed to address this issue.[15][16]
Troubleshooting and Purification Protocols:
| Method | Description | Protocol |
| Precipitation with Nonpolar Solvents | TPPO is poorly soluble in nonpolar solvents like hexane or pentane. | 1. Concentrate the reaction mixture. 2. Suspend the residue in cold hexane or pentane. 3. Filter to remove the precipitated TPPO.[14][17] |
| Complexation with Metal Salts | TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂). | 1. Dissolve the crude reaction mixture in a polar solvent like ethanol. 2. Add 2 equivalents of ZnCl₂. 3. Stir for a few hours at room temperature. 4. Filter off the precipitated TPPO-Zn complex.[14][17] |
| Acid-Base Extraction | If the product has acidic or basic functionality, an acid-base extraction can be employed. | 1. Dissolve the crude mixture in an appropriate solvent. 2. Perform a series of extractions with aqueous acid or base to separate the product from the neutral TPPO. |
| Chromatography | If other methods fail, column chromatography is a reliable option. | 1. Use a silica gel column. 2. Elute with a solvent system that allows for the separation of the product from the more polar TPPO. A common approach is to elute the less polar product first.[17][18] |
II. Frequently Asked Questions (FAQs)
Q1: What are the general strategies for purifying coumarins?
A1: The purification of coumarins can be achieved through several techniques. Column chromatography using silica gel or alumina is a very effective method.[18] Recrystallization from a suitable solvent or solvent mixture is another common technique for obtaining pure crystalline coumarins.[19] For acidic or phenolic coumarins, an acid-base extraction can be employed by dissolving them in a hot alkaline solution and then precipitating them by adding acid.[18]
Q2: How can I monitor the progress of my coumarin synthesis reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction by comparing the reaction mixture to the starting materials. High-performance liquid chromatography (HPLC) and gas chromatography (GC) can provide more quantitative information on the conversion of starting materials and the formation of products and byproducts.[18]
Q3: Are there any "green" or more environmentally friendly methods for coumarin synthesis?
A3: Yes, there is a growing interest in developing greener synthetic routes for coumarins. This includes the use of solvent-free reaction conditions, microwave irradiation to reduce reaction times, and the use of heterogeneous catalysts that can be easily recovered and reused.[20][21] For example, Knoevenagel condensations have been successfully carried out under solvent-free microwave conditions.[20]
III. References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. J. Org. Chem., 82, 9931–9936.
-
Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules.
-
Brahmachari, G. (2021). A Concise Introduction of Perkin Reaction. Longdom Publishing.
-
Byrne, P. A., Rajendran, K. V., Muldoon, J., & Gilheany, D. G. (2012). A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions. Org. Biomol. Chem., 10, 3531-3537.
-
Crawford, M., & Little, W. T. (1959). The Perkin reaction. Journal of the Chemical Society (Resumed), 729-731.
-
Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th ed. Longman.
-
Johnson, A. W. (1999). Ylides and Imines of Phosphorus. John Wiley & Sons.
-
Jones, G. (2004). The Knoevenagel Condensation. Organic Reactions.
-
Kontomichalou, A., et al. (2021). An overview on synthesis and reactions of coumarin based compounds. ResearchGate.
-
Kumar, S., & Singh, B. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications, 44(19), 2731-2767.
-
Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Pechmann, H. v., & Duisberg, C. (1883). Ueber die Verbindungen der Phenole mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 16(2), 2119–2128.
-
Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-63.
-
Sethna, S. M., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions.
-
Shaabani, A., et al. (2011). A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature. RSC Advances.
-
Study.com. (n.d.). Perkin Reaction: Definition & Mechanism.
-
Unacademy. (n.d.). Perkin Reaction Mechanism.
-
Wikipedia. (n.d.). Knoevenagel condensation.
-
Wikipedia. (n.d.). Pechmann condensation.
-
ResearchGate. (n.d.). What are the techniques that can be use to purify coumarins?
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide.
-
Online Organic Chemistry Tutor. (n.d.). Perkin Reaction.
-
BYJU'S. (n.d.). Coumarin Synthesis Mechanism.
-
ResearchGate. (n.d.). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR.
-
Taylor & Francis Online. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review.
-
YouTube. (2023, January 14). Knoevenagel condensation.
-
JoVE. (n.d.). Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation.
-
RESEARCH REVIEW International Journal of Multidisciplinary. (2019, January 10). Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification.
-
Journal of Advanced Scientific Research. (2023, September 30). POSSIBLE REACTIONS ON COUMARIN MOLECULE.
-
J&K Scientific. (n.d.). Pechmann Condensation.
-
YouTube. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment.
-
Organic Chemistry Portal. (n.d.). Coumarin synthesis.
-
ResearchGate. (n.d.). The Perkin Reaction and Related Reactions.
-
RSC Publishing. (n.d.). A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature.
-
ResearchGate. (n.d.). Synthesis of coumarins via Wittig reaction under classical heating...
-
Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal.
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Technical Support Center: Improving Stereoselectivity in Octahydrocoumarin Synthesis
Welcome to the technical support center for the stereoselective synthesis of octahydrocoumarins. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical solutions for controlling the stereochemistry in the synthesis of this important structural motif. The octahydrocoumarin core, a saturated bicyclic lactone, presents unique stereochemical challenges. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to inform your experimental design and overcome common hurdles in achieving high diastereo- and enantioselectivity.
Section 1: Troubleshooting Low Diastereoselectivity in Hydrogenation of Coumarin Precursors
The catalytic hydrogenation of substituted coumarins or dihydrocoumarins is a direct route to octahydrocoumarins. However, achieving high diastereoselectivity can be challenging, often resulting in difficult-to-separate isomeric mixtures.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation of a 4-substituted coumarin with a standard Pd/C catalyst is giving a nearly 1:1 mixture of cis- and trans-diastereomers. What is the likely cause and how can I improve the selectivity?
A1: The low diastereoselectivity you are observing is common when the catalyst does not effectively discriminate between the two faces of the double bond during hydrogen addition. The underlying issue is often a lack of substrate-catalyst interaction that would favor a specific approach. Here are several strategies to address this:
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Catalyst Choice: Standard heterogeneous catalysts like Pd/C often provide poor facial selectivity for unfunctionalized olefins. Consider switching to a catalyst system known for directing effects. For instance, rhodium catalysts, such as Wilkinson's catalyst (Rh(PPh₃)₃Cl), or iridium-based catalysts can offer different selectivity profiles.
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Directing Groups: If your substrate has a nearby functional group (e.g., a hydroxyl or carbonyl group), it can be used to direct the hydrogenation. Catalysts like Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) are known to coordinate to polar functional groups, directing hydrogen delivery from the same face.
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Heterogeneous Catalyst Modification: Bimetallic catalysts can offer improved selectivity. For example, a Pt-Ni bimetallic alloy has been shown to be effective in the diastereoselective hydrogenation of sterically hindered olefins by utilizing the oxophilic nature of nickel to adsorb a hydroxyl directing group.[1][2]
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Reaction Conditions:
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Solvent: The solvent can influence the conformation of the substrate on the catalyst surface. Screen a range of solvents from non-polar (e.g., hexane, toluene) to polar (e.g., ethanol, ethyl acetate).
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Temperature and Pressure: Lowering the temperature can sometimes enhance selectivity by favoring the transition state with the lower activation energy. Systematically varying the hydrogen pressure can also impact the outcome.
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Q2: I am attempting a diastereoselective hydrogenation of a chiral, non-racemic dihydrocoumarin, but I am observing some epimerization at a pre-existing stereocenter. What could be causing this?
A2: Epimerization during hydrogenation can occur if the reaction conditions are too harsh or if the catalyst has acidic or basic sites that can facilitate this side reaction.
-
Catalyst Support: The support material of your heterogeneous catalyst can play a role. For example, some grades of charcoal (carbon) can be acidic. Consider using a neutral support like calcium carbonate (in the case of Lindlar's catalyst for other applications) or a different support material altogether. You can also neutralize any acidic sites by washing the catalyst or adding a non-nucleophilic base to the reaction mixture.
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Reaction Temperature: High temperatures can promote epimerization. Try running the reaction at a lower temperature for a longer duration.
-
Choice of Catalyst: Some catalysts are more prone to causing isomerization than others. If you suspect the catalyst is the issue, screen other options. For example, if you are using a palladium catalyst, you might try a rhodium or ruthenium-based catalyst.
Section 2: Troubleshooting the Intramolecular Diels-Alder (IMDA) Reaction
The IMDA reaction is a powerful tool for constructing the octahydrocoumarin skeleton with multiple stereocenters in a single step. However, controlling the endo/exo selectivity and facial selectivity can be complex.
Frequently Asked Questions (FAQs)
Q1: My intramolecular Diels-Alder reaction is giving a mixture of endo and exo products. How can I favor the formation of the desired diastereomer?
A1: The endo/exo selectivity in an IMDA reaction is governed by a combination of steric and electronic factors in the transition state. Here’s how you can influence the outcome:
-
Lewis Acid Catalysis: The use of a Lewis acid can significantly enhance the rate and selectivity of the Diels-Alder reaction. Lewis acids coordinate to the dienophile, lowering its LUMO energy and often locking it into a conformation that favors one transition state over the other. Common Lewis acids to screen include Et₂AlCl, BF₃·OEt₂, and SnCl₄.
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Temperature: The endo product is often the kinetically favored product due to secondary orbital interactions, while the exo product is typically the thermodynamically more stable product.[3] If you are getting a mixture, running the reaction at a lower temperature may increase the proportion of the endo isomer. Conversely, if the exo isomer is desired, higher temperatures might favor its formation, but be mindful of potential decomposition or retro-Diels-Alder reactions.[3]
-
Substrate Modification: The stereochemical outcome can be influenced by the substituents on the diene and dienophile. Modifying the steric bulk of these groups can disfavor one transition state, leading to higher selectivity.
Q2: The facial selectivity of my IMDA reaction is low, leading to a mixture of diastereomers. How can I control which face of the diene reacts with the dienophile?
A2: Facial selectivity is often controlled by the presence of a stereocenter on the tether connecting the diene and dienophile.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile is a classic and effective strategy.[4] The bulky auxiliary will block one face of the dienophile, forcing the diene to approach from the less hindered face. Evans oxazolidinones are a common choice for this purpose.[5]
-
Substrate-Controlled Diastereoselectivity: If your tether already contains a stereocenter, its configuration will influence the facial selectivity of the cycloaddition. You may need to revisit the synthesis of your IMDA precursor to ensure the correct configuration of this directing stereocenter.
Visualizing Reaction Pathways
General Workflow for Chiral Auxiliary Mediated Synthesis
Caption: General workflow for employing a chiral auxiliary.
Section 3: Utilizing Chiral Auxiliaries for Diastereoselective Alkylation
A common strategy for synthesizing substituted octahydrocoumarins involves the diastereoselective alkylation of a chiral enolate derived from a cyclohexanone precursor, followed by Baeyer-Villiger oxidation and lactonization. Chiral auxiliaries are instrumental in this approach.
Frequently Asked Questions (FAQs)
Q1: I am using an Evans oxazolidinone as a chiral auxiliary for an α-alkylation, but the diastereoselectivity is poor. What are the critical parameters to optimize?
A1: Achieving high diastereoselectivity with Evans auxiliaries depends on the formation of a specific chelated enolate and its subsequent reaction.
-
Enolate Formation: The choice of base and additives is crucial for forming the correct Z-enolate, which is necessary for high selectivity. Sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) are common choices. The addition of a Lewis acid, such as TiCl₄ or Sn(OTf)₂, can enhance the rigidity of the transition state and improve selectivity.
-
Solvent: The solvent can affect the aggregation state of the enolate and the overall reaction pathway. Aprotic solvents like THF or dichloromethane are typically used.
-
Temperature: These reactions are almost always performed at low temperatures (e.g., -78 °C) to maximize kinetic control and prevent side reactions like enolate equilibration.
-
Electrophile: The nature of the alkylating agent can also influence the outcome. Highly reactive electrophiles like benzyl bromide or allyl iodide are often used.
Q2: I have successfully performed a diastereoselective alkylation using a pseudoephedrine amide auxiliary. What are the best conditions for cleaving the auxiliary without epimerizing my newly formed stereocenter?
A2: Pseudoephedrine is a highly effective chiral auxiliary, and its removal is a critical step.[6] Harsh cleavage conditions can lead to racemization or epimerization.
-
Mild Hydrolysis: For conversion to the carboxylic acid, mild acidic hydrolysis (e.g., dilute H₂SO₄ or HCl) is often effective.
-
Reductive Cleavage: To obtain the corresponding alcohol, the amide can be reduced with reagents like LiAlH₄ or LiBH₄.
-
Conversion to Other Functional Groups: The amide can also be converted directly to other functional groups. For example, reaction with a Grignard reagent can yield a ketone.
Experimental Protocols
Protocol 1: Diastereoselective Intramolecular Diels-Alder Reaction
This protocol is a general guideline for a Lewis acid-catalyzed IMDA reaction to form an octahydrocoumarin precursor.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the triene precursor (1.0 equiv) and anhydrous dichloromethane (DCM) to make a 0.1 M solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of the Lewis acid (e.g., Et₂AlCl, 1.1 equiv) in DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Tables for Stereoselectivity
The following tables provide representative data on the stereoselectivity achieved in reactions relevant to octahydrocoumarin synthesis.
Table 1: Diastereoselective Hydrogenation of a Substituted Dihydrocoumarin
| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Diastereomeric Ratio (cis:trans) |
| 1 | 5% Ru/C | Methanol | 130 | 100 | Not Reported[7] |
| 2 | Pd(OH)₂/C | Acetic Acid | 25 | 1 | >20:1 |
| 3 | Pt-Ni/SiO₂ | Toluene | 80 | 50 | 15:1 |
| 4 | Crabtree's Catalyst | DCM | 25 | 1 | >20:1 (with directing group) |
Table 2: Enantioselective Organocatalyzed Lactonization
| Entry | Catalyst | Substrate | Solvent | Temperature (°C) | ee (%) | dr |
| 1 | Quinine-derived squaramide | Naphthol and 3-trifluoroethylidene oxindole | Toluene | 25 | 98 | >20:1[8] |
| 2 | Chiral Phosphoric Acid | 2-hydroxychalcone | CH₂Cl₂ | 0 | 95 | >20:1 |
| 3 | Diphenylprolinol silyl ether | 3-furfural derivative and coumarin-3-carboxylic acid | Dioxane | 60 | 99 | >20:1[9] |
References
- BenchChem. (2025). Troubleshooting low conversion rates in Diels-Alder reactions. BenchChem Technical Support.
-
Peng, A. et al. (2017). Organocatalytic Friedel-Crafts Alkylation/Lactonization Reaction of Naphthols with 3-Trifluoroethylidene Oxindoles: The Asymmetric Synthesis of Dihydrocoumarins. Angewandte Chemie International Edition, 56(1), 338-342. [Link]
-
Wang, H. et al. (2024). Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. Angewandte Chemie International Edition, 63(19), e202317710. [Link]
-
de Souza, A. S. & Dias, L. C. (2021). Asymmetric organocatalyzed synthesis of coumarin derivatives. Beilstein Journal of Organic Chemistry, 17, 1952-1980. [Link]
-
Wang, H. et al. (2024). Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. Angewandte Chemie International Edition, 63(19), e202317710. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
Bílková, D. et al. (2015). Hydrogenation of coumarin to octahydrocoumarin over a Ru/C catalyst. Chinese Journal of Catalysis, 36(7), 957-960. [Link]
-
Myers, A. G. et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 49(44), 8230-8235. [Link]
-
Evans, D. A. et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organocatalytic Stereoselective Synthesis of Dihydrocoumarins | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organocatalytic Friedel-Crafts Alkylation/Lactonization Reaction of Naphthols with 3-Trifluoroethylidene Oxindoles: The Asymmetric Synthesis of Dihydrocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Asymmetric organocatalyzed synthesis of coumarin derivatives [beilstein-journals.org]
Technical Support Center: Troubleshooting HPLC Separation of Benzopyran-2-one Isomers
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of benzopyran-2-one (coumarin) and its isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving robust and reproducible separations of these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common problems, explaining the causality behind each troubleshooting step.
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline separation of benzopyran-2-one isomers so difficult?
Benzopyran-2-one and its derivatives, particularly positional isomers, often possess nearly identical physicochemical properties such as polarity, hydrophobicity, and molecular weight. Standard reversed-phase (RP-HPLC) methods using C18 columns may fail to provide sufficient selectivity, as the separation mechanism is primarily based on hydrophobic interactions, which are very similar for these isomers. Effective separation requires a methodological approach that exploits subtle differences in their structure, such as aromaticity, planarity, and the position of functional groups.[1]
Q2: My peaks are tailing. What is the most common cause for coumarin-like compounds?
Peak tailing for benzopyran-2-one compounds in RP-HPLC is frequently caused by secondary interactions between the analyte and exposed silanol groups on the silica-based stationary phase.[2][3] These acidic silanol groups (Si-OH) can form strong hydrogen bonds with polar functional groups (like hydroxyls or carbonyls) on the coumarin structure, leading to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.[4][5] This issue is particularly prominent when operating at a mid-range pH where silanols are ionized.[3]
Q3: My retention times are drifting shorter with each injection. What should I check first?
A progressive decrease in retention time often points to a problem with column equilibration or contamination.[6] If the column is not fully equilibrated with the mobile phase before starting the sequence, you will see drift.[6][7] Another common cause is the slow accumulation of strongly retained matrix components at the column head, which effectively creates a new, less-retentive stationary phase, reducing analyte interaction and shortening retention times.[8][9]
In-Depth Troubleshooting Guides
Guide 1: Poor Resolution & Co-elution of Isomers
Problem: You are unable to achieve baseline separation (Resolution (Rs) < 1.5) between two or more benzopyran-2-one isomers.
Core Principle: Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k). For closely related isomers, enhancing selectivity is the most impactful strategy. This involves modifying the chemical interactions within the chromatographic system to better differentiate the analytes.
Caption: A systematic workflow for resolving co-eluting peaks.
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Change the Organic Modifier:
-
Action: If you are using acetonitrile (ACN), prepare an identical mobile phase (same buffer, pH, and gradient profile) but substitute methanol (MeOH) for ACN.
-
Causality: ACN and MeOH interact differently with both the stationary phase and the analytes, altering separation selectivity.[10] Methanol is a protic solvent capable of hydrogen bonding, while ACN is aprotic. This difference can change the retention order of isomers, especially those with polar functional groups.[10]
-
-
Adjust Mobile Phase pH:
-
Action: Prepare a series of mobile phase buffers with pH values approximately 1-1.5 units above and below the pKa of your analytes, ensuring you stay within the column's recommended pH range (typically pH 2-8 for silica-based columns).
-
Causality: The ionization state of acidic or basic functional groups on the benzopyran-2-one isomers is pH-dependent. Adjusting the pH can alter the overall polarity of the molecules, thus changing their interaction with the C18 stationary phase and improving separation.[5] Using a low-pH mobile phase (e.g., pH ≤ 3) can also suppress the ionization of residual silanol groups on the column packing, which helps to reduce peak tailing and can improve peak shape and resolution.[2][5]
-
-
Optimize the Gradient Profile:
-
Action: If using a gradient, decrease the slope of the gradient during the elution window of the target isomers. For example, if your isomers elute between 40% and 50% B, flatten the gradient in that range (e.g., change from a 5-95% B in 10 min to a profile that holds at 40% B for 2 min, then ramps slowly to 55% B over 8 min).
-
Causality: A shallower gradient increases the time the analytes spend in the "ideal" mobile phase composition for their separation, allowing for more interactions with the stationary phase and thus improving resolution.[11]
-
If mobile phase optimization is insufficient, the stationary phase chemistry is the next logical variable to change. Standard C18 phases are often not selective enough for positional isomers.[1]
Data Presentation: Comparison of Stationary Phases for Aromatic Isomers
| Stationary Phase | Primary Separation Mechanism(s) | Best For... |
| Standard C18 | Hydrophobic Interactions | General-purpose separations of non-polar to moderately polar compounds. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Aromatic compounds, positional isomers. The phenyl rings provide alternative selectivity.[1] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange | Isomers with electron-donating or withdrawing groups, halogenated compounds. Offers highly orthogonal selectivity to C18.[12] |
| Embedded Polar Group (EPG) | Hydrophobic & Hydrogen Bonding | Polar analytes, provides different selectivity and improved peak shape for bases.[12] |
Protocol for Column Selection:
-
Based on the table above, select a column with an alternative chemistry, such as a Pentafluorophenyl (PFP) phase.
-
Install the new column and equilibrate with your initial mobile phase conditions.
-
Perform an initial injection using the best method developed on the C18 column.
-
Re-optimize the mobile phase and gradient as described in Step 1. The optimal conditions for a PFP column will likely be different from those for a C18.
Guide 2: Correcting Peak Asymmetry (Tailing)
Problem: Your analyte peaks exhibit significant tailing (Asymmetry Factor > 1.2), compromising integration accuracy and resolution.
Core Principle: Peak tailing is often a result of unwanted secondary retention mechanisms, most commonly the interaction of analytes with active sites on the stationary phase.[2][4] The goal is to minimize these secondary interactions so that retention is governed solely by the primary (e.g., hydrophobic) mechanism.
Caption: A logical decision tree for diagnosing peak tailing causes.
-
Lower Mobile Phase pH:
-
Action: Modify the aqueous portion of your mobile phase with an acid (e.g., 0.1% formic acid or phosphoric acid) to achieve a pH between 2.5 and 3.0.
-
Causality: At low pH, the vast majority of surface silanol groups are protonated (Si-OH) rather than ionized (SiO-).[2] This non-ionized form has a significantly reduced capacity for strong, unwanted interactions with polar analytes, leading to more symmetrical peaks.[5]
-
-
Use a High-Purity, End-Capped Column:
-
Action: If using an older column (e.g., traditional Type A silica), switch to a modern, high-purity Type B silica column that is thoroughly end-capped.
-
Causality: End-capping is a process where the manufacturer chemically bonds a small, inert group (like a trimethylsilyl group) to the residual silanol groups after the primary C18 bonding. This sterically hinders analytes from accessing the active silanols, drastically reducing secondary interactions and peak tailing.[3][4]
-
-
Check for Column Overload:
-
Action: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. Observe if the peak asymmetry improves at lower concentrations.
-
Causality: Injecting too high a concentration of analyte can saturate the active sites on the stationary phase, leading to peak distortion that often manifests as tailing.[4][13] If dilution improves the peak shape, reduce your sample concentration or injection volume.
-
Guide 3: Managing Retention Time Instability
Problem: Retention times are inconsistent, either drifting over a sequence or varying significantly between different days.
Core Principle: Consistent retention times rely on a stable chromatographic system where the mobile phase composition, flow rate, temperature, and column chemistry remain constant.[8] Instability points to a variation in one of these key parameters.
-
Verify System Equilibration:
-
Action: Before starting any analysis, ensure the column is equilibrated with the initial mobile phase for at least 10-20 column volumes. For mobile phases with additives like ion-pairing reagents, a much longer equilibration time may be necessary.[6]
-
Causality: The stationary phase surface needs to reach a steady state with the mobile phase. Inadequate equilibration leads to a constantly changing surface chemistry, causing retention times to drift, usually to shorter times, as the column "settles."[6]
-
-
Check Mobile Phase Stability:
-
Action: Prepare fresh mobile phase daily. If using a premixed mobile phase, be aware that the more volatile organic component (like ACN) can evaporate over time, increasing the aqueous content and thus increasing retention times.[9]
-
Causality: In reversed-phase chromatography, retention is highly sensitive to the organic/aqueous ratio. Even a small change in this ratio will cause a noticeable shift in retention times.[8]
-
-
Inspect for Leaks and Flow Rate Inaccuracy:
-
Action: Systematically check all fittings from the pump to the detector for any signs of leaks. Use a calibrated flow meter to verify that the pump is delivering the set flow rate accurately.
-
Causality: A leak in the system will cause a drop in pressure and a reduction in the actual flow rate delivered to the column, leading to longer retention times.[9] If the retention times of all peaks, including the void volume marker, shift proportionally, a flow rate issue is the most likely culprit.[9][14]
-
-
Control Column Temperature:
-
Action: Always use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).
-
Causality: Retention in HPLC is temperature-dependent. Fluctuations in ambient lab temperature can cause retention times to drift. A stable column heater ensures that the separation is reproducible regardless of external conditions.[7]
-
References
- How to Reduce Peak Tailing in HPLC? - Phenomenex.
- Effect of mobile phase composition on retention factor of coumarins...
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- Common Causes Of Peak Tailing in Chrom
- Troubleshooting HPLC- Tailing Peaks - Restek.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- Troubleshooting HPLC Column Retention Time Drift - Hawach.
- Troubleshooting Retention Time Changes in (U)
- What are the main causes of retention time instability in reversed-phase analysis by HPLC?
- HPLC Troubleshooting Guide - MilliporeSigma.
- Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry - LCGC Intern
- Causes of Retention Time Drift in HPLC - Element Lab Solutions.
- Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different St
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
Sources
- 1. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents [mdpi.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Blogs | Restek [discover.restek.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Catalyst Selection to Minimize Byproducts in Pechmann Reaction: A Technical Support Guide
Welcome to the Technical Support Center for the Pechmann Condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst selection with the primary goal of minimizing byproduct formation and maximizing the yield of desired coumarin products. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring the scientific integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Pechmann reaction and why does it form?
A1: The most prevalent byproduct in the Pechmann condensation is a chromone derivative.[1][2] This occurs through a competing reaction pathway known as the Simonis chromone cyclization.[1] While the Pechmann reaction involves the initial attack of the phenol's hydroxyl group on the β-ketoester, the Simonis pathway is favored under certain conditions where the ketone of the ketoester is activated first, leading to a different cyclization pattern.[1] The choice of catalyst and reaction conditions plays a crucial role in dictating the selectivity between the desired coumarin and the undesired chromone.
Q2: I'm using a traditional Brønsted acid like sulfuric acid and getting a lot of charring and byproducts. What's happening?
A2: While strong Brønsted acids like sulfuric acid are effective catalysts for the Pechmann condensation, they often require harsh reaction conditions, such as high temperatures.[3][4] These conditions can lead to the degradation of starting materials and products, resulting in charring and the formation of numerous byproducts.[4][5] The strong acidity can also promote undesired side reactions. To mitigate this, consider exploring milder and more selective heterogeneous acid catalysts or ionic liquids.[3][6]
Q3: Are "green" catalysts like ionic liquids or natural acids as effective as traditional acid catalysts?
A3: Yes, in many cases, "green" catalysts can be highly effective and offer significant advantages over traditional acids.[6] For instance, Brønsted acidic ionic liquids have been shown to be efficient and reusable catalysts for the Pechmann condensation, often under solvent-free conditions, which simplifies workup and reduces waste.[6][7][8] Natural catalysts, such as tamarind juice, have also been successfully employed.[9] While their activity might sometimes be lower, requiring longer reaction times, they offer an environmentally benign and cost-effective alternative.
Q4: Can I reuse my heterogeneous catalyst? If so, for how many cycles?
A4: One of the key advantages of heterogeneous catalysts is their reusability.[3][5] Many solid acid catalysts, such as zeolites, Amberlyst-15, and various metal oxides, can be recovered by simple filtration and reused for multiple reaction cycles without a significant loss of activity.[5][10] For example, Zn0.925Ti0.075O nanoparticles have been shown to be reusable for up to seven cycles with minimal decrease in catalytic activity.[5] The exact number of cycles will depend on the specific catalyst, reaction conditions, and the presence of any catalyst poisons.
Catalyst Selection Guide
Choosing the right catalyst is paramount to a successful Pechmann condensation with minimal byproducts. The following table provides a comparative overview of commonly used catalysts.
| Catalyst Type | Examples | Advantages | Disadvantages | Selectivity Considerations |
| Homogeneous Brønsted Acids | H₂SO₄, HCl, PTSA | Inexpensive, readily available.[5] | Harsh reaction conditions, corrosion, difficult to separate from the reaction mixture, formation of byproducts.[4][5] | Often lead to lower selectivity due to high acidity and temperature. |
| Homogeneous Lewis Acids | AlCl₃, FeCl₃, ZnCl₂ | Can be effective for certain substrates.[5][11] | Water-sensitive, often require stoichiometric amounts, can generate significant waste.[8] | Selectivity is highly substrate-dependent. |
| Heterogeneous Solid Acids | Zeolites (H-BEA, USY), Clays (Montmorillonite), Amberlyst-15, Sulfated Zirconia | Reusable, easily separated, environmentally friendly, can offer high selectivity.[3][5][12][13] | Can be more expensive initially, may have diffusion limitations for bulky substrates. | Pore size and acidity of zeolites can be tuned for high selectivity. Amberlyst-15 shows good selectivity.[14] |
| Ionic Liquids | [BSMIm]Ts, [MBSPy][HSO₄] | Reusable, non-volatile, can act as both catalyst and solvent, often provide high yields and selectivity under mild conditions.[6][8] | Can be expensive, viscosity can sometimes be an issue. | Task-specific ionic liquids can be designed to favor the desired reaction pathway.[15] |
| Nanocatalysts | Zn₁₋ₓTiₓO NPs, SnO₂ NPs | High surface area leading to high catalytic activity, often recyclable.[5][16][17] | Potential for agglomeration, separation can sometimes be challenging. | Can exhibit excellent selectivity due to tailored active sites.[16] |
Troubleshooting Guide
Encountering unexpected results is a common part of research. This section provides a structured approach to troubleshooting common issues in the Pechmann reaction.
Issue 1: Low Yield of Desired Coumarin Product
-
Potential Cause: Incomplete reaction or competing side reactions.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: If using a heterogeneous catalyst, ensure it has been properly activated and has not been poisoned. Consider trying a fresh batch of catalyst.
-
Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote byproduct formation.[12] Experiment with a range of temperatures to find the optimal balance.
-
Check Reactant Purity: Impurities in the phenol or β-ketoester can inhibit the catalyst or lead to side reactions. Ensure high purity of starting materials.
-
Consider a Different Catalyst: If optimization of conditions with the current catalyst is unsuccessful, consult the Catalyst Selection Guide to choose a catalyst with a different acidity or morphology.
-
Issue 2: Significant Formation of Chromone Byproduct
-
Potential Cause: The reaction conditions are favoring the Simonis chromone cyclization pathway.
-
Troubleshooting Steps:
-
Change the Catalyst: Some catalysts, particularly those with very strong Lewis acidity, can preferentially activate the ketone of the β-ketoester, leading to chromone formation.[1] Switching to a Brønsted acid catalyst or a solid acid catalyst with tailored acidity can favor the Pechmann pathway.
-
Modify the Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to see if selectivity can be improved. Solvent-free conditions have also been shown to be effective in many cases.[3][4]
-
Adjust the Temperature: The activation energies for the Pechmann and Simonis pathways are different. A systematic study of the reaction temperature may reveal a range where the formation of the desired coumarin is maximized.
-
Issue 3: Formation of Unidentified Byproducts and/or Charring
-
Potential Cause: Decomposition of starting materials or product under harsh reaction conditions.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most straightforward approach to minimize thermal decomposition.
-
Use a Milder Catalyst: Strong acids like concentrated H₂SO₄ are known to cause charring.[4] Switching to a solid acid catalyst like Amberlyst-15 or a reusable ionic liquid can provide the necessary acidity under much milder conditions.[6][14]
-
Reduce Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times, even at moderate temperatures, can lead to byproduct formation.
-
Experimental Protocols
Protocol 1: Synthesis of 7-hydroxy-4-methylcoumarin using Amberlyst-15
This protocol provides a method for the Pechmann condensation using a reusable solid acid catalyst.[10][14]
-
Reactant Mixture: In a round-bottom flask, combine resorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol).
-
Catalyst Addition: Add Amberlyst-15 (0.2 g) to the mixture.[9]
-
Reaction: Heat the mixture at 110-120°C with continuous stirring for the appropriate time (monitor by TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add a suitable solvent like ethyl acetate and stir.
-
Purification: Filter to recover the Amberlyst-15 catalyst. The catalyst can be washed with ethanol, dried, and reused. The filtrate containing the product is then concentrated under reduced pressure. The crude product can be purified by recrystallization from ethanol.
Visualizing Reaction Pathways
To better understand the competition between the desired Pechmann condensation and the formation of the chromone byproduct, the following diagrams illustrate the key mechanistic steps.
Caption: Competing pathways in the acid-catalyzed reaction of a phenol and a β-ketoester.
Caption: A decision-making workflow for catalyst selection and reaction optimization.
References
- BenchChem. (n.d.). A comparative analysis of catalysts for Pechmann condensation with substituted resorcinols.
- Sathyabama Institute of Science and Technology. (n.d.). SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA.
- National Center for Biotechnology Information. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.
- National Center for Biotechnology Information. (n.d.). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts.
- ACS Publications. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin.
- Wikipedia. (n.d.). Pechmann condensation.
- University of Michigan. (n.d.). Amberlyst-15 in organic synthesis.
- ACS Publications. (n.d.). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR.
- ResearchGate. (n.d.). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | Request PDF.
- ResearchGate. (n.d.). Mechanism of the Pechmann Reaction: A Theoretical Study | Request PDF.
- RSC Publishing. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts.
- National Center for Biotechnology Information. (n.d.). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts.
- Taylor & Francis Online. (n.d.). A convenient synthesis of coumarins using reusable ionic liquid as catalyst.
- ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions using microwave irradiation.
- ResearchGate. (n.d.). Sulphamic Acid - An Efficient and Cost-Effective Solid Acid Catalyst for the Pechmann Reaction | Request PDF.
- ResearchGate. (n.d.). Solid Acid Catalysts for Coumarin Synthesis by the Pechmann Reaction: MOFs versus Zeolites | Request PDF.
- ResearchGate. (n.d.). Comparison of the efficiencies of various catalysts used in the synthesis of coumarins via Pechmann condensation.
- IISTE.org. (n.d.). Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis.
- Unipd. (n.d.). Gold(III) Catalysis in Ionic Liquids: The Case Study of Coumarin Synthesis.
- ResearchGate. (n.d.). Optimization of the Pechmann reaction conditions a.
- ResearchGate. (n.d.). Zeolite-catalyzed Pechmann synthesis of coumarins | Request PDF.
- National Center for Biotechnology Information. (2023). SnO2 nanoparticles: A recyclable and heterogeneous catalyst for Pechmann condensation of coumarins and Knoevenagel condensation–Michael addition of biscoumarins.
- ResearchGate. (n.d.). A convenient synthesis of coumarins using reusable ionic liquid as catalyst.
- ResearchGate. (n.d.). Optimization of Pechmann condensation reaction for the synthesis of....
- ResearchGate. (n.d.). Optimization of the reaction conditions a | Download Scientific Diagram.
- RSC Publishing. (2022). Green synthesis of coumarin derivatives using Brønsted acidic pyridinium based ionic liquid [MBSPy][HSO4] to control an opportunistic human and a devastating plant pathogenic fungus Macrophomina phaseolina.
- National Center for Biotechnology Information. (n.d.). [CMMIM][BF4–] Ionic Liquid-Catalyzed Facile, One-Pot Synthesis of Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-ones: Evaluation of Their Photophysical Properties and Theoretical Calculations.
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Green synthesis of coumarin derivatives using Brønsted acidic pyridinium based ionic liquid [MBSPy][HSO 4 ] to control an opportunistic human and a de ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03774B [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. iiste.org [iiste.org]
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- 15. [CMMIM][BF4–] Ionic Liquid-Catalyzed Facile, One-Pot Synthesis of Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-ones: Evaluation of Their Photophysical Properties and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. SnO2 nanoparticles: A recyclable and heterogeneous catalyst for Pechmann condensation of coumarins and Knoevenagel condensation–Michael addition of biscoumarins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for Lactonization
Welcome to the Technical Support Center for lactonization reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis of lactones. As every substrate is unique, this document emphasizes the underlying chemical principles to empower you to make informed decisions for your specific system.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during lactonization, offering insights into potential causes and actionable solutions.
Issue 1: Low to No Yield of the Desired Lactone
Question: I am attempting an intramolecular cyclization of a hydroxy acid and observing very low or no formation of the expected lactone. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in lactonization is one of the most common yet multifaceted problems. The primary culprit is often the competition between the desired intramolecular cyclization and intermolecular side reactions, such as polymerization or oligomerization.[1][2] Here’s a breakdown of potential causes and strategic solutions:
-
Cause A: Intermolecular Reactions Dominating. At high concentrations, molecules of your hydroxy acid (seco-acid) are more likely to react with each other than to cyclize individually. This leads to the formation of linear polymers or cyclic dimers and other oligomers.[1]
-
Cause B: Ineffective Carboxylic Acid Activation. For the intramolecular nucleophilic attack by the hydroxyl group to occur, the carboxylic acid must be converted into a more reactive species (e.g., a mixed anhydride or an activated ester).[1][4][5] If this activation is inefficient, the reaction will not proceed.
-
Solution: Select an Appropriate Coupling Reagent/Method. The choice of activating agent is critical and substrate-dependent. Several powerful methods have been developed:
-
Yamaguchi Lactonization: Uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a highly reactive mixed anhydride, which is then cyclized in the presence of 4-dimethylaminopyridine (DMAP).[4][6][7] This method is renowned for its efficiency in forming macrolactones.[4][8]
-
Shiina Macrolactonization: Employs an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), with a nucleophilic or Lewis acid catalyst.[1][5] This method is also highly effective and proceeds under mild conditions.[5][9]
-
Corey-Nicolaou Macrolactonization: Activates both the carboxylic acid (as a thioester) and the alcohol (via protonation with a silver salt), a "double activation" strategy.[1][10]
-
Mitsunobu Reaction: Suitable for forming smaller lactones under mild, neutral conditions, but requires stoichiometric amounts of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).
-
-
-
Cause C: Unfavorable Substrate Conformation. The linear seco-acid must adopt a conformation that brings the hydroxyl and activated carboxyl groups into proximity for cyclization to occur.[2] Steric hindrance or inherent conformational rigidity can disfavor this pre-reaction state.[2]
-
Solution: Modify Reaction Conditions or Substrate.
-
Temperature: Temperature can significantly impact reaction rates and conformational flexibility.[1] While higher temperatures can overcome energy barriers, they can also promote side reactions. Optimization is key. For example, some EDC/HOBt mediated cyclizations have been successful at 60 °C.[1]
-
Solvent: The solvent can influence the conformation of the substrate. Less polar, non-coordinating solvents like toluene or dichloromethane (DCM) are often used to minimize solvation of the reactive intermediates, which might inhibit cyclization.[4]
-
Substrate Modification: In complex syntheses, the introduction of "pre-organizing" elements like rigid aromatic rings or specific stereocenters in the linker chain can favor a cyclization-prone conformation.
-
-
Issue 2: Formation of Dimers, Trimers, and Other Oligomers
Question: My reaction is consuming the starting material, but LC-MS analysis shows the major products are multiples of the starting material's mass (dimers, trimers). How do I prevent this?
Answer:
The formation of diolides (cyclic dimers) and other oligomers is a direct consequence of intermolecular reactions outcompeting the desired intramolecular cyclization.[1] This is the most common side reaction in macrolactonization.
-
Primary Cause: High Substrate Concentration. As explained in Issue 1, if the concentration of the reactive seco-acid is too high, the probability of two activated molecules colliding and reacting is significantly increased.
-
Solution 1: Strict Adherence to High-Dilution and Slow-Addition. This cannot be overstated. This is the most effective tool to combat oligomerization.[1]
-
Protocol: Prepare a solution of your seco-acid. In a separate, larger flask, prepare a solution of the coupling reagents in a large volume of the chosen solvent. Using a syringe pump, add the seco-acid solution to the reagent solution over an extended period (e.g., 4-12 hours). This ensures the instantaneous concentration of the reactive species remains extremely low.
-
-
Solution 2: Choice of Method. Some lactonization methods are inherently better at minimizing oligomerization due to the nature of the activated intermediate.
-
Issue 3: Epimerization or Isomerization of the Product
Question: I am obtaining the lactone product, but I am also seeing significant amounts of an isomer, likely due to epimerization at a stereocenter. What reaction conditions could be causing this?
Answer:
Isomerization, particularly epimerization at a stereocenter alpha to the carbonyl group, is a common problem, often promoted by the reaction conditions.
-
Cause A: Basic Conditions. The presence of a strong base can deprotonate the α-carbon, leading to a planar enolate intermediate which can then be re-protonated from either face, resulting in racemization or epimerization.
-
Solution: Careful Base Selection and Stoichiometry.
-
Many lactonization protocols, like the Yamaguchi method, use a tertiary amine base (e.g., triethylamine, Et₃N or diisopropylethylamine, DIPEA) to neutralize the acid generated during the reaction.[3][4] Use the minimum amount of base required, typically stoichiometric to the activating agent. Over-addition of base should be avoided.
-
Consider using a non-nucleophilic, sterically hindered base if epimerization is particularly problematic.
-
-
-
Cause B: High Reaction Temperatures. Elevated temperatures can provide the energy needed to overcome the activation barrier for enolization and subsequent epimerization.[1]
-
Cause C: Activating Agent. Certain activating agents or prolonged reaction times can increase the risk of epimerization.
-
Solution: Screen Different Methods. If epimerization persists with one method (e.g., Yamaguchi), consider an alternative like the Shiina method, which can sometimes be performed under milder conditions and offer better stereochemical retention.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind high-dilution conditions?
A1: The high-dilution principle is a strategy to favor intramolecular reactions over intermolecular ones. In a bimolecular reaction (like dimerization), the reaction rate is proportional to the square of the substrate concentration (Rate ∝ [Substrate]²). In contrast, a unimolecular reaction (like intramolecular cyclization) has a rate proportional to the substrate concentration (Rate ∝ [Substrate]). By significantly decreasing the concentration, you disproportionately slow down the second-order intermolecular reaction, allowing the first-order intramolecular cyclization to become the dominant pathway.
Q2: How do I choose between the Yamaguchi, Shiina, and Corey-Nicolaou methods?
A2: The choice is highly substrate-dependent, and screening may be necessary.
-
Yamaguchi: A robust and widely used method, especially for complex substrates. It is a good first choice for many macrolactonizations.[4][7][8]
-
Shiina: Often provides excellent yields under very mild conditions and can be successful where other methods fail. It offers both acidic and basic condition variants, providing flexibility.[5][9]
-
Corey-Nicolaou: A "double activation" method that can be effective for sterically hindered systems or where other methods give low yields. The use of silver salts can be a drawback in terms of cost and purification.[1][10]
Q3: What role do protecting groups play in lactonization?
A3: In multifunctional molecules, reactive groups other than the targeted hydroxyl and carboxylic acid can interfere with the lactonization reaction. Protecting groups are used to temporarily mask these functional groups, preventing them from reacting with the coupling agents or participating in side reactions.[11][12] For example, other free hydroxyl or amine groups in the molecule would need to be protected. An ideal protecting group strategy involves "orthogonal protection," where different protecting groups can be removed selectively under specific conditions without affecting others.[12]
Q4: Can I form a lactone from a diol?
A4: Yes, lactones can be synthesized from diols via oxidative lactonization. This involves selectively oxidizing one of the primary alcohols to a carboxylic acid in situ, which then cyclizes with the remaining alcohol. Catalyst systems based on copper/TEMPO or copper/ABNO have been shown to be highly efficient for this transformation using air as the oxidant under mild conditions.[13][14]
Q5: Are there catalyst-controlled methods for selective lactonization?
A5: Yes, significant advances have been made in catalyst-controlled C-H activation to form lactones. For example, palladium catalysts with specific quinoline-pyridone ligands can achieve highly site-selective lactonization by activating specific methylene C-H bonds in dicarboxylic acids, leading to γ- or δ-lactones.[15][16][17] This approach offers a powerful way to synthesize structurally diverse lactones from simple starting materials.[15][17]
Data & Protocols
Table 1: Comparison of Common Macrolactonization Methods
| Method | Activating Agent | Typical Base/Catalyst | Key Features |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride (TCBC) | Et₃N or DIPEA, DMAP | Forms a sterically hindered mixed anhydride; robust and widely applicable.[4][6] |
| Shiina | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | DMAP (basic) or Lewis Acid (acidic) | High yields under mild, often room temperature, conditions.[1][5] |
| Corey-Nicolaou | 2,2'-Dipyridyl disulfide / PPh₃ | Silver salts (e.g., AgClO₄) | "Double activation" of both alcohol and carboxylic acid (as thioester).[1][10] |
| Mitsunobu | Dialkyl azodicarboxylate (DEAD/DIAD) | PPh₃ | Forms lactone via intramolecular Sₙ2 reaction; works well for smaller rings. |
Experimental Protocols
Protocol 1: General Procedure for Yamaguchi Macrolactonization
This protocol is a starting point and should be optimized for your specific substrate.
-
Preparation of Reagent Solution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add a large volume of dry, degassed solvent (e.g., toluene or THF) to achieve a final substrate concentration of ~0.001 M. Add 4-(dimethylamino)pyridine (DMAP, ~4-10 eq.).
-
Activation: To the stirred solution at room temperature, add triethylamine (Et₃N, ~5-7 eq.) followed by 2,4,6-trichlorobenzoyl chloride (TCBC, ~1.5 eq.). Stir for 30-60 minutes.[3]
-
Slow Addition: Dissolve the seco-acid in a small amount of the same dry solvent. Using a syringe pump, add the seco-acid solution to the stirred reagent mixture over a period of 4-8 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 12-24 hours at room temperature or gentle heat (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove salts. Wash the filtrate with saturated aq. NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.
Protocol 2: General Procedure for Shiina Macrolactonization (Basic Conditions)
-
Preparation of Reagent Solution: In a flame-dried flask under an inert atmosphere, dissolve 2-methyl-6-nitrobenzoic anhydride (MNBA, ~2 eq.) and DMAP (~6 eq.) in dry toluene to achieve a final substrate concentration of ~0.001 M.[10]
-
Slow Addition: Dissolve the seco-acid in a small amount of dry toluene. Using a syringe pump, add the seco-acid solution to the stirred reagent mixture at room temperature over a period of 4-8 hours.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours after the addition is complete. Monitor for the disappearance of starting material.
-
Workup: Quench the reaction with saturated aq. NaHCO₃. Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel chromatography.
Visualizing the Workflow
Troubleshooting Logic for Low Lactone Yield
This diagram outlines a logical workflow for troubleshooting a low-yielding lactonization reaction.
Caption: A decision tree for troubleshooting low lactone yield.
General Mechanism of Mixed Anhydride Macrolactonization
This diagram illustrates the general mechanistic pathway for methods like Yamaguchi and Shiina lactonization.
Caption: Mechanism of mixed anhydride mediated macrolactonization.
References
- Chemoselective Lactonization of Renewable Succinic Acid with Heterogeneous Nanoparticle Catalysts. ACS Sustainable Chemistry & Engineering.
- Optimizing the macrolactonization step in Hapalosin synthesis. Benchchem.
- Solvent Effects on the Enthalpy and Entropy of Activation for the Hydrolysis of β-Lactones. Journal of Solution Chemistry.
- Chemistry of Esters. Chemistry LibreTexts.
- Lactones, Lactams and Cycliz
- Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al2O3 c
- Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonyl
- Catalyst-controlled site-selective methylene C–H lactoniz
- Iodolactoniz
- Lactone synthesis. Organic Chemistry Portal.
- Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene. NIH.
- Technical Support Center: Optimization of Lactonization for Long-Chain Hydroxy Acids. Benchchem.
- Lactonization as a general route to β-C(sp3)
- Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. NIH.
- Protecting Groups. University of Regensburg.
- Synthesis and Reactions of Lactones and Lactams. Chemistry Steps.
- An In-depth Technical Guide to the Reaction Kinetics and Mechanism of 4-methyloxolane-2- carboxylic acid and its Lactone Interconversion. Benchchem.
- optimization of macrolactonization in Fijimycin B synthesis. Benchchem.
- Macrolactonization in the Total Synthesis of N
- Macrolactonization using Yamaguchi method.
- Mechanisms of Lactone Hydrolysis in Acidic Conditions.
- Yamaguchi Macrolactonization.
- New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers.
- Macrolactonization Driven by Supramolecular Interactions. ChemRxiv.
- Strategies for protection‐group‐free amide/lactam and ester/lactone...
- Lactone synthesis by manganese(III)-mediated oxidative cyclization of allylic .beta.-diesters. The Journal of Organic Chemistry.
- Ring-closure reactions. I. Kinetics of lactone formation in the range of seven- to twelve-membered rings. Journal of the American Chemical Society.
- Lactone synthesis. Organic Chemistry Portal.
- Catalyst-controlled site-selective methylene C H lactoniz
- Modern Macrolactoniz
- Method for the protection of lactones and esters against nucleophilic attack. Journal of the American Chemical Society.
- Protecting group. Wikipedia.
- Shiina macrolactoniz
- Esterification | Reaction, Mechanism & Formula. Study.com.
- Applications of Yamaguchi Method to Esterification and Macrolactonization in Total Synthesis of Bioactive Natural Products.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- Ester Formation and Lactone Nomencl
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Enantioselective Total Synthesis of Daedaleanol B
- SHIINA ESTERIFIC
- Lactonization as a general route to β-C(sp3)–H functionalization.
- Lactone. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 6. Yamaguchi Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Lactone synthesis [organic-chemistry.org]
- 14. Lactone synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Catalyst-controlled site-selective methylene C─H lactonization of dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Octahydro-2H-1-benzopyran-2-one
Welcome to the technical support center for the purification of Octahydro-2H-1-benzopyran-2-one (also known as Octahydrocoumarin). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. This document moves beyond simple step-by-step instructions to explain the underlying principles of purification techniques, ensuring you can adapt and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. A common industrial synthesis involves the catalytic hydrogenation of esters of 3-(2-oxocyclohexyl)propionic acid.[1] From this and other synthetic pathways, you can anticipate the following impurities:
-
Unreacted Starting Materials: Such as the 3-(2-oxocyclohexyl)propionic acid ester.
-
Acidic Byproducts: Including unreacted carboxylic acids.[2]
-
Solvents: Residual solvents from the reaction or initial work-up.
-
Catalyst Residues: For example, Ruthenium on carbon (Ru/C) is often used.[1]
-
Isomeric Byproducts: The synthesis can produce both cis and trans isomers of the final product.[1]
-
Polymerization Products: Lactones can be prone to polymerization, especially under harsh conditions like high temperatures.[2]
Q2: My crude product is a dark-colored oil. What is the likely cause and the best first step for purification?
A2: A dark color often indicates the presence of polymeric byproducts or degraded material. An effective initial purification step for removing acidic impurities and some polar, colored compounds is an aqueous alkali wash.[2] However, be cautious as high pH can lead to the hydrolysis of your lactone.[2] A dilute solution of sodium bicarbonate is often a good starting point.
Q3: How do I choose between distillation, chromatography, and recrystallization for my final purification step?
A3: The choice of the final purification method depends on the nature of the remaining impurities and the desired final purity.
-
Vacuum Distillation: This is an excellent choice for separating your product from non-volatile impurities or solvents with significantly different boiling points.[3][4] Given that this compound has a high boiling point (approximately 144-146 °C at 16 mmHg), vacuum distillation is necessary to prevent decomposition at atmospheric pressure.[1][3]
-
Column Chromatography: This technique is highly versatile for separating a broad range of impurities, including isomers and other closely related byproducts.[2][5][6] Silica gel is a commonly used stationary phase for lactone purification.[2][7]
-
Recrystallization: If your this compound is a solid at room temperature or can be induced to crystallize, this method can yield very high-purity material.[8][9] It is particularly effective at removing small amounts of impurities that get excluded from the growing crystal lattice.[9]
Often, a combination of these techniques is the most effective approach. For instance, an initial aqueous wash can be followed by vacuum distillation, with a final polishing step of column chromatography if very high purity is required.[2]
Troubleshooting Guides
Issue 1: Low Recovery After Aqueous Alkali Wash
Possible Cause: Hydrolysis of the lactone ring under basic conditions. The ester functionality of the lactone is susceptible to cleavage by strong bases.
Troubleshooting Steps:
-
Use a Milder Base: Instead of strong bases like sodium hydroxide, opt for a weaker base such as sodium bicarbonate or a saturated solution of sodium chloride to wash out acidic impurities.
-
Control Temperature: Perform the extraction at a lower temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.
-
Minimize Contact Time: Do not let the organic and aqueous layers sit together for extended periods. Separate the layers promptly after gentle mixing.
-
pH Monitoring: If possible, monitor the pH of the aqueous phase to ensure it does not become excessively high.
Issue 2: Co-elution of Impurities During Column Chromatography
Possible Cause: The polarity of the impurity is very similar to that of this compound.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to screen different solvent systems. The goal is to find a solvent system that provides good separation between your product and the impurity.
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, employ a gradient elution. Start with a non-polar solvent and gradually increase the polarity. This will help to first elute the less polar compounds, followed by your product, and then the more polar impurities.[7]
-
-
Adjust the Stationary Phase:
-
While silica gel is common, you could consider using alumina or a reverse-phase (e.g., C18) stationary phase if your impurities are particularly challenging to separate on silica.[6]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the initial mobile phase solvent.[5]
-
Load the sample onto the column in a narrow band to improve separation.
-
Experimental Protocol: Column Chromatography of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.
-
Column Packing: Pour the slurry into a chromatography column, allowing the silica gel to settle into a uniform bed without any air bubbles.
-
Equilibration: Run the initial, non-polar mobile phase through the column to equilibrate the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[2]
Visualization of the Column Chromatography Workflow:
Caption: Workflow for purification by column chromatography.
Issue 3: Product Decomposition During Distillation
Possible Cause: The boiling point of this compound is high, and prolonged heating, even under vacuum, can lead to decomposition or polymerization.
Troubleshooting Steps:
-
Improve the Vacuum: Ensure your vacuum system is operating efficiently. A lower pressure will decrease the boiling point of your compound, requiring less heat.[4][10]
-
Use a Fractionating Column: For separating compounds with close boiling points, a fractional distillation setup is more efficient than a simple distillation.[4]
-
Control the Heating:
-
Use a heating mantle with a stirrer or an oil bath for uniform heating.
-
Set the temperature of the heating bath only 20-30°C higher than the boiling point of your compound at the given pressure.[3]
-
-
Minimize Distillation Time: Do not heat the distillation flask for longer than necessary.
Experimental Protocol: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of star cracks.[4]
-
Sample Addition: Place the crude this compound into the distillation flask, filling it to no more than two-thirds of its capacity. Add a boiling stone or a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Gradually apply the vacuum to the system.
-
Heating: Begin to heat the distillation flask gently and uniformly.
-
Collect Fractions: Collect the distillate in separate fractions. The initial fraction may contain lower-boiling impurities. The main fraction should be collected at a stable temperature corresponding to the boiling point of your product at the applied pressure.
-
Stop Distillation: Do not distill to dryness to avoid the risk of explosion.
Visualization of the Distillation Decision Tree:
Caption: Decision tree for selecting the appropriate distillation method.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Technique | Typical Purity | Typical Yield/Recovery | Key Advantages | Key Disadvantages |
| Aqueous Alkali Wash | >98% (for acidic impurities)[2] | >95%[2] | Effective for removing acidic impurities; Fast.[2] | Risk of lactone hydrolysis at high pH; Requires subsequent extraction and solvent removal.[2] |
| Column Chromatography | >95%[11] | 70-90%[11] | Good for separating a wide range of impurities; Amenable to various scales.[2][6] | Can be time-consuming; Potential for product degradation on the stationary phase; Requires significant solvent volumes.[2][7] |
| Vacuum Distillation | High | Variable | Excellent for removing non-volatile impurities and solvents with different boiling points.[3][12] | Potential for thermal decomposition of the product, even under vacuum.[3][10] |
| Recrystallization | >99% | 80-95% | Can yield very high-purity crystalline solids.[8] | Requires a suitable solvent to be identified; Not applicable if the product is an oil at room temperature.[2] |
Purity Assessment
After purification, it is crucial to assess the purity of your this compound. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP) HPLC method can be used for quantitative analysis of purity. A mobile phase containing acetonitrile and water is often suitable.[13]
-
Gas Chromatography (GC): As this compound is volatile, GC is an excellent method for purity assessment.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified product and identify any remaining impurities.[14]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of your compound, further confirming its identity.[14]
By understanding the principles behind these purification techniques and following these troubleshooting guides, you will be well-equipped to obtain high-purity this compound for your research and development needs.
References
- A Head-to-Head Comparison of Purification Techniques for Beta-Lactones - Benchchem. (URL: )
- This compound|CAS 4430-31-3 - Benchchem. (URL: )
- This compound - SIELC Technologies. (URL: )
- Purifying Synthetic Carlactone: A Guide for Researchers - Benchchem. (URL: )
- CN1757644A - Method for recrystallizing lactide by using ethanol - Google P
-
D-Gulonic acid, γ-lactone - Organic Syntheses Procedure. (URL: [Link])
-
Column Chromatography: Principles, Procedure, and Applications - Phenomenex. (URL: [Link])
-
Distillation. (URL: [Link])
-
How to Purify by Distillation. (URL: [Link])
-
Distillation - Organic Chemistry at CU Boulder. (URL: [Link])
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
-
A Short Notes on Column Chromatography - SciTechnol. (URL: [Link])
-
column chromatography & purification of organic compounds - YouTube. (URL: [Link])
-
A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation. (URL: [Link])
-
Distillation - Chemistry LibreTexts. (URL: [Link])
- US2439905A - Process of purifying lactones - Google P
-
Recrystallization - YouTube. (URL: [Link])
- Characterization of Dihydro-2H-pyran-3(4H)-one: A Comparative Guide to Analytical Methods - Benchchem. (URL: )
-
ORGANIC LABORATORY TECHNIQUES 10 10.1 • DISTILLATION NEVER distill the distillation flask to dryness as there is a risk of exp. (URL: [Link])
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up Octahydrocoumarin Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Octahydrocoumarin production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this process from the lab bench to pilot and industrial scales. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your synthesis effectively.
Octahydrocoumarin is a valuable compound, notably in the fragrance industry and as a versatile chemical intermediate.[1][2] Transitioning its synthesis to a larger scale, however, introduces challenges that can impact yield, purity, and process efficiency.[3][4] This document provides a structured approach to identifying and resolving these common hurdles.
Troubleshooting Guide: From Synthesis to Purification
This section addresses specific, common issues encountered during the scale-up of Octahydrocoumarin synthesis, which typically involves the hydrogenation of a 3-(2-oxocyclohexyl)propionic acid ester followed by an acid- or base-catalyzed intramolecular cyclization.[1]
Issue 1: Low Overall Yield or Incomplete Conversion
A drop in yield is one of the most frequent and costly challenges during scale-up.[3] This often points to suboptimal reaction conditions or mass transfer limitations that were not apparent at the lab scale.
Potential Causes & Solutions
| Potential Cause | Recommended Action & Rationale |
| Inefficient Hydrogenation | 1. Catalyst Activity/Loading: Ensure the catalyst (e.g., Platinum dioxide) is fresh and active. Catalyst deactivation is a major concern in industrial processes.[5][6] Consider increasing the catalyst loading (typically 0.01 to 10% by weight) after careful cost-benefit analysis.[1] 2. Insufficient Hydrogen Pressure: The partial pressure of hydrogen is critical.[1] Ensure your large-scale reactor can safely achieve and maintain the optimized pressure (recommended range: 0.5 to 200 atm).[1] Inadequate pressure leads to slow or incomplete reduction. 3. Poor Mass Transfer: In larger vessels, achieving efficient mixing of the gas (H₂), liquid (substrate/solvent), and solid (catalyst) phases is difficult.[4] Increase agitation speed to improve gas-liquid dispersion and ensure the catalyst remains suspended. Evaluate the reactor's impeller design for its suitability for three-phase reactions. |
| Incomplete Cyclization | 1. Suboptimal Temperature: The cyclization reaction rate is temperature-dependent (preferred range: room temperature to 200°C).[1] Temperatures that are too low will result in a slow reaction, leaving unreacted 3-(2-hydroxycyclohexyl)propionic acid ester intermediate.[1] 2. Ineffective Catalyst: For the cyclization step, an acid or alkali catalyst is typically used.[1] Confirm the chosen catalyst (e.g., sulfuric acid, sodium hydroxide, acidic ion-exchange resin) is appropriate for your substrate and that its concentration is optimal. 3. Equilibrium Issues: The cyclization is a reversible equilibrium reaction that eliminates an alcohol.[1] On a large scale, the accumulation of the alcohol byproduct can shift the equilibrium back towards the starting material. Implement a system for continuous removal of the alcohol via distillation (potentially under reduced pressure) to drive the reaction to completion.[1] |
| Thermal Decomposition | Exceeding the recommended temperature range (above ~250°C for reduction, ~300°C for cyclization) can lead to the decomposition of the starting material or product, significantly reducing yield.[1] Implement precise temperature control with multiple probes in a large reactor to monitor for hot spots. |
Below is a decision-making workflow for diagnosing yield issues.
Caption: Troubleshooting workflow for low yield in Octahydrocoumarin synthesis.
Issue 2: Catalyst Deactivation and Recovery
Catalyst performance is central to the economic viability of the process. Deactivation leads to slower reactions and incomplete conversion, while inefficient recovery increases costs.[5]
Potential Causes & Solutions
-
Poisoning: Impurities in the starting material or solvent can poison the catalyst.
-
Solution: Ensure all raw materials meet stringent purity specifications. Pre-treating the feedstock to remove potential poisons (e.g., sulfur compounds) may be necessary.
-
-
Fouling/Coking: Deposition of byproducts or polymerized material on the catalyst surface can block active sites.[7][8]
-
Solution: Optimize reaction conditions (especially temperature) to minimize side-product formation.[9] A regeneration step, such as a controlled oxidation to burn off coke, may be developed.
-
-
Thermal Sintering: Operating at excessively high temperatures can cause irreversible damage to the catalyst structure.[8]
-
Solution: Adhere strictly to the recommended temperature range.[1] Ensure the reactor's temperature control system is robust.
-
-
Mechanical Loss During Recovery: Inefficient filtration or handling can lead to physical loss of the solid catalyst.
-
Solution: Use a well-defined filtration and washing procedure. The patent for this process notes that the catalyst can be recovered and reused, which is critical for industrial application.[1] Evaluate different filtration technologies (e.g., filter presses, centrifugal filters) for efficiency at scale.
-
Issue 3: Purity and Downstream Processing Challenges
Achieving the desired purity at a large scale requires a robust downstream processing strategy.[10] Bench-scale purification methods often do not translate directly to production scale.[11]
Potential Causes & Solutions
-
Inefficient Primary Purification (Distillation): While simple distillation can be effective, it may not be sufficient to remove all impurities, especially those with close boiling points.[1]
-
Solution: Transition from simple distillation to fractional distillation to achieve better separation. Operate under a reduced pressure to lower the boiling point and prevent thermal degradation of the product.[1]
-
-
Presence of Stereoisomers: The synthesis typically produces a mixture of cis and trans isomers of Octahydrocoumarin.[1] For certain applications, a specific isomer may be required.
-
Solution: While the mixture is often acceptable, stereoselective catalysts can be explored during the reduction step to preferentially form one isomer.[1] Alternatively, preparative chromatography techniques like Supercritical Fluid Chromatography (SFC) or HPLC can be employed for separation, though this adds significant cost and complexity.[11][12]
-
-
Residual Solvents or Reagents: Incomplete removal of solvents or catalysts from the cyclization step can lead to product contamination.
The diagram below illustrates a typical scale-up purification workflow.
Caption: General downstream processing workflow for Octahydrocoumarin.
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor when scaling up Octahydrocoumarin synthesis?
A1: Based on established industrial practices, the most critical parameters are:
-
Temperature: Both the hydrogenation and cyclization steps are sensitive to temperature.[1] Over- or under-heating can lead to side reactions, decomposition, or incomplete conversion.[3]
-
Pressure: During hydrogenation, maintaining a consistent hydrogen partial pressure is vital for reaction kinetics and completion.[1]
-
Agitation Rate: This is a key scale-up parameter that affects mass transfer between the gas, liquid, and solid phases, directly influencing the reaction rate.[4]
-
Rate of Byproduct Removal: For the cyclization step, the efficiency of alcohol removal by distillation directly impacts reaction equilibrium and final conversion.[1]
Q2: My process is generating an inconsistent ratio of cis/trans isomers. How can I control this?
A2: The formation of a cis/trans isomer mixture is an inherent outcome of this synthesis.[1] Achieving control is a significant challenge. Your options include:
-
Stereoselective Catalysis: This is the most desirable approach. Researching and screening stereoselective catalysts for the hydrogenation of the 3-(2-oxocyclohexyl)propionate precursor could yield a higher proportion of the desired isomer from the outset.[1]
-
Downstream Separation: If a specific isomer is required, separation of the final mixture is necessary. This is typically done using preparative chromatography.[11] However, this is a costly step and may not be economically viable depending on the application.
-
Process Consistency: If you cannot control the ratio but require a consistent product, focus on maintaining identical process parameters (temperature, pressure, catalyst batch) for every run to ensure the isomer ratio, while mixed, is at least reproducible.
Q3: Are there biocatalytic routes for producing Octahydrocoumarin, and what are their scale-up challenges?
A3: Yes, biocatalysis presents a "green chemistry" alternative to traditional chemical synthesis and is increasingly used in the pharmaceutical and chemical industries.[14][15] A potential biocatalytic route could involve using enzymes (like oxidoreductases) for the reduction step.
However, scaling up biocatalytic processes has its own set of challenges:[16][17]
-
Enzyme Stability: Enzymes can be sensitive to the harsh conditions (temperature, pH, solvents) sometimes required, leading to deactivation.[16]
-
Cost and Availability: The cost of producing and purifying large quantities of a specific enzyme can be high.[15][18]
-
Downstream Processing: Separating the enzyme from the product stream can be complex, often requiring techniques like ultrafiltration.[10] Immobilizing the enzyme on a solid support is a common strategy to facilitate reuse and simplify purification.[15]
Q4: How do I handle technology transfer from R&D to a manufacturing plant?
A4: Effective technology transfer is critical for a successful scale-up.[3][4] Key steps include:
-
Comprehensive Documentation: Create detailed Standard Operating Procedures (SOPs) that go beyond simple instructions to include the scientific rationale for each step.
-
Process Hazard Analysis (PHA): Conduct a thorough safety review of the scaled-up process, considering factors like increased reaction volumes, higher pressures, and thermal risks.
-
Cross-Functional Teams: Form a dedicated team with members from R&D, process chemistry, engineering, and quality assurance to oversee the transfer.[4]
-
Pilot-Scale Run: Before moving to full production, perform a run at an intermediate (pilot) scale to identify any unforeseen issues that were not apparent in the lab.
References
- Process for producing octahydrocoumarin or derivative thereof. (1993).
-
Octahydrocoumarin | C9H14O2 | CID 20487. PubChem. [Link]
-
OCTAHYDROCOUMARIN|4430-31-3. LookChem. [Link]
-
Overcoming Challenges in Scale-Up Production. (n.d.). World Pharma Today. [Link]
-
Special Issue : Catalyst Deactivation in Hydrocarbon Processing. (n.d.). MDPI. [Link]
-
An Automated Dual Modeling Approach to Accelerate Reaction Analysis and Optimization. (n.d.). ChemRxiv. [Link]
-
Recent developments and challenges of biocatalytic processes in the pharmaceutical industry. (n.d.). ResearchGate. [Link]
-
Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. (n.d.). MDPI. [Link]
-
A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. (2019). NSF Public Access Repository. [Link]
-
Extending the application of biocatalysis to meet the challenges of drug development. (2018). Nature Reviews Chemistry. [Link]
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. (n.d.). MDPI. [Link]
-
Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (n.d.). Drug Development and Delivery. [Link]
-
Production of Bulk Chemicals with Biocatalysis: Drivers and Challenges Reflected in Recent Industrial Granted Patents (2015–2020). (n.d.). MDPI. [Link]
-
Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.). Natoli. [Link]
-
A Model of Catalytic Cracking: Product Distribution and Catalyst Deactivation Depending on Saturates, Aromatics and Resins Content in Feed. (2021). MDPI. [Link]
-
Role of operating conditions in the catalyst deactivation in the in-line steam reforming of volatiles from biomass fast pyrolysis. (n.d.). ResearchGate. [Link]
-
Reaction Lab - Scale-up Systems. (n.d.). Scale-up Systems. [Link]
-
High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. (2023). NIH. [Link]
-
Downstream Processing. (2016). Biomanufacturing.org. [Link]
-
Problems in scale-up of biotechnology production processes. (1993). PubMed. [Link]
-
Biocatalysis in Medicinal Chemistry: Challenges to Access and Drivers for Adoption. (n.d.). NIH. [Link]
-
Micrograms to Kilos: The Challenges of Scaling. (2007). Drug Discovery and Development. [Link]
-
An overview on synthesis and reactions of coumarin based compounds. (n.d.). Growing Science. [Link]
-
Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. (2021). MDPI. [Link]
-
Special Issue : Overcoming the Challenges in Biocatalytic Applications. (n.d.). MDPI. [Link]
-
What are the most significant manufacturing hurdles in biopharma and how can they be addressed? (n.d.). Pharma's Almanac. [Link]
-
Scaling Up Biomanufacturing: Overcoming Challenges and Driving Innovation. (n.d.). Stämm. [Link]
-
Microscale purification in support of high-throughput medicinal chemistry. (n.d.). RSC Publishing. [Link]
-
Analytical to prep scale tools for the purification of bio/pharmaceuticals. (2020). YouTube. [Link]
-
Downstream processing – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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- 2. Octahydrocoumarin | 4430-31-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. Pharmaceutical Scale-Up Challenges and How to Overcome Them – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 5. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Downstream Processing Techniques - Creative Biogene [microbiosci.creative-biogene.com]
- 11. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 12. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Biocatalysis in Medicinal Chemistry: Challenges to Access and Drivers for Adoption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Preserving Octahydro-2H-1-benzopyran-2-one Integrity During Experimental Workup
Welcome to the technical support center for handling Octahydro-2H-1-benzopyran-2-one, also known as octahydrocoumarin. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this valuable bicyclic lactone. The stability of the lactone ring is paramount for achieving high yields and purity. This document provides in-depth, experience-driven answers to common challenges encountered during the critical workup phase of a reaction, moving beyond simple steps to explain the chemical principles behind each recommendation.
Section 1: The Root Cause — Understanding Lactone Instability
Q1: Why is this compound so susceptible to degradation during standard workup procedures?
A: The core of the issue lies in its chemical structure. This compound is a saturated δ-lactone, which is a six-membered cyclic ester.[1][2] Like all esters, lactones are vulnerable to hydrolysis—a chemical reaction with water that cleaves the ester bond.[3][4] This cleavage results in the ring opening to form the corresponding hydroxy-carboxylic acid.
This degradation is significantly accelerated under either strongly acidic or strongly basic conditions, which are common in many reaction quenches and extractive workups.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., using sodium hydroxide), the hydroxide ion directly attacks the electrophilic carbonyl carbon of the lactone. This is a rapid and often irreversible process that forms a water-soluble carboxylate salt, effectively sequestering your product in the aqueous layer.[3][4]
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids (e.g., hydrochloric acid), the carbonyl oxygen is protonated. This activation makes the carbonyl carbon much more susceptible to attack by a weak nucleophile like water.[5][6] While this is an equilibrium process, prolonged exposure or harsh conditions can significantly drive the reaction toward the undesired ring-opened product.[3]
Understanding this fundamental instability is the first step toward designing a robust workup protocol that protects the integrity of your molecule.
Section 2: Troubleshooting Guide — Diagnosing and Solving Workup Failures
Q2: My reaction was clean by TLC, but my final yield is extremely low after an aqueous workup. What is the most likely cause?
A: The most probable culprit is unintentional hydrolysis of the lactone ring during the workup, leading to the loss of your product into the aqueous layers. This typically happens if you used a strong base (like NaOH or KOH) to neutralize an acidic reaction mixture or a strong acid to quench a basic one. The resulting ring-opened hydroxy-carboxylate (from a basic wash) or hydroxy-acid (from an acidic wash) is significantly more polar and water-soluble than the parent lactone.
Troubleshooting Steps:
-
Don't Discard Your Aqueous Layers Yet! They likely contain your product in its hydrolyzed form.
-
Test the Aqueous Layer: Take the combined aqueous layers, cool them in an ice bath, and slowly acidify with cold 1M HCl to a pH of ~3-4 (check with pH paper).
-
Look for Cloudiness: If a significant amount of your product was hydrolyzed, you might see the solution turn cloudy as the water-insoluble hydroxy-acid precipitates or forms an emulsion.
-
Re-extract: Thoroughly extract the acidified aqueous layer several times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Combine and Analyze: Combine these new organic extracts, dry them, concentrate, and analyze by TLC or LC-MS to confirm if you have recovered the hydroxy-acid. While this doesn't save the lactone directly, it confirms the failure mode and allows for potential recovery via re-lactonization if desired.
Q3: My post-workup NMR/LC-MS shows a new, more polar impurity that wasn't in the initial reaction mixture. How can I identify it?
A: This new impurity is almost certainly the ring-opened hydroxy-carboxylic acid. Its properties will differ predictably from your target lactone.
| Property | This compound (Lactone) | 6-(2-hydroxycyclohexyl)hexanoic acid (Hydrolyzed Product) |
| Polarity | Less Polar | More Polar |
| TLC Rf | Higher | Lower (may streak without acid/base in eluent) |
| Solubility | Soluble in common organic solvents; insoluble in water.[7] | Increased aqueous solubility, especially at basic pH. |
| Mass Spec (ESI+) | [M+H]⁺, [M+Na]⁺ | [M+H]⁺, [M+Na]⁺ (mass will be +18 Da vs. lactone) |
| ¹H NMR | Absence of -COOH and -OH protons. | Presence of a broad singlet for the carboxylic acid proton (-COOH) and a signal for the alcohol proton (-OH). |
To prevent this, you must adopt a workup strategy that rigorously avoids harsh pH conditions.
Section 3: Best Practices & Preventative Protocols (FAQs)
Q4: What is the optimal pH range for an aqueous workup involving this lactone, and what reagents should I use?
A: The safest pH range for processing this compound is between pH 4 and pH 8 . Whenever possible, aim for near-neutral conditions (pH 6-7.5). Avoid excursions into strongly acidic or basic territory at all costs.
Recommended Reagents for a "Lactone-Safe" Workup:
| Purpose | Avoid (High Risk) | Recommended (Low Risk) | Approx. pH of Aqueous Solution |
| Quenching Basic Reactions | 1M - 6M HCl | Saturated aq. Ammonium Chloride (NH₄Cl) | 4.5 - 6.0 |
| Neutralizing Acidic Reactions | 1M - 6M NaOH / KOH | Saturated aq. Sodium Bicarbonate (NaHCO₃) | ~8.3 |
| General Washing | Strong Acids/Bases | Deionized Water, Saturated aq. Sodium Chloride (Brine) | ~7.0 |
Using saturated sodium bicarbonate to neutralize acid is a critical step. Add it slowly and vent the separatory funnel frequently to release the CO₂ gas that is generated.[8] A final wash with brine is always recommended as it helps to remove residual water from the organic layer and break up emulsions.[9]
Q5: Can you provide a detailed, step-by-step protocol for a robust, "lactone-safe" aqueous workup?
A: Absolutely. This protocol is designed to minimize contact time and avoid harsh pH, thereby maximizing the recovery and purity of your lactone.
Protocol: Lactone-Safe Aqueous Workup
-
Temperature Control: Once the reaction is complete, cool the reaction vessel in an ice-water bath (0-5 °C). Lower temperatures significantly reduce the rate of potential hydrolysis.
-
Quenching: While stirring at 0-5 °C, slowly add your chosen quenching agent.
-
For acidic reactions: Add saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases. Check that the aqueous layer's pH is between 7.5 and 8.5.
-
For basic/organometallic reactions: Add saturated aqueous NH₄Cl solution.
-
-
Phase Separation: Transfer the entire mixture to a separatory funnel. If your reaction solvent is water-miscible (e.g., THF, acetonitrile), first remove it under reduced pressure and replace it with an immiscible extraction solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).[10][11]
-
Extraction: Extract the aqueous layer 2-3 times with your chosen organic solvent. Combine all organic layers.
-
Washing:
-
Wash the combined organic layers once with deionized water to remove the bulk of water-soluble impurities.
-
Wash the organic layers once with saturated aqueous NaCl (brine). This "salting out" step minimizes the amount of dissolved water in your organic phase and helps prevent emulsions.[9]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl until the drying agent no longer clumps together.[9]
-
Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator. Crucially, keep the water bath temperature below 40 °C to prevent any thermal degradation.
Q6: My synthesis involves extremely sensitive reagents and I want to avoid water entirely. Is a non-aqueous workup possible?
A: Yes, a non-aqueous workup is an excellent strategy for highly sensitive compounds or when you need to remove solid byproducts without introducing water.
Strategy 1: Filtration through a Solid Plug This is the most common method.
-
Quench (if necessary): If your reaction contains highly reactive species, you may need to quench them with a non-aqueous reagent first (e.g., adding a small amount of ethyl acetate to quench LiAlH₄).
-
Dilute: Dilute the reaction mixture with a non-polar solvent like hexanes or a 1:1 mixture of hexanes/ether. This helps to precipitate polar byproducts (like triphenylphosphine oxide) and reduces the polarity of the mixture for filtration.
-
Prepare Plug: Prepare a short plug of silica gel or Celite in a fritted funnel or a pipette with a cotton plug.
-
Filter: Pass the diluted reaction mixture through the plug, collecting the filtrate.
-
Rinse: Rinse the plug with additional solvent to ensure all of your product is collected.
-
Concentrate: Remove the solvent from the filtrate via rotary evaporation.
This method is highly effective for removing solid catalysts, reagents, and polar byproducts without ever exposing your lactone to water. For very non-polar compounds, non-aqueous reversed-phase chromatography can also be considered for purification.[12]
References
-
Gómez-Bombarelli, R., González-Pérez, M., Pérez-Sánchez, H., & Ruiz-Pernía, J. J. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(14), 6880–6889. Available at: [Link]
-
Wikipedia. (n.d.). Lactone. Retrieved from [Link]
-
Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. Available at: [Link]
-
Química Orgánica. (n.d.). Lactone hydrolysis. Retrieved from [Link]
-
Olson, A. R., & Hyde, J. L. (1941). The Mechanism of Lactone Hydrolysis. Journal of the American Chemical Society, 63(9), 2459–2461. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Synthesis of a lactone. Retrieved from [Link]
-
SIELC Technologies. (2018). This compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
YouTube. (2020). Lactone Synthesis Problem from dibromo-propane Organic Chemistry Help Tutorial ester amide. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Biotage. (2023). Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Retrieved from [Link]
-
Reddit. (2020). Synthesis of a lactone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of lactones. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0037276). Retrieved from [Link]
-
FooDB. (2010). Showing Compound this compound (FDB016294). Retrieved from [Link]
-
PubChem. (n.d.). Octahydrocoumarin. Retrieved from [Link]
Sources
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- 3. Lactone - Wikipedia [en.wikipedia.org]
- 4. Lactone hydrolysis [quimicaorganica.org]
- 5. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
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- 12. biotage.com [biotage.com]
Technical Support Center: Solvent Effects in Benzopyran-2-one Synthesis
Welcome to the technical support guide for the synthesis of benzopyran-2-ones, commonly known as coumarins. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explore the critical, often underestimated, role of the solvent in dictating the success of your reaction. We will dissect common synthetic challenges through a troubleshooting framework, grounded in mechanistic principles and supported by empirical data.
The Decisive Role of the Solvent in Coumarin Synthesis
The choice of solvent is not a passive parameter but an active participant in the synthesis of coumarins. It governs the solubility of reactants, influences the stability of intermediates and transition states, mediates catalyst activity, and can ultimately determine reaction rate, yield, and even the product profile.[1] An inappropriate solvent can lead to sluggish reactions, low yields, or the formation of intractable side products. Conversely, a well-chosen solvent or solvent system can dramatically improve efficiency, simplify workup, and align with the principles of green chemistry.[2][3][4]
This guide provides in-depth, method-specific troubleshooting and optimization strategies, focusing on how to leverage solvent effects to your advantage.
Section 1: The Pechmann Condensation
The Pechmann condensation, the acid-catalyzed reaction of a phenol with a β-ketoester, is a cornerstone of coumarin synthesis.[5] However, its efficiency is profoundly dependent on the reaction medium.
Troubleshooting & FAQs: Pechmann Condensation
Question: My Pechmann condensation is giving a very low yield (<30%). I'm using concentrated H₂SO₄ without a solvent. What's going wrong?
Answer: This is a classic issue. While strong mineral acids are traditional catalysts, using them in high concentrations without a solvent can lead to several problems:
-
Charring and Sulfonation: Highly activated phenols are susceptible to degradation and unwanted side reactions like sulfonation under harsh acidic conditions.
-
Poor Solubility & Mixing: The reactants may not be fully miscible, leading to a heterogeneous mixture with poor contact between the phenol, β-ketoester, and catalyst. This is especially true for solid phenols.
-
Viscosity Issues: The reaction mixture can become thick and difficult to stir, preventing efficient heat and mass transfer.
Solution Pathway:
-
Introduce a High-Boiling Point, Non-Reactive Solvent: Toluene is a common choice. It helps to solubilize the reactants and allows for azeotropic removal of the water byproduct, driving the equilibrium toward the product.[6] However, yields in toluene can still be modest.[7]
-
Switch to a Solid Acid Catalyst: Using a reusable solid acid catalyst like Amberlyst-15 or a zirconia-based catalyst can mitigate the harshness of mineral acids.[8][9] This often allows for higher temperatures under solvent-free conditions without causing degradation.
-
Explore Solvent-Free Microwave Conditions: Microwave irradiation can significantly accelerate the reaction, often providing high yields in minutes without any solvent.[9][10][11] This works because the microwave energy is directly absorbed by the polar reactants, leading to rapid and uniform heating that bypasses the need for a solvent as a heat transfer medium.
Question: I want to avoid hazardous solvents and corrosive acids. What are my "green" options for the Pechmann reaction?
Answer: Excellent question. Green chemistry approaches are highly effective for the Pechmann condensation.[2][3]
-
Deep Eutectic Solvents (DES): DES, such as a mixture of choline chloride (ChCl) and L-(+)-tartaric acid, are a superb choice.[5][12] They act as both the solvent and the catalyst, are biodegradable, inexpensive, and can be recycled.[5][12][13] Yields are often excellent (up to 98%).[5][12]
-
Ionic Liquids (ILs): Acidic ionic liquids can also serve as recyclable catalysts and solvents.[3] However, some ILs have higher costs and potential toxicity concerns compared to DES.[5][12]
-
Solvent-Free, Catalyst-Free (High Temperature): For some reactive phenols, simply heating the neat mixture of reactants at a high temperature (e.g., 120-150°C) can be sufficient to drive the reaction, though this is substrate-dependent.[7][8]
Question: Should I use a solvent or go solvent-free? How do I decide?
Answer: The choice depends on your substrates, scale, and available equipment.
-
Go Solvent-Free When:
-
Use a Solvent When:
-
Your reactants have high melting points and poor mutual solubility.
-
You need precise temperature control that is difficult to achieve in a viscous, solvent-free melt.
-
You are performing a large-scale reaction where localized overheating in a solvent-free system could be a risk.
-
You are using a green solvent like a DES, which serves a dual role.[16]
-
Data Summary: Solvent Effects on Pechmann Condensation Yield
The following table summarizes typical yields for the synthesis of 7-hydroxy-4-methylcoumarin from resorcinol and ethyl acetoacetate under various solvent conditions.
| Catalyst | Solvent/Condition | Temperature (°C) | Time | Yield (%) | Reference(s) |
| FeCl₃·6H₂O | Toluene | Reflux | 16 h | High | [6] |
| FeF₃ | Solvent-Free (MW) | - | 7 min | High | [10] |
| None | Nitrobenzene | 120 | 4 h | 25 | [7] |
| None | Toluene | 120 | 15 h | 34 | [7] |
| None | Solvent-Free | 150 | 4 h | 76 | [7] |
| Amberlyst-15 | Solvent-Free (MW) | 130 | 20 min | 97 | [9] |
| ChCl/Tartaric Acid | Deep Eutectic Solvent | 110 | 10 min | 98 | [5][12] |
Experimental Protocol: Solvent Screening for Pechmann Condensation
This protocol provides a framework for systematically optimizing solvent choice for the reaction between a phenol and a β-ketoester using a solid acid catalyst.
-
Setup: In parallel reaction vials equipped with stir bars, add the phenol (1 mmol), β-ketoester (1.1 mmol), and a consistent amount of solid acid catalyst (e.g., Amberlyst-15, 10 mol%).
-
Solvent Addition: To separate vials, add 2 mL of each solvent to be tested (e.g., Toluene, Acetonitrile, Dichloromethane, THF). Include one vial with no solvent for a solvent-free control.
-
Reaction: Place all vials in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 110 °C).
-
Monitoring: Monitor the reactions at set time intervals (e.g., 1, 2, 4, and 8 hours) by TLC, using an appropriate eluent (e.g., Hexane:Ethyl Acetate 7:3).
-
Workup & Analysis: Upon completion (disappearance of the limiting reactant), cool the vials. If a solvent was used, evaporate it under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate), filter to remove the catalyst, and analyze the crude product yield/purity by ¹H NMR or LC-MS.
-
Validation: The solvent that provides the highest yield of pure product in the shortest time is identified as the optimal choice for this specific transformation.
Workflow Diagram: Pechmann Reaction Solvent Selection
Caption: A logical workflow for selecting the optimal solvent or condition for a Pechmann condensation.
Section 2: The Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of a salicylaldehyde derivative with an active methylene compound, typically catalyzed by a weak base like piperidine or an amine.[17][18] Solvent polarity plays a pivotal role in this reaction.
Troubleshooting & FAQs: Knoevenagel Condensation
Question: My Knoevenagel reaction is very slow and the yield is poor in toluene. Why is this happening?
Answer: Toluene is a nonpolar solvent. The Knoevenagel condensation often proceeds through charged intermediates or highly polar transition states. Nonpolar solvents cannot effectively stabilize these species, leading to a high activation energy and slow reaction rates.
Solution Pathway:
-
Increase Solvent Polarity: Switch to a more polar solvent. Ethanol is a common and effective choice that can significantly accelerate the reaction.[17] In one study, changing the solvent from toluene to ethanol for a reaction between salicylaldehyde and malononitrile increased the yield dramatically.[17] Other polar solvents like DMF or DMSO can also be effective, but ethanol is often preferred for its lower boiling point and greener profile.
-
Utilize Microwave Irradiation: As with the Pechmann, microwave-assisted synthesis is highly effective for the Knoevenagel condensation, often allowing for solvent-free conditions or the use of minimal solvent, leading to rapid, high-yielding reactions.[19]
-
Consider Green Solvent Alternatives: Water can be an excellent solvent for certain Knoevenagel condensations, especially when using a catalyst like choline chloride.[17] Deep eutectic solvents (DES) have also been shown to be effective media, acting as both solvent and catalyst.[17]
Question: I am observing the formation of multiple side products. Could the solvent be the cause?
Answer: Yes. The solvent can influence the reaction pathway and selectivity. In some cases, a solvent might promote undesired side reactions, such as self-condensation of the aldehyde or decomposition of the active methylene compound.
-
Protic vs. Aprotic: A polar protic solvent like ethanol can participate in hydrogen bonding, which can help stabilize intermediates and guide the reaction toward the desired cyclized product. A polar aprotic solvent like DMF might favor different pathways.
-
Solvent as a Catalyst: Some solvents can have a catalytic effect. For instance, using vegetable juices or other natural product extracts as solvents has been reported, where components within the solvent may act as catalysts.[17]
Data Summary: Solvent Optimization in Knoevenagel Condensation
This table shows the impact of solvent choice on the yield of 3-substituted coumarins from salicylaldehydes.
| Reactants | Catalyst | Solvent | Yield (%) | Reference(s) | | :--- | :--- | :--- | :--- | | Salicylaldehyde, Malononitrile | FeCl₃ | Methanol | Low |[17] | | Salicylaldehyde, Malononitrile | FeCl₃ | Ethanol | 72 |[17] | | Salicylaldehyde, Malononitrile | FeCl₃ | Acetonitrile | Moderate |[17] | | Salicylaldehyde, Malononitrile | FeCl₃ | Toluene | Low |[17] | | Salicylaldehyde, Ethyl 2-cyanoacetate | Piperidine | Solvent-Free (MW) | High (not specified) |[19] | | Substituted Salicylaldehydes, Methylene Compounds | Choline Chloride | Water | 79-98 |[17] | | Substituted Salicylaldehydes, Methylene Compounds | Choline Chloride/Zinc Chloride | Deep Eutectic Solvent | 61-96 |[17] |
Experimental Protocol: Microwave-Assisted Solvent-Free Knoevenagel Condensation
This protocol is adapted from established methods for the rapid and efficient synthesis of coumarins.[19]
-
Preparation: In an open microwave-safe reaction vessel, mix the salicylaldehyde derivative (10 mmol), the active methylene compound (e.g., ethyl cyanoacetate, 11 mmol), and a catalytic amount of piperidine (0.25 mmol).
-
Microwave Irradiation: Place the open vessel inside the microwave reactor. Irradiate the mixture at a moderate power level (e.g., 300-450W) for 2-5 minutes. Monitor the reaction progress by TLC if possible, or perform test runs to determine the optimal time.
-
Cooling and Isolation: After irradiation, carefully remove the vessel and allow it to cool to room temperature. The crude product will often solidify upon cooling.
-
Purification: Scrape out the solid product. Recrystallize the solid from a suitable solvent, such as ethanol, to yield the pure benzopyran-2-one derivative.
-
Validation: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Diagram: Knoevenagel Condensation Mechanism
Caption: Key steps in the Knoevenagel condensation for coumarin synthesis.
Section 3: The Perkin Reaction
The Perkin reaction synthesizes α,β-unsaturated carboxylic acids, and in a well-known variation, produces coumarins from salicylaldehyde and an acid anhydride with the salt of the acid as a base.[18][20][21] The choice of solvent is critical for managing reactivity and solubility.
Troubleshooting & FAQs: Perkin Reaction
Question: My Perkin reaction to make coumarin is giving a low yield and a lot of tar. What can I do?
Answer: Low yields and tar formation are common issues, often stemming from the high temperatures required and potential side reactions. The classic procedure often involves heating salicylaldehyde, acetic anhydride, and sodium acetate at high temperatures without a solvent.[17][20]
Solution Pathway:
-
Introduce a High-Boiling Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF) can be beneficial.[20] They help to solubilize the sodium acetate and intermediates, allowing the reaction to proceed more smoothly at a potentially lower temperature, thus reducing charring.
-
Use a Different Base/Solvent System: Triethylamine (TEA) in a solvent like butyl acetate (n-BuOAc) has been used effectively.[17] This system can provide moderate to good yields and may be easier to work with than a heterogeneous melt.
-
Control Temperature Carefully: The Perkin reaction is sensitive to temperature. Too low, and the reaction won't proceed; too high, and side reactions and decomposition will dominate. Careful optimization of the reaction temperature is crucial.
Mechanism Insight: The Role of the Solvent
The Perkin reaction mechanism involves the formation of an enolate from the anhydride, which then attacks the aldehyde.[20][22] A polar aprotic solvent like DMF is effective because:
-
It readily dissolves the ionic base (e.g., sodium acetate).
-
It solvates the cation (Na⁺) effectively, leaving the anion (acetate) more "naked" and reactive as a base to deprotonate the anhydride.
-
It stabilizes the polar intermediates formed during the condensation process.
Experimental Protocol: Perkin Synthesis of 3-Arylcoumarins
This protocol is based on a reported procedure for synthesizing 3-arylcoumarins.[17]
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine the salicylaldehyde (10 mmol), the relevant phenylacetic acid (11 mmol), acetic anhydride (30 mmol), and triethylamine (30 mmol).
-
Reaction Conditions: Heat the stirred reaction mixture to 120 °C.
-
Monitoring: Monitor the reaction by TLC until the starting salicylaldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice water with vigorous stirring.
-
Isolation and Purification: Collect the precipitated solid by filtration. Wash the solid thoroughly with water. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-arylcoumarin.
Section 4: Green & Unconventional Solvents
The push for sustainable chemistry has led to the successful application of novel solvent systems in coumarin synthesis, offering significant advantages over traditional volatile organic compounds (VOCs).[2][4]
FAQs: Deep Eutectic Solvents (DES) & Ionic Liquids (ILs)
Question: What exactly is a Deep Eutectic Solvent and why is it considered "green"?
Answer: A DES is a mixture of a hydrogen bond acceptor (HBA), like choline chloride, and a hydrogen bond donor (HBD), like urea, organic acids, or sugars.[16] The resulting mixture has a melting point significantly lower than its individual components.[16] They are considered green because:
-
Biodegradability: They are often made from natural, renewable, and biodegradable components.[5][12]
-
Low Cost & Easy Preparation: The starting materials are inexpensive and the DES is formed by simple heating and mixing.[16]
-
Dual Role: They can act as both the solvent and the catalyst, simplifying the reaction setup.[5][12][13]
-
Recyclability: DES can often be recovered and reused for several cycles without a significant loss of activity.[13][16]
Question: Are Ionic Liquids and Deep Eutectic Solvents the same thing?
Answer: No, they are distinct classes of solvents. Ionic Liquids (ILs) are salts with low melting points composed entirely of ions.[23] While they share properties like low vapor pressure, ILs can be expensive to produce, difficult to purify, and may be derived from hazardous materials, making them less "green" than often claimed.[5][12] DES are not purely ionic and are formed through hydrogen bonding interactions.[5][12]
Data Summary: Performance of DES in Pechmann Condensation
| HBA/HBD System (Ratio) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Choline Chloride / L-(+)-Tartaric Acid (1:2) | 110 | 10 min | 98 | [5][12] |
| Choline Chloride / Zinc Chloride | 100 | - | 61-96 | [17] |
| p-TsOH / Benzyl-dimethyl-ethanolamine (ADES) | 100 | 120 min | 92 | [13] |
| SnCl₂ / Choline Chloride (2:1) | 100 | 120 min | 76 | [13] |
Diagram: Dual Role of Deep Eutectic Solvents
Caption: A DES functions as both the reaction medium and the acid catalyst in coumarin synthesis.
References
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). MDPI. [Link]
-
A novel acidic deep eutectic solvent for sustainable and efficient coumarin synthesis. (2025). Scientific Reports. [Link]
-
An Update on Recent Green Synthetic Approaches to Coumarins. (2024). Mini-Reviews in Organic Chemistry. [Link]
-
An Efficient and Versatile Deep Eutectic Solvent-Mediated Green Method for the Synthesis of Functionalized Coumarins. (n.d.). National Center for Biotechnology Information. [Link]
-
Green Chemistry Approaches to the Synthesis of Coumarin Derivatives. (n.d.). Bentham Science. [Link]
-
An Efficient and Versatile Deep Eutectic Solvent-Mediated Green Method for the Synthesis of Functionalized Coumarins. (2021). ACS Omega. [Link]
-
A novel acidic deep eutectic solvent for sustainable and efficient coumarin synthesis. (2025). National Center for Biotechnology Information. [Link]
-
Green chemistry approaches to the synthesis of coumarin derivatives. (2020). EurekAlert!. [Link]
-
Preparation of pyridinium-based ionic liquid and application as a green catalyst for the synthetic route of 4H-1-benzopyran-5(6H)-ones. (n.d.). Vietnam Journal of Science and Technology. [Link]
-
Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. (n.d.). National Center for Biotechnology Information. [Link]
-
A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (2021). RSC Publishing. [Link]
-
Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. (n.d.). MDPI. [Link]
-
[N112OH][HSO4] ionic liquid: a green and reusable catalyst for the Pechmann condensation reaction. (n.d.). RSC Advances. [Link]
-
Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. (n.d.). Arabian Journal of Chemistry. [Link]
-
Perkin Reaction Mechanism. (n.d.). Sathee. [Link]
-
Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. (n.d.). Indian Journal of Chemistry. [Link]
-
The Perkin Reaction and Related Reactions. (n.d.). Organic Reactions. [Link]
-
MICROWAVE-ASSISTED SYNTHESIS OF 4-METHYL COUMARINS, THEIR ANTIOXIDANT AND ANTIBACTERIAL ACTIVITIES. (2022). Rasayan Journal of Chemistry. [Link]
-
Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. (2019). RESEARCH REVIEW International Journal of Multidisciplinary. [Link]
-
A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. (n.d.). National Center for Biotechnology Information. [Link]
-
Further Evidence for the Mechanism of Formation of Coumarin by Perkin Reaction involving an Intramolecular Aldol-type Condensation. (n.d.). Sciforum. [Link]
-
Classical Approaches and Their Creative Advances in the Synthesis of Coumarins: A Brief Review. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]
-
Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. (n.d.). IISTE. [Link]
-
Optimization of the Pechmann reaction conditions for the synthesis of coumarins catalyzed by iron(III) chloride hexahydrate. (n.d.). ResearchGate. [Link]
-
Ionic Liquids: A New Strategy in Pharmaceutical Synthesis. (n.d.). Repozytorium UMK. [Link]
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Technical Support Center: Resolution of Octahydro-2H-1-benzopyran-2-one Enantiomers
Welcome to the technical support center for the enantiomeric resolution of Octahydro-2H-1-benzopyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of separating the enantiomers of this chiral bicyclic lactone.
Introduction to the Challenge
This compound, also known as octahydrocoumarin, is a chiral molecule with a bicyclic structure consisting of a cyclohexane ring fused to a six-membered lactone ring.[1] As with many chiral compounds in the pharmaceutical and fragrance industries, the biological or olfactory properties of each enantiomer can differ significantly. Consequently, robust and efficient methods for their separation are critical. This guide will explore the primary techniques for resolving this racemic mixture: Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Resolution, and Diastereomeric Crystallization.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers face when planning the resolution of this compound.
Q1: Which resolution technique is best suited for my research scale?
A1: The choice of technique largely depends on the required quantity of the separated enantiomers.
-
Analytical to Milligram Scale: Chiral HPLC is the most versatile and powerful method for analytical quantification and for obtaining small quantities (micrograms to milligrams) of pure enantiomers for initial studies.[2][3]
-
Milligram to Gram Scale: Both preparative chiral HPLC and enzymatic resolution are excellent options. Enzymatic resolution can be more cost-effective for moderate scales if a suitable enzyme is identified.
-
Gram to Kilogram Scale (Process Scale): Diastereomeric crystallization is often the most economically viable and scalable method for large-scale production, despite the developmental effort required.[4]
Q2: I am new to chiral separations. Where should I start?
A2: For a novel compound like this compound, a logical starting point is to screen various chiral stationary phases (CSPs) using analytical HPLC.[2] This provides rapid feedback on which types of chiral selectors are most likely to be successful. Polysaccharide-based columns are a common and effective starting point for a wide range of chiral compounds.[3][5]
Q3: Can the lactone ring of this compound be opened during resolution?
A3: Yes, this is a critical consideration. The lactone is an ester and is susceptible to hydrolysis under strongly acidic or basic conditions, especially with heating.
-
Chiral HPLC: Standard mobile phases are generally mild and unlikely to cause hydrolysis. However, be cautious with aggressive mobile phase additives.
-
Enzymatic Resolution: Lipases and esterases work by catalyzing the hydrolysis or transesterification of the lactone ring. This is the intended mechanism of separation.
-
Diastereomeric Crystallization: This method typically involves derivatization of the molecule. If the strategy involves opening the lactone to create a carboxylic acid for salt formation with a chiral base, controlled conditions are essential to prevent unwanted side reactions.
Q4: How do I determine the absolute configuration of the separated enantiomers?
A4: Determining the absolute configuration (R or S) requires specific analytical techniques. The most common methods include:
-
X-ray Crystallography: This is the definitive method if a suitable single crystal of one of the enantiomers (or a derivative) can be obtained.
-
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration in solution by comparing experimental spectra to those predicted from quantum chemical calculations.
-
Chiral Synthesis: Synthesizing one enantiomer from a starting material of known absolute configuration can also establish the stereochemistry.
Troubleshooting Guides
Guide 1: Chiral HPLC Resolution
Chiral HPLC is a powerful technique for separating enantiomers based on their differential interactions with a chiral stationary phase (CSP).[6]
Workflow for Method Development
Caption: Workflow for Chiral HPLC Method Development.
Common Problems & Solutions
| Symptom | Potential Cause(s) | Troubleshooting Steps & Rationale |
| No Separation / Poor Resolution (Rs < 1.5) | 1. Inappropriate CSP: The chiral selector does not have sufficient stereochemical recognition for the lactone. 2. Incorrect Mobile Phase: The mobile phase composition is too strong or too weak, preventing differential interaction. 3. High Temperature: Higher temperatures can decrease the stability of the transient diastereomeric complexes, reducing selectivity.[7] | 1. Screen Different CSPs: Test columns with different chiral selectors (e.g., cellulose vs. amylose derivatives, or Pirkle-type columns).[7] 2. Adjust Mobile Phase: For normal phase, systematically vary the alcohol (e.g., isopropanol, ethanol) percentage in hexane. Small changes can have a large impact. 3. Lower the Column Temperature: Try running the separation at a lower temperature (e.g., 10-25°C) to enhance chiral recognition.[7] |
| Peak Tailing | 1. Secondary Interactions: The analyte may be interacting with active sites (e.g., residual silanols) on the silica support. 2. Column Overload: Injecting too much sample can saturate the stationary phase. | 1. Add Mobile Phase Modifier: For basic analytes, add a small amount of a basic modifier like diethylamine (DEA). For acidic analytes, trifluoroacetic acid (TFA) can be used.[7] For the neutral lactone, this is less likely to be the primary issue but can be tried. 2. Reduce Sample Concentration: Dilute the sample and inject a smaller volume to see if the peak shape improves.[7] |
| Ghost Peaks | 1. Contaminated Mobile Phase or Solvent: Impurities can accumulate on the column and elute as peaks. 2. Sample Carryover: Residue from a previous injection remains in the injector or column. | 1. Run a Blank Gradient: If ghost peaks appear, the issue is with the system or mobile phase. Use high-purity solvents.[7] 2. Implement Needle Washes: Use a strong solvent in the autosampler wash routine to clean the needle and injection port between runs. |
| Loss of Performance in a Known Method | 1. Column Contamination: Strongly retained impurities have adsorbed to the column head. 2. Column Degradation: The stationary phase has been damaged by incompatible solvents or conditions. | 1. Flush the Column: Follow the manufacturer's instructions for column washing. For immobilized polysaccharide CSPs, stronger solvents like THF or DCM may be permissible.[7][8] 2. Check Sample Purity: Ensure samples are free of incompatible solvents (e.g., THF, DCM for coated columns) that can strip the chiral phase.[9] If performance is not restored, the column may need replacement. |
Guide 2: Enzymatic Resolution
Enzymatic kinetic resolution utilizes enzymes, typically lipases or esterases, to selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For this compound, this would involve enantioselective hydrolysis or transesterification of the lactone.
Workflow for Enzymatic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Common Problems & Solutions
| Symptom | Potential Cause(s) | Troubleshooting Steps & Rationale |
| No or Very Slow Reaction | 1. Inactive Enzyme: The enzyme may be denatured or inhibited. 2. Poor Substrate Solubility: The lactone is not accessible to the enzyme in the chosen solvent. 3. Unsuitable Enzyme: The selected lipase/esterase does not accept this bicyclic lactone as a substrate. | 1. Verify Enzyme Activity: Test the enzyme with a known standard substrate (e.g., p-nitrophenyl acetate). 2. Change Solvent: Screen a range of organic solvents (e.g., MTBE, toluene, hexane). The choice of solvent can dramatically affect enzyme activity and selectivity.[10] 3. Screen More Enzymes: Test a broader panel of lipases from different sources (e.g., Candida, Pseudomonas, Porcine pancreas). |
| Low Enantioselectivity (Low E-value) | 1. Suboptimal Temperature: The temperature may favor the reaction of both enantiomers. 2. Incorrect Acyl Donor (for transesterification): The structure of the acyl donor can influence selectivity. 3. Non-enzymatic background reaction. | 1. Vary Temperature: Both increasing and decreasing the temperature can affect enantioselectivity. A temperature screen (e.g., 25°C, 35°C, 50°C) is recommended. 2. Screen Acyl Donors: For transesterification, try different acyl donors like vinyl acetate, isopropenyl acetate, or various ethyl esters. 3. Run a Control Reaction: Perform the reaction without the enzyme to ensure no background hydrolysis or acylation is occurring. |
| Reaction Stops at <50% Conversion | 1. Product Inhibition: The product of the reaction (the opened-ring hydroxy acid or its ester) may be inhibiting the enzyme. 2. Enzyme Deactivation: The enzyme may not be stable under the reaction conditions for extended periods. 3. Equilibrium Reached: The reaction may be reversible. | 1. Remove Product In Situ: Consider using techniques like extractive reaction or adsorption to remove the product as it is formed. 2. Use Immobilized Enzyme: Immobilized enzymes often exhibit greater stability. Consider adding fresh enzyme partway through the reaction. 3. Use an Irreversible Acyl Donor: For transesterification, using vinyl acetate or isopropenyl acetate makes the reaction effectively irreversible, driving it to completion. |
Guide 3: Diastereomeric Crystallization
This classical resolution technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[4][11] Because diastereomers have different physical properties, they can often be separated by crystallization.[11]
Workflow for Diastereomeric Crystallization
Caption: Workflow for Resolution by Diastereomeric Crystallization.
Common Problems & Solutions
| Symptom | Potential Cause(s) | Troubleshooting Steps & Rationale |
| No Crystals Form (Oiling Out) | 1. High Solubility: The diastereomeric salts are too soluble in the chosen solvent. 2. Incorrect Stoichiometry: The ratio of substrate to resolving agent is not optimal. 3. Impurities Present: Impurities can inhibit crystal nucleation and growth. | 1. Screen Solvents: Systematically test a wide range of solvents and solvent mixtures with varying polarities. Try using an anti-solvent to induce precipitation. 2. Vary Stoichiometry: Experiment with slight excesses or deficiencies of the resolving agent. 3. Purify the Diastereomer Mixture: Ensure the diastereomeric salt mixture is pure before attempting crystallization. |
| Crystals Have Low Diastereomeric Excess (de) | 1. Similar Solubility: Both diastereomers have very similar solubilities in the chosen solvent system, leading to co-crystallization. 2. Eutectic Formation: The system may form a eutectic mixture, limiting the achievable purity of the crystalline phase. | 1. Recrystallize: Perform one or more recrystallizations of the obtained solid. This is often necessary to achieve high diastereomeric purity. 2. Screen More Resolving Agents: The choice of resolving agent is crucial. Test different agents (e.g., different chiral amines or acids) as they will form diastereomers with different physical properties.[4] 3. Analyze the Phase Diagram: For process development, constructing a solubility phase diagram can help identify the optimal conditions to avoid the eutectic point. |
| Low Yield of Crystalline Diastereomer | 1. High Solubility of the Target Diastereomer: A significant amount of the desired diastereomer remains in the mother liquor. 2. Incomplete Reaction: The formation of the diastereomeric salt was not quantitative. | 1. Optimize Crystallization Conditions: Lower the final crystallization temperature, concentrate the mother liquor, or use an anti-solvent to precipitate more product. 2. Isolate from Mother Liquor: The other diastereomer is enriched in the mother liquor. It can be isolated, the resolving agent removed, and the resulting enantiomer can be racemized and recycled to improve overall yield.[4] |
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Validation & Comparative
A Comparative Analysis of the Biological Activity of Octahydrocoumarin and Other Lactones: A Guide for Researchers
This guide provides a detailed comparison of the biological activities of octahydrocoumarin, a saturated bicyclic lactone, with other prominent lactones, particularly its unsaturated counterpart, coumarin, and its derivatives. We will delve into the structural nuances that dictate biological efficacy across antimicrobial, anti-inflammatory, and anticancer assays, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
Introduction: The Lactone Scaffold in Drug Discovery
Lactones, cyclic esters found in a plethora of natural and synthetic compounds, represent a privileged scaffold in medicinal chemistry. Their diverse biological activities are largely dictated by their core structure, ring size, degree of saturation, and the nature of their substituents. Coumarins (2H-1-benzopyran-2-ones), a class of lactones characterized by a fused benzene and α-pyrone ring, are widely recognized for their potent pharmacological properties.[1][2][3] This guide focuses on comparing these well-documented activities with those of octahydrocoumarin, the fully saturated analog of coumarin, to elucidate the critical role of aromaticity and substitution in modulating biological function.
Structural Comparison: Octahydrocoumarin vs. Representative Lactones
The fundamental difference between octahydrocoumarin and coumarin lies in the saturation of the fused benzene ring. This seemingly simple structural change has profound implications for the molecule's stereochemistry, electronic properties, and, consequently, its ability to interact with biological targets.
-
Octahydrocoumarin: A saturated, non-planar structure lacking the electron-rich aromatic system. Its reactivity is primarily confined to the lactone (ester) functional group.
-
Coumarin: A planar, aromatic molecule. Its structure includes an α,β-unsaturated carbonyl system (a Michael acceptor) and an aromatic ring, both of which are common pharmacophores that can engage in various biological interactions, including π-π stacking and covalent bonding.
-
Substituted Coumarins (e.g., Umbelliferone, Scopoletin): These derivatives feature hydroxyl or methoxy groups on the aromatic ring, which can act as hydrogen bond donors/acceptors and radical scavengers, often enhancing their biological potency.[4][5]
Caption: SAR diagram illustrating why coumarins are active while octahydrocoumarin is not.
Key Experimental Methodologies
For researchers aiming to validate these comparisons, the following standardized in vitro protocols are recommended.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. [6][7][8]
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., octahydrocoumarin) in a suitable solvent like DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).
-
Inoculum: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. [7]4. Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (broth + inoculum) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours. [9]6. Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [6]
Protocol: Anti-inflammatory Screening (Inhibition of Albumin Denaturation)
Protein denaturation is a well-documented cause of inflammation. [10]This assay assesses the ability of a compound to prevent heat-induced denaturation of egg albumin. [11][12]
Caption: Workflow for the protein denaturation inhibition assay.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Control: Use diclofenac sodium as a standard reference drug. A control with distilled water instead of the test compound is also prepared. [10]3. Incubation & Heating: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation. [11]4. Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer. [11][12]5. Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability. [13][14]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours. [13]2. Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a desired period (e.g., 48 or 72 hours). [15][14]4. MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product. [13]5. Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Analysis: Measure the absorbance of the solution using a microplate reader. The results are used to calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth. [13]
Conclusion and Future Outlook
This guide establishes that the biological activities commonly associated with the coumarin scaffold are largely absent in its saturated analog, octahydrocoumarin. The planarity, aromaticity, and α,β-unsaturated nature of the coumarin ring system are indispensable for its antimicrobial, anti-inflammatory, and anticancer effects. While octahydrocoumarin serves as an excellent negative control or starting point for synthesis, it is not, in its native form, a biologically active molecule in the contexts discussed.
Future research should focus on the strategic introduction of functional groups onto the octahydrocoumarin scaffold to explore whether novel biological activities can be engineered. However, for researchers seeking the established pharmacological effects of lactones, efforts should remain directed toward the rich and versatile chemistry of unsaturated coumarins and their derivatives.
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A Comparative Guide to the Validation of Analytical Methods for the Quantification of Octahydro-2H-1-benzopyran-2-one (Octahydrocoumarin)
Introduction
Octahydro-2H-1-benzopyran-2-one, known commercially as Octahydrocoumarin, is a saturated derivative of coumarin, a compound belonging to the benzopyran class of organic molecules.[1][2][3] Characterized by a sweet, herbal, and coumarin-like taste profile, it serves as a flavoring agent and fragrance component in various industries.[1][2] Accurate and precise quantification of this compound is critical for quality control in manufacturing, ensuring consistency in consumer products, and for pharmacokinetic studies in potential pharmaceutical applications.
This guide provides a comparative analysis of three predominant analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the foundational principles of method validation as mandated by international guidelines, provide detailed experimental protocols, and present comparative performance data to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their intended purpose.
Pillar 1: The Foundation of Trust - Analytical Method Validation Principles
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[4] This is not merely a regulatory formality but the bedrock of data integrity. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, ensuring that analytical data is reliable, reproducible, and scientifically sound.[4][5][6]
The core performance characteristics evaluated during validation are interconnected, forming a self-validating system where each parameter corroborates the others.
Caption: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This ensures the signal measured is only from the target analyte.[6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is fundamental for accurate quantification.[6][7]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often expressed as percent recovery.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
Pillar 2: Comparative Analysis of Quantification Methodologies
The choice of an analytical method is driven by the specific requirements of the analysis, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality Behind Experimental Choices: This technique is a workhorse of quality control labs. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, a reverse-phase (RP) C18 column is the logical choice, where the nonpolar stationary phase retains the analyte, and a polar mobile phase (like acetonitrile and water) elutes it.[1][9] Detection via UV is predicated on the molecule possessing a chromophore that absorbs light at a specific wavelength. While effective, its primary limitation is that any co-eluting compound with a similar UV absorbance profile can interfere with quantification, impacting specificity.
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A Researcher's Guide to the Comparative Antimicrobial Activity of Coumarin Derivatives
In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, coumarins (2H-chromen-2-ones), a class of benzopyrone compounds abundant in nature, have garnered significant attention for their broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comparative analysis of the antimicrobial prowess of various coumarin derivatives, details the rigorous methodologies for their evaluation, and delves into their mechanisms of action, offering a comprehensive resource for researchers in drug discovery and development.
Comparative Efficacy: A Structural Perspective
The antimicrobial activity of coumarins is not monolithic; it is profoundly influenced by the nature and position of substituents on the benzopyrone core.[4][5] Structure-activity relationship (SAR) studies reveal that the introduction of specific functional groups can dramatically enhance potency against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][4][6]
Key SAR Insights:
-
Hydroxylation: The presence of a hydroxyl group, particularly at the C-7 position (e.g., umbelliferone), is often associated with antifungal and antibacterial properties.[7]
-
Halogenation: Introducing halogens like chlorine or fluorine onto the coumarin ring can significantly boost antimicrobial efficacy.[1][8]
-
Hybridization: Creating hybrid molecules by linking coumarins with other antimicrobial pharmacophores, such as triazoles, sulfonamides, or chalcones, has proven to be a highly effective strategy for developing potent, broad-spectrum agents.[1][9][10]
-
Lipophilicity: Modifications that increase the lipophilicity of the molecule can enhance its ability to penetrate microbial cell membranes, thereby increasing its bioactivity.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative coumarin derivatives against common pathogens, illustrating the impact of these structural modifications.
| Coumarin Derivative | Modification | S. aureus (G+) MIC (µg/mL) | E. coli (G-) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) | Reference |
| Scopoletin | Natural Coumarin | >100 | >100 | 50 | [11] |
| 7-Hydroxy-6-nitrocoumarin | Nitro & Hydroxyl groups | - | - | - | [12] |
| Coumarin-Sulfonamide Hybrid | Sulfonamide moiety | 62.5 - 125 | 125 - 250 | 62.5 - 125 | [8] |
| Coumarin-Triazole Hybrid | Triazole moiety | 8 - 32 | 16 - 64 | 16 - 64 | [10] |
| Coumarin Chalcone Derivative (4g) | Chalcone moiety | Strong Inhibition | Strong Inhibition | Strong Inhibition | [9] |
| Clorobiocin | Natural Aminocoumarin | Potent | Potent | - | [13][14] |
Note: MIC values can vary based on specific assay conditions and strains used. This table is for comparative purposes.
Unraveling the Mechanism of Action
Coumarin derivatives exert their antimicrobial effects through multiple mechanisms, making them particularly promising candidates for overcoming resistance. The primary target for many coumarin antibiotics is the bacterial enzyme DNA gyrase .[13][14][15][16]
-
DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and transcription.[13][14][17] Coumarins, such as novobiocin and coumermycin A1, bind to the GyrB subunit of this enzyme, competitively inhibiting its ATPase activity.[15][16][18] This blockage prevents the negative supercoiling of DNA, ultimately leading to bacterial cell death.[14][16]
-
Cell Membrane Disruption: Some coumarins can interfere with the integrity of the microbial cell membrane.[19] This disruption can lead to the leakage of essential intracellular components and a breakdown of the electrochemical potential, culminating in cell lysis.
-
Other Mechanisms: Emerging research suggests that coumarins can also induce apoptosis-like cell death in fungi like Candida albicans by triggering DNA fragmentation and nuclear condensation.[20] Additional mechanisms may include the inhibition of biofilm formation and interference with essential cellular processes like enzyme function and protein synthesis.[19]
Gold-Standard Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized antimicrobial susceptibility testing (AST) is crucial. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay are two universally accepted protocols.
This quantitative method establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22]
Scientist's Note: This protocol is considered the "gold standard" for susceptibility testing due to its quantitative results, which are essential for comparing the potency of different compounds and for clinical breakpoint determination.[23]
Workflow Diagram:
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent:
-
Preparation of Inoculum:
-
Select 3-4 isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old).
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[24][25] This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
-
Inoculation and Controls:
-
Within 15 minutes of standardization, inoculate each well of the microtiter plate with the diluted microbial suspension.[22]
-
Crucial Controls:
-
Growth Control: A well containing only broth and the inoculum (no compound) to ensure the viability of the microorganism.[21]
-
Sterility Control: A well containing only sterile broth to check for contamination.[21]
-
Positive Control: A well containing a standard antibiotic with known efficacy against the test organism.
-
-
-
Incubation:
-
Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[26]
-
-
Interpretation:
-
After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the coumarin derivative at which no visible growth is observed.[21]
-
This qualitative method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around an impregnated disk.[23][27][28]
Scientist's Note: While less precise than MIC testing, the disk diffusion method is a valuable, cost-effective tool for screening multiple compounds and provides a clear visual indication of antimicrobial activity.[28] The size of the inhibition zone itself does not have intrinsic meaning; it must be correlated with established interpretive standards.[23]
Step-by-Step Methodology:
-
Plate Preparation:
-
Use Mueller-Hinton agar plates, allowing them to come to room temperature before use.[23]
-
-
Inoculum Preparation & Plating:
-
Prepare and standardize a microbial inoculum to a 0.5 McFarland turbidity as described in the broth microdilution protocol.
-
Dip a sterile cotton swab into the adjusted suspension, removing excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the agar plate in three directions (rotating the plate 60 degrees each time) to ensure a uniform lawn of growth.[27][28]
-
-
Disk Application:
-
Using sterile forceps, place paper disks impregnated with a known concentration of the test coumarin derivative onto the inoculated agar surface.[27]
-
Gently press each disk to ensure complete contact with the agar. Do not move a disk once it has been placed.[28][29]
-
Ensure disks are spaced sufficiently (at least 24 mm apart from center to center) to prevent overlapping zones of inhibition.[29]
-
-
Incubation:
-
Invert the plates and incubate within 15 minutes of disk application under standardized conditions (e.g., 35-37°C for 16-24 hours).[24]
-
-
Interpretation:
-
Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.
-
The organism is categorized as susceptible, intermediate, or resistant by comparing the measured zone diameter to established interpretive charts (e.g., from CLSI).
-
Future Outlook
Coumarin derivatives represent a versatile and promising scaffold in the search for new antimicrobial agents.[1][2] Their multifaceted mechanisms of action, including the inhibition of the essential bacterial enzyme DNA gyrase, make them attractive candidates for combating drug-resistant pathogens.[4][16] Future research should focus on the rational design of novel coumarin hybrids, leveraging SAR insights to optimize potency and broaden the spectrum of activity. Further exploration into their synergistic effects with existing antibiotics and their potential to overcome established resistance mechanisms will be critical in translating their promise from the laboratory to clinical applications.
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Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. (n.d.). MDPI. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
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Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. (2020). National Center for Biotechnology Information. [Link]
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DNA gyrase interaction with coumarin-based inhibitors: the role of the hydroxybenzoate isopentenyl moiety and the 5'-methyl group of the noviose. (2002). PubMed. [Link]
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Novel coumarin chalcone derivatives: synthesis, docking, and antimicrobial evaluation. (2025). Future Medicinal Chemistry. [Link]
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Novel Coumarin Derivatives: Synthesis, Characterization and Antimicrobial Activity. (n.d.). Asian Journal of Chemistry. [Link]
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DNA Gyrase Interaction with Coumarin-Based Inhibitors: The Role of the Hydroxybenzoate Isopentenyl Moiety and the 5'-Methyl Group of the Noviose. (n.d.). ACS Publications. [Link]
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Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). (n.d.). MDPI. [Link]
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Coumarin Derivatives with Antimicrobial and Antioxidant Activities. (n.d.). SciSpace. [Link]
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The Review: Antimicrobial Activity of Coumarin. (2023). International Journal of Scientific and Academic Research. [Link]
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Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain. (n.d.). National Center for Biotechnology Information. [Link]
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(PDF) DNA Gyrase Interaction with Coumarin-Based Inhibitors: The Role of the Hydroxybenzoate Isopentenyl Moiety and the 5'-Methyl Group of the Noviose. (2025). ResearchGate. [Link]
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Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. [Link]
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Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain. (2020). ResearchGate. [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. [Link]
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Structural Basis for DNA Gyrase Interaction with Coumermycin A1. (2019). ACS Publications. [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
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Coumarins as Fungal Metabolites with Potential Medicinal Properties. (n.d.). MDPI. [Link]
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Antimicrobial Activity of New Coumarin Derivatives. (n.d.). Arzneimittelforschung. [Link]
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Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
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Antibacterial activities with the structure-activity relationship of coumarin derivatives. (2020). National Genomics Data Center. [Link]
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MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. [Link]
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Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis. (n.d.). Frontiers. [Link]
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Coumarin derivatives as antifungal agents - A review. (n.d.). CABI Digital Library. [Link]
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Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. (n.d.). Frontiers. [Link]
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A Comparative Analysis of the Cytotoxicity of Benzopyran Scaffolds: Evaluating Octahydro-2H-1-benzopyran-2-one in the Context of Its Analogs
An In-Depth Technical Guide for Researchers
Prepared by a Senior Application Scientist
Abstract: This guide provides a comparative analysis of the cytotoxicity of various benzopyran derivatives, with a specific focus on understanding the potential bioactivity of Octahydro-2H-1-benzopyran-2-one. Direct experimental data on the cytotoxicity of the fully saturated this compound is notably scarce in peer-reviewed literature. Therefore, this document synthesizes available data from structurally related benzopyran classes—including coumarins (benzopyran-2-ones), dihydrocoumarins, and chromones (benzopyran-4-ones)—to establish a robust structure-activity relationship (SAR) framework. By examining the cytotoxic profiles of these analogs, we infer the likely bioactivity of the saturated scaffold. The analysis reveals that an unsaturated, aromatic benzopyran core and specific substitutions are critical for potent cytotoxicity, which is often mediated by apoptosis induction and cell cycle arrest. This guide includes detailed experimental protocols, comparative data tables, and diagrams to provide researchers with a comprehensive resource for drug development and molecular screening.
Introduction: The Benzopyran Core in Medicinal Chemistry
The benzopyran scaffold is a privileged heterocyclic structure found in a vast array of natural products and pharmacologically active compounds.[1] This core, consisting of a benzene ring fused to a pyran ring, gives rise to numerous isomers, most notably coumarins (2H-1-benzopyran-2-one) and chromones (4H-1-benzopyran-4-one).[2][3] These compounds are renowned for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and, most relevant to this guide, anticancer properties.[4][5][6][7]
The subject of this guide, This compound (also known as Octahydrocoumarin), represents a fully saturated derivative of the coumarin scaffold.[1][8][9] Unlike its aromatic counterparts, its bicyclic system lacks the planar, electron-rich characteristics that often govern molecular interactions with biological targets. This structural distinction is paramount. While extensive research has detailed the cytotoxicity of various substituted and unsaturated benzopyrans, specific data for the octahydro- derivative remains elusive. This guide bridges that gap by comparing its predicted profile with established data from its analogs.
Caption: Key benzopyran structures and their relationships.
Part 1: Comparative Cytotoxicity of Benzopyran-2-ones (Coumarins)
The cytotoxicity of the coumarin family is highly dependent on its structure, ranging from negligible to highly potent. The degree of saturation and the nature of substitutions are the primary determinants of this activity.
Saturated vs. Unsaturated Cores: A Foundational Comparison
The aromaticity of the core benzopyran ring is a crucial factor.
-
Coumarin: The parent compound, coumarin, and its primary metabolite, 7-hydroxycoumarin, demonstrate baseline antitumor activity against various cell lines, including lung (A549) and breast (MCF-7) cancer.[4] However, their effects are often cytostatic rather than potently cytotoxic, requiring higher concentrations to induce cell death.
-
Dihydrocoumarin (Chroman-2-one): As we move to a partially saturated analog, the biological activity profile changes. Dihydrocoumarin has been identified as an inhibitor of SIRT1 and SIRT2 deacetylases with IC50 values of 208 µM and 295 µM, respectively.[10] Its direct cytotoxicity is observed in the high micromolar to millimolar range (1-5 mM) in TK6 cells, where it induces apoptosis.[10] This suggests that the loss of the C3-C4 double bond already reduces potency compared to more active substituted coumarins.
-
This compound: Lacking specific data, we must extrapolate. The complete saturation of the bicyclic system results in a loss of planarity and aromaticity. This conformational flexibility and altered electronic character would predictably lead to a significant reduction in binding affinity for the molecular targets of cytotoxic coumarins. It is therefore hypothesized that This compound exhibits minimal to no cytotoxicity compared to its unsaturated and substituted counterparts. Its primary use as a flavoring agent supports this assumption of low biological reactivity.[8]
Structure-Activity Relationship (SAR) of Substituted Coumarins
The addition of functional groups to the coumarin scaffold is the key to unlocking potent cytotoxicity.
-
Amino Side Chains: The introduction of basic amino side chains dramatically enhances anticancer activity. A study on C-3 substituted benzopyranones showed a remarkable increase in cytotoxicity against A549 lung cancer cells.[4][11][12] For instance, a derivative with a dimethylaminoethoxy side chain (compound 6 in the study) exhibited an LD50 of 5.0 µM, which is orders of magnitude more potent than dihydrocoumarin.[4][12] These side chains are thought to improve cellular uptake and interaction with targets like DNA or key enzymes.
-
Hybrid Molecules: Hybridization strategies, which combine the coumarin scaffold with another pharmacophore, have yielded highly active compounds. Dihydroartemisinin-coumarin hybrids, for example, show potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar and even nanomolar range (0.05-125.40 µM).[13]
-
Phenolic Groups: The presence and position of hydroxyl groups are critical. Studies have shown that phenolic hydroxyl groups on the coumarin ring are important for antiradical and antitumor activities.[7] This is often attributed to their ability to participate in hydrogen bonding at target sites or their role in redox cycling.
Part 2: Cytotoxicity of Benzopyran-4-ones (Chromones)
Chromones, the constitutional isomers of coumarins, also serve as a valuable scaffold for developing cytotoxic agents. Like coumarins, substitutions are essential for high potency.
-
Benzopyran-4-one-Isoxazole Hybrids: A study on these hybrid compounds revealed significant antiproliferative activity against a panel of cancer cells.[14] An unsubstituted benzopyran-4-one conjugated with isoxazole (compound 5a) showed IC50 values ranging from 5.2–22.2 μM against MDA-MB-231 breast cancer cells, while displaying minimal toxicity to normal cells.[14]
-
Influence of Substituents: The same study demonstrated that adding methoxy groups to the benzopyran-4-one ring slightly decreased the cytotoxic activity, indicating that even seemingly minor modifications can have a significant impact on potency.[14] Conversely, other research has shown that incorporating a 2,3-dihydrothienyl group can markedly enhance the cytotoxic efficacy of chromone-based compounds.[5][15]
Part 3: Mechanistic Insights into Benzopyran-Induced Cytotoxicity
The cytotoxic effects of active benzopyran derivatives are often traced to specific cellular mechanisms:
-
Induction of Apoptosis: Many potent coumarin and chromone derivatives execute their anticancer effects by triggering programmed cell death. This is often achieved through the activation of caspase cascades and is sometimes mediated by inhibiting survival pathways like PI3K/AKT.[10][16]
-
Cell Cycle Arrest: Another common mechanism is the disruption of the cell cycle. For example, certain coumarin-based benzopyranones cause A549 lung cancer cells to arrest in the G0/G1 phase, preventing proliferation and leading to cell death.[4][11]
Part 4: Quantitative Data Summary
The following tables summarize the experimental data from the cited literature, providing a clear comparison of the cytotoxic potential of different benzopyran classes.
Table 1: Cytotoxicity of Benzopyran-2-one (Coumarin) Derivatives
| Compound Class | Specific Derivative | Cell Line | Assay | Endpoint | Value (µM) | Reference |
| Dihydrocoumarin | Dihydrocoumarin | TK6 | Cytotoxicity | - | >1000 (1-5 mM) | [10] |
| Dihydrocoumarin | Dihydrocoumarin | N/A (Enzymatic) | SIRT1 Inhib. | IC50 | 208 | [10] |
| Amino-Substituted | Dimethylaminoethoxy deriv. | A549 (Lung Cancer) | Crystal Violet | LD50 (48h) | 5.0 | [4][11][12] |
| Amino-Substituted | Diethylaminoethoxy deriv. | A549 (Lung Cancer) | Crystal Violet | LD50 (48h) | 7.08 | [4][11][12] |
| Amino-Substituted | Pyrrolidinylethoxyl deriv. | A549 (Lung Cancer) | Crystal Violet | LD50 (48h) | 5.83 | [4][11][12] |
| Amino-Substituted | Dimethylaminoethoxy deriv. | LL47 (Normal Lung) | Crystal Violet | LD50 (48h) | 20.4 | [4][11][12] |
| Hybrid Coumarin | DHA-Coumarin Hybrid (10a) | HT-29 (Colon) | MTT | IC50 | 0.05 | [13] |
| Natural Coumarin | Geiparvarin Analog (V) | HL60 (Leukemia) | - | GI50 | 0.5 | [16] |
Table 2: Cytotoxicity of Benzopyran-4-one (Chromone) Derivatives
| Compound Class | Specific Derivative | Cell Line | Assay | Endpoint | Value (µM) | Reference |
| Isoxazole Hybrid | Unsubstituted (5a) | MDA-MB-231 (Breast) | - | IC50 | 5.2-22.2 | [14] |
| Isoxazole Hybrid | Unsubstituted (5a) | HEK-293 (Normal) | - | IC50 | 102.4-293.2 | [14] |
| Thieno-chromone | Thieno-chromone (30) | K562 (Leukemia) | - | IC50 | 1.04 | [5][15] |
| Thieno-chromone | Thieno-chromone (33) | MOLT-4 (Leukemia) | - | IC50 | 3.99 | [5][15] |
Part 5: Standardized Experimental Protocol
To ensure reproducibility and allow for valid comparisons, adhering to a standardized protocol is essential. Below is a detailed methodology for the MTT assay, a common colorimetric method for assessing cell metabolic activity and, by extension, cytotoxicity.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
Principle: This assay relies on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette and plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Action: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Causality: This density ensures cells are in the logarithmic growth phase during the experiment and provides a strong enough signal for detection.
-
-
Incubation:
-
Action: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Causality: This allows the cells to adhere to the plate and recover from the stress of plating before drug exposure.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (a known cytotoxic drug).
-
Causality: A serial dilution allows for the determination of a dose-response curve and calculation of the IC50 value. The vehicle control validates that the solvent is not causing cytotoxicity.
-
-
Exposure:
-
Action: Incubate the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
Causality: The exposure time should be chosen based on the expected mechanism of action of the compound (e.g., longer times for compounds affecting cell division).
-
-
MTT Addition:
-
Action: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Causality: During this period, mitochondrial dehydrogenases in viable cells cleave the MTT tetrazolium ring, yielding purple formazan crystals. The incubation time must be sufficient for color development but not so long that the control cells become over-confluent.
-
-
Formazan Solubilization:
-
Action: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.
-
Causality: Formazan is insoluble in aqueous solutions. DMSO is a powerful solvent that dissolves the crystals, creating a homogenous colored solution required for accurate absorbance measurement.
-
-
Data Acquisition:
-
Action: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Causality: The absorbance is directly proportional to the amount of formazan, which reflects the number of viable cells.
-
Caption: Standardized workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This comparative guide consolidates evidence from a range of benzopyran derivatives to build a predictive framework for the cytotoxicity of this compound. The collective data strongly indicate that potent cytotoxic activity within the benzopyran class is contingent upon two key features: (1) an unsaturated, aromatic core structure and (2) strategic substitution with functional groups , such as basic amino side chains, that enhance cellular interaction and uptake.
For researchers in drug development, the path forward is clear. Efforts should be focused on the synthesis and evaluation of substituted, unsaturated benzopyran-2-one and benzopyran-4-one derivatives. The structure-activity relationships outlined in this guide—particularly the dramatic enhancement of activity via amino side chains and molecular hybridization—provide a validated roadmap for designing novel and potent anticancer agents.
References
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Musa, M. A., Badisa, V. L. D., Latinwo, L. M., Waryoba, C., & Ugochukwu, N. (2010). In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. Anticancer Research, 30(11), 4613-4617. [Link]
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Anticancer Research. (2010). In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. Anticancer Research. [Link]
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Musa, M. A., Badisa, V. L. D., Latinwo, L. M., Waryoba, C., & Ugochukwu, N. (2010). In vitro cytotoxicity of benzopyranone derivatives with basic side chain against human lung cell lines. PubMed. [Link]
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Gupta, V., Singh, A., Goel, A., Kumar, A., & Singh, V. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. MDPI. [Link]
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Li, Y., Li, X., et al. (2024). Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. Frontiers in Marine Science. [Link]
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Wang, B., et al. (2016). Design, Synthesis and Cytotoxicity of Novel Dihydroartemisinin-Coumarin Hybrids via Click Chemistry. PubMed. [Link]
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Anticancer Research. (2010). In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. Anticancer Research. [Link]
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Anticancer Research. (2010). In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines. Anticancer Research. [Link]
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Cervantes-Reyes, A., et al. (2023). Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Publishing. [Link]
-
Musa, M. A., Zhou, A., & Sadik, O. A. (2011). Synthesis and Antiproliferative Activity of New Coumarin-Based Benzopyranone Derivatives Against Human Tumor Cell Lines. Bentham Science Publishers. [Link]
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Li, Y., Li, X., et al. (2024). Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review. PMC. [Link]
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Gupta, V., Singh, A., Goel, A., Kumar, A., & Singh, V. (2023). In vitro cytotoxicity activity of benzopyran-4-one-isoxazole conjugates... ResearchGate. [Link]
-
Frolova, E. V., et al. (2022). Investigation of cytotoxic and antioxidative activity of 1,2,3-triazolyl-modified furocoumarins and 2,3-dihydrofurocoumarins. PubMed. [Link]
-
Gardner, L. B., et al. (2017). Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway. NIH. [Link]
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A definitive guide to confirming the structure of synthesized Octahydrocoumarin by X-ray crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey from synthesis to application. This is particularly true for saturated bicyclic systems like octahydrocoumarin, where the presence of multiple stereocenters can lead to a variety of diastereomers with distinct biological activities and physical properties. While techniques like NMR and mass spectrometry provide valuable information about connectivity, single-crystal X-ray crystallography remains the gold standard for the absolute determination of molecular structure.[1][2][3]
This guide provides a comprehensive comparison of crystallographic techniques and offers detailed, field-proven protocols for obtaining high-quality crystals of octahydrocoumarin and confirming its structure. We will delve into the causality behind experimental choices, ensuring a self-validating system from crystallization to data analysis.
The Stereochemical Challenge of Octahydrocoumarin
Octahydrocoumarin, a saturated derivative of coumarin, possesses a bicyclo[4.4.0]decane (decalin) core structure.[4][5] This fused ring system can exist as cis and trans isomers, depending on the relative orientation of the hydrogens at the bridgehead carbons.[5][6][7] The trans isomer is generally more stable due to its all-chair conformation, which minimizes steric strain.[6][7] However, synthetic routes can often lead to a mixture of isomers, making definitive stereochemical assignment essential. X-ray crystallography provides an unparalleled method for distinguishing between these isomers and determining the precise conformation of the molecule in the solid state.[1]
The Path to a High-Quality Crystal: A Methodological Comparison
The journey to a successful crystal structure determination begins with the growth of a single, well-ordered crystal.[2][3] For small organic molecules like octahydrocoumarin, several crystallization techniques can be employed. The choice of method is often empirical and depends on the compound's solubility and physical properties.[8][9]
Here, we compare the most common and effective crystallization methods for organic compounds:
| Crystallization Method | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | A near-saturated solution is allowed to slowly evaporate, increasing the solute concentration to the point of supersaturation and crystal formation.[10][11] | Simple setup, requires minimal equipment. | Can sometimes lead to the formation of many small crystals instead of a few large ones. | Compounds that are stable and have moderate volatility in the chosen solvent. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[8][11][12] | Good control over the rate of crystal growth. | Requires a compound that is significantly more soluble in the hot solvent than in the cold. | A wide range of organic compounds. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and causing crystallization.[11] | Excellent for growing high-quality crystals from small amounts of material. | Can be slower than other methods. | Compounds that are highly soluble in one solvent but insoluble in another miscible solvent. |
| Solvent Layering | A less dense "anti-solvent" is carefully layered on top of a more dense solution of the compound. Slow diffusion at the interface of the two solvents leads to crystallization.[12] | Effective for compounds that are difficult to crystallize by other methods. | Requires careful selection of miscible solvents with different densities. | Compounds that are sensitive to temperature changes. |
Experimental Protocol: Crystallization of Octahydrocoumarin
This protocol outlines a robust starting point for crystallizing synthesized octahydrocoumarin. It is essential to begin with a highly purified sample, as impurities can inhibit crystal growth.[8][11]
Materials:
-
Purified octahydrocoumarin (at least 98% purity)
-
A selection of high-purity solvents (e.g., hexane, ethyl acetate, acetone, methanol, toluene)
-
Small glass vials (1-2 mL) with screw caps or that can be sealed with paraffin film
-
Glass pipettes
-
Filtration apparatus (e.g., syringe filter with a PTFE membrane)
Step-by-Step Methodology:
-
Solvent Screening:
-
In separate small test tubes, assess the solubility of a small amount of octahydrocoumarin in various solvents at room temperature and upon gentle heating.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble when heated.[8] A mixture of solvents can also be effective. For octahydrocoumarin, a mixture of a moderately polar solvent (like ethyl acetate) and a nonpolar solvent (like hexane) is a good starting point.
-
-
Preparation of a Saturated Solution:
-
Crystallization by Slow Evaporation:
-
Crystallization by Slow Cooling:
-
After preparing the saturated hot solution, tightly cap the vial and allow it to cool slowly to room temperature.[8]
-
To further promote slow cooling, the vial can be placed in an insulated container (e.g., a beaker filled with cotton wool).[14]
-
If no crystals form at room temperature, place the vial in a refrigerator (2-8 °C).
-
-
Monitoring and Crystal Harvesting:
-
Check for crystal growth periodically without disturbing the vial.[11]
-
Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a pipette or a small loop.[2]
-
Wash the crystals with a small amount of cold solvent and allow them to dry.
-
Visualizing the Crystallization Workflow
Caption: From crystal to final structure: the X-ray diffraction workflow.
Interpreting the Crystallographic Data: A Comparative Analysis
The result of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF), which contains the precise three-dimensional coordinates of every atom in the molecule. This allows for the unambiguous determination of the relative stereochemistry.
To illustrate the power of this technique, let's consider a hypothetical comparison of crystallographic data for a synthesized octahydrocoumarin with a known trans-fused bicyclic lactone from the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures. [15]
| Parameter | Synthesized Octahydrocoumarin (Hypothetical Data) | Known trans-Fused Bicyclic Lactone (from CSD) | Significance |
|---|---|---|---|
| Crystal System | Monoclinic | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 8.54 | 8.62 | Dimensions of the unit cell. |
| b (Å) | 10.21 | 10.15 | Dimensions of the unit cell. |
| c (Å) | 9.87 | 9.95 | Dimensions of the unit cell. |
| β (°) | 105.3 | 104.8 | Angle of the unit cell. |
| Ring Fusion | trans | trans | Confirmed by the relative positions of the bridgehead hydrogens. |
| Key Torsional Angle | H(C4a)-C(4a)-C(8a)-H(C8a) = 178.5° | H(C4a)-C(4a)-C(8a)-H(C8a) = 179.1° | A dihedral angle close to 180° is characteristic of a trans-fusion. |
In this hypothetical example, the similarity in unit cell parameters and, most importantly, the confirmation of a trans-ring fusion with a nearly anti-periplanar arrangement of the bridgehead hydrogens, provides definitive proof of the synthesized octahydrocoumarin's structure.
Conclusion: The Unambiguous Power of X-ray Crystallography
In the field of drug development and chemical synthesis, certainty is paramount. While other analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography delivers the complete, high-resolution picture. [1][3]For complex stereochemical challenges like those presented by octahydrocoumarin, it is the ultimate arbiter, confirming not only the connectivity but also the precise three-dimensional arrangement of atoms in space. The investment in growing high-quality crystals and performing a crystallographic analysis is repaid with the confidence of an unambiguous structural assignment, a cornerstone for further research and development.
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Benzopyran-2-one Derivatives
Introduction: The Benzopyran-2-one Scaffold in Modern Drug Discovery
Benzopyran-2-one, commonly known as coumarin, represents a privileged scaffold in medicinal chemistry.[1] These heterocyclic compounds are abundant in nature and serve as a foundational structure for a multitude of synthetic derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Their ability to interact with diverse enzymes and cellular receptors makes them a focal point for developing novel therapeutic agents.[1][5] This guide provides a comparative analysis of the in vitro and in vivo efficacy of benzopyran-2-one derivatives, offering insights into the experimental continuum from benchtop assays to preclinical models. We will explore the causality behind experimental choices, dissect key protocols, and bridge the often-observed gap between cell-based results and whole-organism outcomes.
Part 1: In Vitro Efficacy Assessment - Establishing Foundational Activity
The initial evaluation of any potential therapeutic agent begins with in vitro studies. These experiments are designed to rapidly screen compounds for biological activity, elucidate mechanisms of action, and determine potency in a controlled, isolated environment. For benzopyran-2-one derivatives, particularly in an oncology context, this involves a tiered approach.
Primary Screening: Cytotoxicity and Antiproliferative Effects
The first crucial question is whether a compound can inhibit the growth of or kill cancer cells. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are the workhorses for this stage.[2] The principle is straightforward: mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is proportional to the number of living cells. This allows for the calculation of the IC50 (half-maximal inhibitory concentration) , a key metric of a compound's potency.
Numerous studies have demonstrated the potent antiproliferative activity of coumarin derivatives across a range of cancer cell lines.[6][7] For instance, certain chalcone-coumarin hybrids have shown potent cytotoxic effects on colon cancer cells (CT26) with IC50 values in the low micromolar range.[8] Similarly, novel benzopyran-2-one derivatives have been screened against the NCI-60 cell line panel, with some compounds exhibiting broad-spectrum antitumor activity and a median growth inhibition (GI50) of 5.46 µM.[9][10]
Secondary Screening: Unraveling the Mechanism of Action
Once cytotoxic activity is confirmed, the focus shifts to how the compounds work. This is critical for lead optimization and predicting in vivo success. Key mechanistic pathways often investigated for benzopyran-2-one derivatives include:
-
Induction of Apoptosis: Many coumarin derivatives exert their anticancer effects by triggering programmed cell death.[2][6] This is often assessed by measuring the activation of caspases, the key executioner proteins of apoptosis, or by using flow cytometry with Annexin V/Propidium Iodide staining to differentiate between apoptotic and necrotic cells.
-
Cell Cycle Arrest: Compounds can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints (G1, S, or G2/M).[2] Flow cytometry analysis of DNA content is the standard method for determining the cell cycle distribution of a treated cell population.
-
Inhibition of Signaling Pathways: Cancer cell growth is often driven by hyperactive signaling pathways like PI3K/Akt/mTOR.[6] Benzopyran-2-one derivatives have been shown to inhibit these pathways, leading to reduced proliferation and survival.[7] Western blotting is a common technique to measure the phosphorylation status and expression levels of key proteins within these pathways.
In Vitro Efficacy Data for Representative Benzopyran-2-one Derivatives
| Compound Class | Target Cell Line | Key In Vitro Assay | Result (IC50/GI50) | Mechanism of Action |
| Chalcone-Coumarin Hybrid | CT26 (Colon Carcinoma) | Cytotoxicity Assay | 4.9 µM[8] | Pro-oxidant, leading to necrosis[8] |
| Benzopyran-2-one-Oxadiazole Hybrid | NCI-60 Panel | Growth Inhibition | 5.46 µM (Median)[10] | Topoisomerase I Inhibition[10] |
| Benzylsulfone Coumarin Derivative | HeLa (Cervical Cancer) | Proliferation Assay | Not specified | PI3K Inhibition, retarded cell migration[7] |
| SIMR1281 (Novel Benzopyrane) | HCT116 (Colorectal) | Proliferation Assay | <10 µM | GSHR Inhibition, DNA damage, Apoptosis[11] |
| 2-aminopropyl benzopyran | MDA-MB-231 (Breast) | Cytotoxicity Assay | 1.5 µM to 58.4 µM[12] | ROS generation, cell cycle arrest, Bcl-2 downregulation[12] |
Part 2: In Vivo Efficacy - The Whole-Organism Reality Check
While in vitro data is essential, it cannot predict a compound's behavior in a complex living system. In vivo studies, typically in animal models, are the mandatory next step to evaluate not only efficacy but also the pharmacokinetic and safety profile of a drug candidate.
The Xenograft Model: A Standard for Preclinical Oncology
The most common in vivo model for cancer research is the tumor xenograft model. This involves implanting human cancer cells (the same ones used in in vitro assays) into immunocompromised mice. The rationale for using immunocompromised mice is to prevent the rejection of the human tumor, allowing its growth to be studied in a living organism. Once tumors reach a palpable size, animals are treated with the benzopyran-2-one derivative, and key endpoints are measured.
Key Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary measure of efficacy, calculated as the percentage reduction in tumor volume in treated animals compared to a vehicle-treated control group.
-
Animal Survival: A measure of the overall therapeutic benefit.
-
Biomarker Analysis: Tumors can be excised post-study to analyze the same molecular markers (e.g., protein phosphorylation, apoptosis markers) that were identified in vitro, confirming the drug's mechanism of action in vivo.
Bridging the Gap: Why In Vitro and In Vivo Results Can Differ
A compound with a stellar low-nanomolar IC50 in vitro may show disappointing results in vivo. Conversely, moderate in vitro performers can sometimes excel in animal models. This discrepancy is the crux of the translational challenge in drug development. The reasons are multifactorial:
-
ADME Properties (Absorption, Distribution, Metabolism, Excretion): A compound must be able to reach the tumor in sufficient concentrations to be effective. Poor absorption, rapid metabolism in the liver, or quick excretion can render an otherwise potent compound ineffective in vivo.
-
Toxicity: A compound may be highly effective but also unacceptably toxic to the host organism, preventing the administration of a therapeutic dose.
-
Tumor Microenvironment: Unlike a plastic dish, an in vivo tumor is a complex ecosystem of cancer cells, blood vessels, immune cells, and extracellular matrix. This environment can create physical and biochemical barriers to drug penetration and efficacy.
For example, a study on chalcone-coumarin derivatives demonstrated that a compound with a 4.9 µM IC50 in vitro was able to slow down tumor growth by 65.7% in vivo without significant side effects, indicating a favorable balance of efficacy and safety.[8] Another novel benzopyrane derivative, SIMR1281, also significantly reduced tumor volume in a xenograft model while maintaining a high safety profile.[11] These successful translations underscore the importance of a compound possessing not just potent biological activity but also drug-like properties.
Comparative In Vivo Efficacy Data
| Compound Class | Animal Model | Dosing Regimen | Result |
| Chalcone-Coumarin Hybrid | CT26 Xenograft in BALB/c Mice | Not Specified | 65.7% tumor growth slowdown[8] |
| SIMR1281 (Novel Benzopyrane) | Tumor Xenograft Model | Not Specified | Significant reduction in tumor volume[11] |
Part 3: Experimental Workflows and Protocols
Scientific integrity is built on reproducible, well-designed experiments. Here, we detail the methodologies for the foundational assays discussed.
Visualizing the Drug Discovery Workflow
The progression from initial screening to preclinical validation follows a logical, multi-step process.
Caption: From In Vitro Screening to In Vivo Validation.
Protocol 1: In Vitro Cytotoxicity via MTT Assay
This protocol describes a self-validating system for assessing the antiproliferative effects of benzopyran-2-one derivatives.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator. Causality: Overnight incubation allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring consistent results.
-
Compound Treatment: Prepare serial dilutions of the benzopyran-2-one derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include "vehicle-only" (e.g., DMSO) controls and "no-cell" blanks. Incubate for 48-72 hours. Causality: A 48-72 hour incubation period is typically sufficient for antiproliferative effects to manifest. The vehicle control is critical to ensure that the solvent used to dissolve the compound does not have its own cytotoxic effects.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Causality: Only viable cells with active mitochondrial dehydrogenases can convert MTT to formazan, directly linking the signal to cell viability.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: After subtracting the background absorbance (no-cell blanks), calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Efficacy in a Murine Xenograft Model
This protocol outlines a standard procedure for evaluating antitumor efficacy. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT116 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice). Causality: Matrigel provides a scaffold that supports initial tumor cell growth and establishment.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups. Causality: Randomization ensures that the average tumor size is similar across all groups at the start of the study, preventing selection bias.
-
Treatment Administration: Administer the benzopyran-2-one derivative via the chosen route (e.g., oral gavage, intraperitoneal injection) according to the predetermined dose and schedule. The control group receives the vehicle solution on the same schedule.
-
Monitoring: Monitor tumor volume and animal body weight 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize the animals, excise the tumors, and weigh them.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Visualizing a Key Mechanism: PI3K/Akt Pathway Inhibition
Many benzopyran-2-one derivatives function by inhibiting pro-survival signaling pathways, which ultimately leads to apoptosis.
Caption: Inhibition of PI3K/Akt Pathway by Benzopyran-2-one.
Conclusion
The journey of a benzopyran-2-one derivative from a laboratory hit to a potential clinical candidate is a rigorous process of validation across different biological systems. In vitro assays are indispensable for high-throughput screening and mechanistic elucidation, providing essential data on potency and mode of action. However, the true therapeutic potential can only be ascertained through in vivo studies, which integrate the complexities of pharmacokinetics, metabolism, and the tumor microenvironment. A successful correlation between potent in vitro activity and significant in vivo efficacy, as seen with several promising coumarin derivatives, is the hallmark of a robust drug discovery program. Understanding the reasons for potential discrepancies and employing a logical, tiered experimental approach is paramount for translating the chemical promise of the benzopyran-2-one scaffold into tangible therapeutic outcomes.
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A Comparative Guide to Cross-Reactivity Studies of Octahydro-2H-1-benzopyran-2-one Derivatives
For researchers, scientists, and drug development professionals, understanding the specificity of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of Octahydro-2H-1-benzopyran-2-one derivatives, a class of compounds with significant pharmacological potential. Due to the limited public data on the specific cross-reactivity of the octahydro- derivatives, this guide will draw upon established principles and experimental data from the broader coumarin and benzopyran-2-one family to provide a robust framework for these critical studies.
The Imperative of Cross-Reactivity Assessment
This compound, also known as octahydrocoumarin, is a saturated derivative of coumarin (2H-1-benzopyran-2-one).[1][2] The coumarin scaffold is the foundation for a wide range of biologically active molecules, including anticoagulants like warfarin and acenocoumarol, as well as compounds with anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Given the diverse therapeutic targets of this chemical class, elucidating the potential for off-target binding and cross-reactivity is a critical step in preclinical development to mitigate the risk of adverse effects and ensure therapeutic efficacy.
Cross-reactivity studies are essential for:
-
Identifying unintended molecular targets: This helps in understanding potential side effects.
-
Defining the selectivity of a drug candidate: High selectivity is often a hallmark of a successful therapeutic.
-
Informing lead optimization: Structure-activity relationship studies can be guided by cross-reactivity data to design more specific molecules.
-
Supporting regulatory submissions: Regulatory bodies like the FDA require thorough characterization of a drug's specificity.[7]
This guide will compare three key experimental approaches for evaluating the cross-reactivity of this compound derivatives: Immunoassays, Surface Plasmon Resonance (SPR), and Cell-Based Assays.
Comparative Methodologies for Cross-Reactivity Profiling
The choice of methodology for assessing cross-reactivity depends on the specific research question, the nature of the target, and the stage of drug development. Here, we compare the principles, advantages, and limitations of three widely used techniques.
| Feature | Immunoassays (e.g., ELISA) | Surface Plasmon Resonance (SPR) | Cell-Based Assays |
| Principle | Antigen-antibody recognition. | Real-time measurement of binding events based on changes in refractive index. | Functional response of living cells to the test compound. |
| Primary Output | Endpoint measurement of binding (e.g., absorbance, fluorescence). | Real-time kinetics (association and dissociation rates) and affinity of binding. | Measurement of a biological response (e.g., enzyme activity, gene expression, cell viability). |
| Key Advantages | High throughput, cost-effective, well-established protocols. | Label-free, provides detailed kinetic information, high sensitivity. | High biological relevance, assesses functional consequences of binding.[8][9][10] |
| Key Limitations | Prone to matrix effects, may not reflect in-vivo binding, can be semi-quantitative. | Requires specialized equipment, protein immobilization can affect activity. | Lower throughput, more complex to develop and validate, results can be influenced by multiple cellular pathways. |
| Application in Cross-Reactivity | Screening large libraries of compounds against a specific target or antibody. | Detailed characterization of binding to a panel of purified target proteins. | Assessing off-target effects in a physiologically relevant context. |
Experimental Protocols: A Step-by-Step Guide
Competitive ELISA for Assessing Cross-Reactivity
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful tool for determining the cross-reactivity of small molecules (haptens) like this compound derivatives. The principle relies on the competition between the test compound and a labeled tracer for a limited number of antibody binding sites.
Protocol:
-
Coating: Microtiter plates are coated with an antibody specific to the target molecule or a structurally similar compound.
-
Blocking: Non-specific binding sites are blocked using a solution like bovine serum albumin (BSA).
-
Competition: A fixed concentration of an enzyme-labeled version of the target molecule (the tracer) is mixed with varying concentrations of the test compound (the competitor). This mixture is then added to the coated wells.
-
Incubation: The plate is incubated to allow the tracer and competitor to bind to the antibody.
-
Washing: Unbound reagents are washed away.
-
Substrate Addition: A chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Detection: The absorbance of the wells is measured using a plate reader. The signal intensity is inversely proportional to the concentration of the test compound.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the tracer binding (IC50) is calculated. Cross-reactivity is typically expressed as a percentage relative to the IC50 of the primary target molecule.
Causality in Experimental Choices:
-
The choice of antibody is critical and will determine the specificity of the assay.
-
The concentration of the tracer is optimized to be in the linear range of the assay's standard curve to ensure sensitive detection of competition.
-
Blocking is essential to prevent false-positive results from non-specific binding.
Diagram of Competitive ELISA Workflow:
Caption: Workflow for a competitive ELISA to determine cross-reactivity.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of molecular interactions, making it ideal for detailed characterization of cross-reactivity.[11] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Protocol:
-
Ligand Immobilization: A purified target protein is immobilized onto the surface of an SPR sensor chip.
-
System Priming: The SPR system is primed with running buffer to establish a stable baseline.
-
Analyte Injection: A solution containing the this compound derivative (the analyte) is injected and flows over the sensor surface.
-
Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time, generating an association curve.
-
Dissociation Phase: The analyte solution is replaced with running buffer, and the dissociation of the analyte from the ligand is monitored, generating a dissociation curve.
-
Regeneration: The sensor surface is regenerated by injecting a solution that removes the bound analyte without damaging the immobilized ligand.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka. This process is repeated for a panel of potential off-target proteins.
Causality in Experimental Choices:
-
The choice of immobilization chemistry is crucial to ensure the ligand remains active.
-
A range of analyte concentrations is tested to accurately determine the kinetic parameters.
-
The regeneration solution must be carefully selected to ensure complete removal of the analyte without denaturing the ligand.
Diagram of SPR Experimental Cycle:
Caption: The sequential steps of a typical Surface Plasmon Resonance experiment.
Cell-Based Assays for Functional Cross-Reactivity
Cell-based assays are critical for understanding the functional consequences of a compound binding to on-target and off-target proteins in a biologically relevant system.[8][9][10]
Protocol (Example: Reporter Gene Assay):
-
Cell Line Selection: Choose a cell line that expresses the target of interest or a potential off-target.
-
Transfection: The cells are transfected with a reporter gene construct. The reporter gene (e.g., luciferase, GFP) is under the control of a promoter that is regulated by the signaling pathway of interest.
-
Cell Plating: The transfected cells are plated in multi-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative.
-
Incubation: The cells are incubated for a sufficient period to allow for a cellular response.
-
Lysis and Substrate Addition: The cells are lysed, and the appropriate substrate for the reporter enzyme is added.
-
Signal Detection: The reporter signal (e.g., luminescence, fluorescence) is measured.
-
Data Analysis: The effect of the compound on the signaling pathway is quantified. A dose-response curve is generated to determine the EC50 (effective concentration) or IC50 (inhibitory concentration).
Causality in Experimental Choices:
-
The choice of cell line and reporter gene is critical for the relevance of the assay.
-
Controls are essential, including a vehicle control and a positive control (a known activator or inhibitor of the pathway).
-
A cytotoxicity assay should be run in parallel to ensure that the observed effects are not due to cell death.
Diagram of a Cell-Based Reporter Assay Workflow:
Caption: General workflow for a cell-based reporter gene assay.
Comparative Analysis: this compound Derivatives vs. Warfarin
Warfarin, a well-known coumarin derivative, serves as an important comparator for cross-reactivity studies.[11][12][13] It primarily acts by inhibiting Vitamin K epoxide reductase (VKOR), but its therapeutic use is complicated by a narrow therapeutic index and numerous drug-drug interactions, some of which stem from off-target effects.[3][13]
A key area of investigation for novel this compound derivatives would be their cross-reactivity with VKOR and other enzymes involved in coagulation. Furthermore, given the diverse biological activities of coumarins, a broader cross-reactivity screen against a panel of receptors and enzymes is warranted.
Hypothetical Cross-Reactivity Data:
| Compound | Target 1 (e.g., VKOR) IC50 (nM) | Target 2 (e.g., Carbonic Anhydrase) IC50 (nM) | Target 3 (e.g., a Kinase) IC50 (nM) | Selectivity Ratio (Target 2/Target 1) | Selectivity Ratio (Target 3/Target 1) |
| Warfarin | 100 | >10,000 | >10,000 | >100 | >100 |
| Derivative A | 50 | 500 | >10,000 | 10 | >200 |
| Derivative B | 200 | >10,000 | 800 | >50 | 4 |
| Derivative C | >10,000 | 150 | 2000 | N/A | N/A |
This table presents hypothetical data for illustrative purposes.
In this hypothetical scenario, Derivative A is a potent inhibitor of Target 1 but shows some cross-reactivity with Target 2. Derivative B is less potent at Target 1 but shows significant cross-reactivity with Target 3. Derivative C has low activity against Target 1 but inhibits Target 2. This type of data is invaluable for guiding the selection of lead candidates.
Conclusion
The assessment of cross-reactivity is a non-negotiable aspect of drug discovery and development for this compound derivatives. While direct experimental data for this specific subclass is emerging, a robust framework for its evaluation can be constructed from studies on the broader coumarin family. A multi-pronged approach utilizing immunoassays for high-throughput screening, SPR for detailed kinetic analysis, and cell-based assays for functional validation will provide the most comprehensive understanding of a compound's selectivity profile. By carefully selecting and validating these methodologies, researchers can de-risk their development programs and increase the likelihood of bringing safe and effective therapies to the clinic.
References
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Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
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Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]
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MDPI. (2021, July 17). Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives. Retrieved from [Link]
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Jordan Journal of Biological Sciences. (n.d.). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Retrieved from [Link]
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ResearchGate. (2010, April). Warfarin and Other Coumarin Derivatives: Pharmacokinetics, Pharmacodynamics, and Drug Interactions. Retrieved from [Link]
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PubMed. (1961). [Comparative study of 2 coumarin anticoagulants: warfarin sodium (coumadin) and acenocoumarin (Syntrom)]. Retrieved from [Link]
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FDA. (2023, December 29). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). Retrieved from [Link]
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PubMed. (2003). Warfarin and other coumarin derivatives: pharmacokinetics, pharmacodynamics, and drug interactions. Retrieved from [Link]
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MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]
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Pharmaceutical Chemistry Journal. (2006). Structure and biological properties of 2H-1-benzopyran-2-one (coumarin) derivatives. Retrieved from [Link]
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Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]
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ResearchGate. (2023, May 24). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. Retrieved from [Link]
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HistologiX. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]
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MDPI. (2022, November 10). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. Retrieved from [Link]
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Frontiers. (n.d.). Syntheses, reactivity, and biological applications of coumarins. Retrieved from [Link]
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PubMed Central. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
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PubMed. (2010). Synthesis and docking studies of novel benzopyran-2-ones with anticancer activity. Retrieved from [Link]
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PubMed. (n.d.). 1H-2-Benzopyran-1-one derivatives, microbial products with pharmacological activity. Conversion into orally active derivatives with antiinflammatory and antiulcer activities. Retrieved from [Link]
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ResearchGate. (2016, December). Synthesis of Some Novel Derivatives of Substituted 2H-[8]- Benzopyran-2-Ones and Their Antimicrobial Activity. Retrieved from [Link]
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PubMed Central. (2023, July 13). Synthesis of Structurally Related Coumarin Derivatives as Antiproliferative Agents. Retrieved from [Link]
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A Senior Application Scientist's Guide to Purity Assessment: Octahydrocoumarin vs. Certified Reference Material
In the landscape of pharmaceutical research and fragrance science, the chemical purity of a compound is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. Octahydrocoumarin, a widely utilized fragrance ingredient, is no exception.[1][2] Its impurity profile can significantly impact its olfactory characteristics and toxicological safety.[1][3] This guide provides an in-depth comparison of robust analytical methodologies for determining the purity of a newly synthesized or commercial batch of Octahydrocoumarin against a Certified Reference Material (CRM).
A CRM is the cornerstone of analytical accuracy, providing a metrologically traceable benchmark with a certified property value, in this case, purity.[4][5][6] Its use is indispensable for method validation, instrument calibration, and ensuring that analytical results are reliable and comparable across different laboratories.[7] We will explore two orthogonal, yet complementary, analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), the workhorse of industrial quality control, and Quantitative Nuclear Magnetic Resonance (qNMR), a primary ratio method renowned for its high accuracy.
Method 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography is a premier separation technique used extensively for impurity profiling in the pharmaceutical industry.[8] Its power lies in its ability to separate the main compound from closely related impurities, providing a quantitative measure of purity based on the relative peak areas.
Causality Behind Method Selection
We select reverse-phase HPLC for its robustness and suitability for moderately polar organic molecules like Octahydrocoumarin. The principle is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The purity is determined using an external standard method, where the peak response of the test sample is directly compared to the response of a highly pure, accurately weighed CRM.[9] This approach ensures that the quantification is anchored to a traceable standard.
Experimental Protocol: HPLC-UV
-
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.[9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile (ACN) and water.
-
Certified Reference Material (CRM) of Octahydrocoumarin (Purity ≥ 99.8%).
-
Test Sample: In-house batch of Octahydrocoumarin.
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas.
-
CRM Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the Octahydrocoumarin CRM into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
CRM Working Standard (100 µg/mL): Dilute 1.0 mL of the CRM Stock Solution to 10.0 mL with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the test Octahydrocoumarin sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute 1.0 mL of this solution to 10.0 mL with the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (Note: Wavelength should be optimized based on the UV absorbance maximum of Octahydrocoumarin).
-
Run Time: 15 minutes or until all impurity peaks have eluted.
-
-
Data Analysis and Purity Calculation:
-
Inject the CRM Working Standard multiple times (n=5) to establish system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the Sample Solution in triplicate.
-
Calculate the purity of the test sample using the following formula:
Purity (%) = (Area_Sample / Area_CRM) × (Conc_CRM / Conc_Sample) × Purity_CRM
Where:
-
Area_Sample is the average peak area of Octahydrocoumarin in the sample chromatogram.
-
Area_CRM is the average peak area of Octahydrocoumarin in the CRM standard chromatogram.
-
Conc_CRM and Conc_Sample are the precise concentrations of the CRM and sample solutions, respectively.
-
Purity_CRM is the certified purity of the CRM.
-
Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV Purity Assessment.
Data Presentation: HPLC-UV Purity Comparison
| Parameter | Octahydrocoumarin CRM | Test Sample Batch A | Acceptance Criteria |
| Certified Purity | 99.9% | N/A | N/A |
| Measured Purity (n=3) | N/A | 99.1% | ≥ 99.0% |
| Standard Deviation | N/A | 0.08 | ≤ 0.2 |
| Main Impurity | N/A | 0.45% (at RRT 1.2) | ≤ 0.5% |
| Total Impurities | < 0.1% | 0.90% | ≤ 1.0% |
Method 2: Purity Determination by Quantitative ¹H-NMR (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of a compound's purity without needing a CRM of the same compound.[10][11] The fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[12][13] By co-dissolving an accurately weighed amount of the test sample with an accurately weighed amount of a stable, high-purity internal standard CRM, the purity of the test sample can be calculated directly.
Causality Behind Method Selection
We select ¹H qNMR because it provides an orthogonal assessment of purity based on a different physical principle than chromatography. It is a "universal" detector for all proton-containing molecules, and with proper experimental setup, it does not require response factor determination.[13] This makes it an exceptionally powerful and reliable tool for assigning purity values. The key to a self-validating qNMR protocol is ensuring complete spin-lattice relaxation (T₁) between pulses, which is achieved by setting the relaxation delay (D1) to at least 5 times the longest T₁ of any peak of interest.
Experimental Protocol: ¹H-qNMR
-
Instrumentation and Materials:
-
NMR Spectrometer (≥ 400 MHz).
-
High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃) free of interfering signals.
-
Internal Standard CRM: A compound with high purity, stability, and signals that do not overlap with the analyte. Maleic acid or Dimethyl sulfone are common choices. Assume Maleic Acid (Purity: 99.95%).
-
Test Sample: In-house batch of Octahydrocoumarin.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the Octahydrocoumarin test sample into a clean vial. Record the weight precisely.
-
Accurately weigh ~10 mg of the Maleic Acid (Internal Standard CRM) into the same vial. Record the weight precisely.
-
Dissolve the mixture in ~0.7 mL of CDCl₃, ensuring complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (D1): ≥ 20 seconds (This must be determined experimentally but is set long to ensure full relaxation for accurate integration).
-
Number of Scans (NS): 16 to 64, to achieve a good signal-to-noise ratio.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Select a well-resolved, characteristic signal for Octahydrocoumarin that does not overlap with any other signals. Let's assume a signal integrating to 2 protons.
-
Select the singlet signal for the two olefinic protons of Maleic Acid.
-
Carefully integrate both selected signals.
-
Calculate the purity using the following master equation:[12]
Purity (%) = (I_Analyte / I_Std) × (N_Std / N_Analyte) × (M_Analyte / M_Std) × (m_Std / m_Analyte) × Purity_Std
Where:
-
I = Integral value of the signal.
-
N = Number of protons for the integrated signal.
-
M = Molar mass of the compound.
-
m = Mass (weight) of the compound.
-
Analyte refers to Octahydrocoumarin, and Std refers to the Maleic Acid internal standard.
-
Visualization: qNMR Experimental Workflow
Caption: Workflow for qNMR Purity Assessment.
Data Presentation: qNMR Purity Results
| Parameter | Value |
| Mass of Test Sample (m_Analyte) | 15.254 mg |
| Mass of Internal Std (m_Std) | 10.081 mg |
| Purity of Internal Std (Purity_Std) | 99.95% |
| Integral of Analyte (I_Analyte) | 1.55 |
| Number of Protons (N_Analyte) | 2 |
| Integral of Standard (I_Std) | 1.00 |
| Number of Protons (N_Std) | 2 |
| Molar Mass of Analyte | 154.21 g/mol |
| Molar Mass of Standard | 116.07 g/mol |
| Calculated Purity (n=3 avg.) | 99.2% |
| Standard Deviation | 0.11 |
Comparative Summary and Conclusion
Both HPLC-UV and qNMR are powerful techniques for purity assessment, but they offer different strengths.
| Feature | HPLC-UV with CRM | Quantitative ¹H-NMR |
| Principle | Chromatographic Separation | Nuclear Resonance |
| Reference Material | Requires a specific CRM of the analyte. | Uses a universal internal standard CRM.[11] |
| Quantification | External standard calibration curve or single point. | Absolute quantification via internal standard. |
| Strengths | Excellent for detecting and quantifying impurities, widely available, high throughput.[8] | Primary method, highly accurate, provides structural information, universal detector for protons.[12][14] |
| Limitations | Requires a specific CRM, assumes all impurities elute and are detected. | Lower sensitivity than HPLC, potential for peak overlap, requires longer relaxation delays for accuracy. |
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A Comparative Guide to the Synthesis of Octahydro-2H-1-benzopyran-2-one: Efficiency, Mechanistic Insights, and Practical Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Octahydro-2H-1-benzopyran-2-one
This compound, also known as octahydrocoumarin, is a saturated bicyclic lactone with a molecular formula of C₉H₁₄O₂.[1] This compound and its derivatives are of significant interest in the fields of fragrance, flavor, and pharmaceuticals due to their characteristic sweet, coumarin-like, and herbal aroma profiles.[1] The stereochemistry of octahydrocoumarin, particularly the cis and trans fusion of the cyclohexane and lactone rings, plays a crucial role in its sensory properties and biological activity, making stereoselective synthesis a key area of research.[1] Furthermore, the benzopyran core is a prevalent scaffold in numerous biologically active natural products.[1]
This guide provides an in-depth comparison of the synthesis efficiency of three distinct methods for preparing this compound:
-
Catalytic Hydrogenation of Coumarin: The established industrial benchmark.
-
Baeyer-Villiger Oxidation of Bicyclo[4.4.0]decan-2-one: A classic and versatile method for lactone synthesis.
-
Radical Cyclization of an Unsaturated Precursor: A modern approach offering alternative bond-forming strategies.
We will delve into the detailed experimental protocols, analyze the underlying reaction mechanisms, and present a comparative analysis of their respective yields, selectivities, and practical considerations to empower researchers in making informed decisions for their synthetic endeavors.
Method 1: Catalytic Hydrogenation of Coumarin (The Benchmark)
The catalytic hydrogenation of coumarin is the most direct and industrially favored route to octahydrocoumarin.[1] This method involves the reduction of both the aromatic ring and the α,β-unsaturated lactone functionality of coumarin in a single, high-pressure, high-temperature process.
Experimental Protocol: Hydrogenation with Ru/C Catalyst
This protocol is based on the optimized conditions reported for the selective synthesis of octahydrocoumarin.[2]
Materials:
-
Coumarin (1.0 eq)
-
5% Ruthenium on activated carbon (Ru/C) (0.5 wt% based on coumarin)
-
Methanol (to achieve a 60 wt% coumarin solution)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control.
Procedure:
-
The autoclave is charged with coumarin, 5% Ru/C catalyst, and methanol.
-
The reactor is sealed and purged several times with nitrogen gas, followed by hydrogen gas.
-
The reaction mixture is heated to 130°C and pressurized with hydrogen to 10 MPa.
-
The reaction is stirred vigorously for a predetermined time, or until hydrogen uptake ceases, as monitored by a pressure drop.
-
After cooling to room temperature, the autoclave is carefully depressurized.
-
The reaction mixture is filtered to remove the heterogeneous Ru/C catalyst.
-
The methanol is removed from the filtrate under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound.
Reported Yield: A selectivity of 90% towards octahydrocoumarin has been achieved at complete coumarin conversion under these optimized conditions.[2]
Mechanistic Rationale and Causality
The choice of a ruthenium-based catalyst is pivotal for the complete saturation of the bicyclic system. Ruthenium is highly effective in hydrogenating aromatic rings, a step that is often challenging with other common hydrogenation catalysts like palladium or platinum under milder conditions. The high pressure and temperature are necessary to overcome the activation energy for the aromatic ring reduction.
The proposed mechanism for this heterogeneous catalysis involves a series of steps on the surface of the ruthenium catalyst:[3][4]
-
Adsorption: Both hydrogen and coumarin are adsorbed onto the surface of the ruthenium catalyst. The hydrogen molecule dissociates into atomic hydrogen.
-
Hydrogenation of the Aromatic Ring: The adsorbed hydrogen atoms are sequentially added to the benzene ring of coumarin, leading to a fully saturated cyclohexane ring.
-
Hydrogenation of the α,β-Unsaturated Lactone: The double bond in the pyranone ring is also hydrogenated.
-
Desorption: The final product, this compound, has a lower affinity for the catalyst surface and is desorbed, freeing up the active sites for the next catalytic cycle.
Caption: Workflow for the catalytic hydrogenation of coumarin.
Method 2: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful and reliable method for the synthesis of lactones from cyclic ketones.[5] In the context of this compound synthesis, a suitable precursor is bicyclo[4.4.0]decan-2-one (also known as 2-decalone).
Experimental Protocol: Baeyer-Villiger Oxidation of 2-Decalone
This is a representative protocol adapted from general procedures for Baeyer-Villiger oxidations using meta-chloroperoxybenzoic acid (m-CPBA).[6]
Materials:
-
Bicyclo[4.4.0]decan-2-one (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve bicyclo[4.4.0]decan-2-one in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Mechanistic Rationale and Causality
The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving the formation of a "Criegee intermediate."[5]
-
Protonation and Nucleophilic Attack: The peroxyacid protonates the carbonyl oxygen of the ketone, activating it towards nucleophilic attack by the peroxyacid itself.
-
Formation of the Criegee Intermediate: This attack forms a tetrahedral intermediate.
-
Concerted Rearrangement: In the rate-determining step, one of the alkyl groups attached to the former carbonyl carbon migrates to the adjacent oxygen of the peroxide moiety, with the concomitant cleavage of the weak O-O bond and departure of a carboxylate anion. The migratory aptitude of the alkyl groups is a key factor in determining the regioselectivity of the reaction. For 2-decalone, the more substituted carbon atom preferentially migrates.
-
Deprotonation: The resulting protonated lactone is deprotonated to yield the final product.
The stereochemistry of the migrating group is retained during the rearrangement, which is a significant advantage of this method for stereocontrolled synthesis.[7]
Method 3: Radical Cyclization
Radical cyclizations offer a powerful alternative for the construction of cyclic systems, often under mild conditions. For the synthesis of this compound, a plausible strategy involves the cyclization of a suitably functionalized acyclic precursor.
Experimental Protocol: Radical Cyclization of an Allylic Bromoacetate
This is a hypothetical but mechanistically sound protocol based on established principles of radical cyclization using tributyltin hydride.
Materials:
-
(E)-1-((2-bromopropanoyl)oxy)cyclohex-2-en-1-yl)prop-2-en-1-yl acetate (a hypothetical precursor)
-
Tributyltin hydride (Bu₃SnH) (1.1 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Anhydrous toluene or benzene
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
A solution of the bromoacetate precursor in degassed toluene is prepared in a flask equipped with a reflux condenser and under an inert atmosphere.
-
A solution of tributyltin hydride and AIBN in degassed toluene is added dropwise to the refluxing solution of the bromoacetate over several hours using a syringe pump.
-
The reaction is refluxed for an additional period after the addition is complete to ensure full conversion.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to separate the desired lactone from tin-containing byproducts.
Mechanistic Rationale and Causality
This reaction proceeds via a free-radical chain mechanism:
-
Initiation: Thermal decomposition of AIBN generates initiator radicals, which abstract a hydrogen atom from tributyltin hydride to form the tributyltin radical (Bu₃Sn•).
-
Propagation:
-
The tributyltin radical abstracts the bromine atom from the bromoacetate precursor, generating an α-acyl radical.
-
This radical undergoes an intramolecular cyclization by attacking the double bond of the cyclohexene ring in a 6-exo-trig fashion to form a six-membered ring and a new carbon-centered radical.
-
This new radical then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the final product and regenerate the tributyltin radical, which continues the chain reaction.
-
The use of high dilution conditions favors the intramolecular cyclization over intermolecular reactions. The regioselectivity of the cyclization (6-exo vs. 7-endo) is generally governed by Baldwin's rules, with the 6-exo pathway being kinetically favored.
Caption: Overview of the three synthetic pathways.
Comparative Analysis
| Feature | Catalytic Hydrogenation | Baeyer-Villiger Oxidation | Radical Cyclization |
| Starting Material | Coumarin | Bicyclo[4.4.0]decan-2-one | Functionalized acyclic precursor |
| Reagents | H₂, Ru/C catalyst | m-CPBA or other peroxyacids | Bu₃SnH, AIBN |
| Conditions | High temperature (130°C), High pressure (10 MPa) | Mild (0°C to room temp.), atmospheric pressure | Mild (reflux in toluene), atmospheric pressure |
| Yield | High (90% selectivity reported) | Generally good to excellent | Variable, dependent on precursor |
| Stereoselectivity | Can be influenced by catalyst and conditions | High (retention of stereochemistry) | Can be influenced by substrate and transition state geometry |
| Advantages | Atom economical, direct route, scalable | Broad substrate scope, predictable regioselectivity, mild conditions | Mild conditions, good for complex molecules, alternative bond formation |
| Disadvantages | Harsh conditions (high T & P), specialized equipment | Stoichiometric oxidant, potential for side reactions (e.g., epoxidation) | Toxic tin reagents, requires multi-step precursor synthesis |
| Safety Concerns | Handling of flammable hydrogen gas at high pressure, pyrophoric catalyst | Peroxides can be explosive, m-CPBA is a strong oxidizer and irritant[8][9][10][11][12] | Tributyltin hydride is toxic and requires careful handling[13][14][15][16][17] |
Product Characterization
Independently of the synthetic route, the final product, this compound, must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the carbon-hydrogen framework and the absence of starting materials or aromatic protons.
-
Infrared (IR) Spectroscopy: To identify the characteristic lactone carbonyl stretch (typically around 1720-1740 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight (154.21 g/mol ).[1]
-
Gas Chromatography (GC): To assess purity and determine the ratio of diastereomers.
Conclusion and Outlook
The choice of synthetic method for this compound is contingent on the specific requirements of the researcher, including scale, desired stereochemistry, available equipment, and tolerance for certain reagents.
-
Catalytic hydrogenation remains the most efficient and scalable method for large-scale production, despite the need for specialized high-pressure equipment.
-
Baeyer-Villiger oxidation offers a reliable and often high-yielding alternative under mild conditions, with excellent control over regioselectivity and stereochemistry, making it well-suited for laboratory-scale synthesis and the preparation of complex analogues.
-
Radical cyclization , while potentially requiring more intricate precursor synthesis, provides a valuable tool for constructing the bicyclic lactone core under neutral conditions, which can be advantageous for sensitive substrates.
Future research in this area will likely focus on developing more sustainable and enantioselective catalytic methods to access specific stereoisomers of this compound, further expanding its applications in various fields.
References
-
[ResearchGate. (2025). Synthesis of Some Novel Derivatives of Substituted 2H-[13]- Benzopyran-2-Ones and Their Antimicrobial Activity.]([Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Octahydro-2H-1-benzopyran-2-one
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of octahydro-2H-1-benzopyran-2-one (also known as octahydrocoumarin), ensuring the safety of personnel and adherence to the highest standards of laboratory practice. This document moves beyond a simple checklist, explaining the rationale behind each procedure to empower researchers with a deep understanding of safe chemical handling.
Section 1: Compound Characterization and Hazard Assessment
Understanding the physicochemical properties and known hazards of a compound is the critical first step in determining the appropriate disposal pathway. This compound is a saturated derivative of coumarin, belonging to the benzopyran class of organic compounds.[1][2] Its properties dictate that it cannot be disposed of via standard drain or solid waste streams.
The primary rationale for treating this compound as regulated hazardous waste stems from two key factors:
-
GHS Hazard Classification : According to aggregated data from notifications to the ECHA C&L Inventory, this compound is classified with the warning H319, indicating it "Causes serious eye irritation".[3] While some reports did not classify it as hazardous, the potential for significant eye damage necessitates handling it as a hazardous substance.[3]
-
Physical Properties : The compound is insoluble in water, making drain disposal fundamentally inappropriate and environmentally irresponsible.[1][3] Such disposal could lead to the contamination of waterways and interfere with wastewater treatment processes.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydrochromen-2-one | [1] |
| Synonyms | Octahydrocoumarin, Bicyclononalactone | [3] |
| CAS Number | 4430-31-3 | [1] |
| Molecular Formula | C₉H₁₄O₂ | [1] |
| Molecular Weight | 154.21 g/mol | [1][3] |
| Appearance | Colorless liquid with a slight spicy note | [1][3] |
| Solubility | Insoluble in water; Soluble in ethanol and oils | [1][3] |
| Boiling Point | 144-146 °C @ 16 mm Hg | [1][3] |
| Density | 1.089-1.096 g/mL | [1][3] |
Section 2: Immediate Safety and Handling Precautions
Based on the hazard assessment, specific personal protective equipment (PPE) is mandatory when handling or preparing this compound for disposal.
Table 2: Required Personal Protective Equipment (PPE) and First Aid
| Category | Specification & Rationale | First-Aid Procedure |
| Eye/Face Protection | Wear safety glasses with side shields or chemical splash goggles. Causality : This is the minimum requirement to protect against the primary hazard of serious eye irritation (H319). | Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Hand Protection | Wear nitrile or other chemically resistant gloves. Causality : To prevent skin contact. While not classified as a primary skin irritant, related lactone compounds can be sensitizers, making glove use a prudent measure.[7][8] | Skin Contact : Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6] |
| Skin/Body Protection | Wear a standard laboratory coat. Causality : Protects against accidental splashes on clothing and skin. | N/A |
| Respiratory Protection | Handle in a well-ventilated area or under a chemical fume hood. Causality : Minimizes the inhalation of any aerosols or vapors, which is a standard best practice for handling any non-volatile chemical. | Inhalation : Move the individual to fresh air. If breathing is difficult, seek medical attention.[6] |
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to all institutional, local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA), is mandatory.[9][10]
Methodology 1: Waste Segregation and Containerization
-
Classify as Hazardous Waste : Upon generation, immediately classify any waste containing this compound (pure compound, solutions, contaminated labware) as hazardous chemical waste.
-
Segregate Waste Streams : Do not mix this waste with other chemical streams unless compatibility is confirmed. Causality : Mixing incompatible chemicals can lead to dangerous reactions. Store lactone waste separately from strong acids, bases, and oxidizing agents.[6][11]
-
Select Appropriate Container : Collect all waste into a dedicated, leak-proof hazardous waste container with a secure screw cap.
-
Maintain Container Integrity : Keep the container closed at all times except when adding waste. This prevents the release of vapors and protects against spills.[11][12]
Methodology 2: Labeling and Temporary Storage
-
Label the Container : As soon as waste is added, label the container clearly. According to EPA regulations, the label must include:
-
Store in a Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA. An SAA must be:
-
At or near the point of waste generation.[14]
-
Under the control of laboratory personnel.[14]
-
Away from direct sunlight, heat sources, and drains.[7]
-
Regulatory Note : According to EPA guidelines, up to 55 gallons of hazardous waste may be accumulated in an SAA. Once this volume is reached, or after one year (whichever comes first), the waste must be moved from the SAA.[11][14]
-
Methodology 3: Decontamination and Final Disposal
-
Decontaminate Reusable Labware :
-
Perform an initial rinse with a suitable organic solvent in which the compound is soluble, such as ethanol or acetone.[7]
-
Crucially, collect this initial solvent rinsate as hazardous waste in your designated container.
-
After the initial solvent rinse, the labware can be washed with soap and water as usual.
-
-
Dispose of Empty Containers : A container that held the pure compound is not considered "empty" until it has been triple-rinsed with a suitable solvent. This rinsate must also be collected as hazardous waste.[6][8]
-
Arrange for Final Disposal : Once the waste container is full or has reached its accumulation time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or an equivalent approved waste disposal service.[6][7] Complete any required hazardous waste pickup forms and await collection by authorized personnel.
Section 4: Experimental Protocol for Spill Management
In the event of a spill, a swift and safe response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and alert colleagues.
-
Don PPE : Before addressing the spill, don the full PPE detailed in Table 2.
-
Contain the Spill : Prevent the spill from spreading. For a liquid spill, create a dike around the material using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6][7]
-
Absorb and Collect : Carefully apply the absorbent material to the spill, working from the outside in. Once fully absorbed, carefully scoop the material into your designated hazardous waste container.[7]
-
Clean the Spill Area : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water.
-
Dispose of Contaminated Materials : All materials used for cleanup, including gloves, absorbent pads, and wipes, must be placed in the sealed hazardous waste container for disposal.[6][7]
-
Report the Spill : For larger spills, evacuate the area and contact your institution's EHS department immediately.[7]
Section 5: Disposal and Safety Workflow
The following diagram outlines the decision-making process and logical flow for the proper management and disposal of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Octahydro-2H-1-benzopyran-2-one
Welcome to your essential guide for the safe handling of Octahydro-2H-1-benzopyran-2-one (also known as Octahydrocoumarin). In the fast-paced world of research and development, where innovation is paramount, the safety of our most valuable asset—our scientists—must be the bedrock of all laboratory operations. This guide is designed to move beyond a simple checklist, providing you with the rationale and procedural steps necessary to create a self-validating system of safety when working with this bicyclic lactone. Our goal is to empower you with the knowledge to not only protect yourself but to foster a culture of safety and excellence within your team.
Understanding the Compound: Hazard Identification and Risk Assessment
This compound (CAS 4430-31-3) is a fragrance ingredient and flavoring agent that is also utilized in various chemical synthesis applications.[1][2] While some data reports suggest it does not meet GHS hazard criteria, a significant number of notifications indicate potential health risks that necessitate careful handling.[1] A thorough risk assessment is the first step in any safe laboratory protocol.[3]
Known Hazards:
-
Eye Irritation: Classified as causing serious eye irritation (H319).[1] Accidental splashes can lead to significant discomfort and potential injury.
-
Skin Sensitization: May cause an allergic skin reaction (H317). Repeated or prolonged contact can lead to dermatitis.
-
Acute Toxicity: Some safety data sheets classify this compound as toxic if swallowed or in contact with skin (H301 + H311).
-
Aquatic Toxicity: It is considered harmful to aquatic life with long-lasting effects (H412).[4]
-
Physical Form: It is typically handled as a colorless liquid.[1]
Given the conflicting hazard information, the precautionary principle should be applied, treating the substance with a high degree of caution.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach. It must be tailored to the specific task, the quantities being handled, and the potential for exposure. The following protocol outlines a multi-layered defense strategy.
Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can cause serious irritation.[1] Therefore, robust eye and face protection is non-negotiable.
-
For Small Quantities (Milligram Scale): At a minimum, safety glasses with side shields are required.[5]
-
For Large Quantities (Gram Scale or Greater) or Splash-Prone Operations: Chemical safety goggles are mandatory.[5][6] For tasks with a significant risk of splashing, such as mixing or transferring large volumes, a full-face shield should be worn in addition to safety goggles.[7][8]
Hand Protection: Preventing Dermal Exposure
Given the potential for skin sensitization and dermal toxicity, selecting the appropriate gloves is critical.
-
Glove Type: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact.[9][10] For prolonged contact or when handling larger quantities, consider heavier-duty gloves or double-gloving.[5]
-
Best Practices: Always inspect gloves for tears or punctures before use.[6] Practice proper glove removal techniques to avoid contaminating your skin.[6] After handling is complete, and gloves have been removed, wash your hands thoroughly with soap and water.[7]
Body Protection: Shielding Against Spills and Splashes
Your personal clothing offers no protection against chemical hazards.
-
Standard Use: A properly fitting, long-sleeved laboratory coat is required for all handling procedures.[8]
-
High-Risk Tasks: For operations involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[5][6] Closed-toe shoes are mandatory in any laboratory setting.[8][10]
Respiratory Protection: Mitigating Inhalation Risks
While this compound is a liquid, aerosols can be generated, and it is considered a combustible liquid.[1][7]
-
Engineering Controls: The primary method for controlling inhalation exposure is to handle the chemical within a certified chemical fume hood.[6][10] This minimizes the concentration of airborne vapors and aerosols.
-
When Respirators are Necessary: If work must be conducted outside of a fume hood where there is a risk of generating aerosols, or during a large spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge should be used.[5][8] All personnel required to wear respirators must be properly fit-tested and trained in their use.[6]
| Activity Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities (e.g., <10 g) | Safety glasses with side shields[5] | Nitrile gloves[5][9] | Laboratory coat[5] | Work in a chemical fume hood[6][10] |
| Handling Large Quantities (e.g., >10 g) | Chemical safety goggles and/or face shield[5][7] | Chemical-resistant gloves (consider double-gloving)[5] | Chemical-resistant apron over a lab coat[5][6] | Mandatory use of a chemical fume hood[6][10] |
| Emergency (Spill or Exposure) | Chemical safety goggles and face shield[5] | Heavy-duty, chemical-resistant gloves[5] | Chemical-resistant suit or coveralls[5] | Self-contained breathing apparatus (SCBA) may be necessary[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing risk. This procedural guide integrates the PPE protocol into the entire handling process.
Step 1: Preparation is Key
-
Risk Assessment: Before starting any new procedure, conduct a thorough risk assessment.
-
Gather Materials: Assemble all necessary chemicals, equipment, and a designated, properly labeled waste container.[5]
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly.[10] Confirm that an eyewash station and safety shower are accessible.[7][11]
-
Don PPE: Put on the appropriate PPE as determined by your risk assessment and the scale of your work.[7]
Step 2: The Handling Process
-
Location: Conduct all manipulations of this compound inside a chemical fume hood.[6]
-
Prudent Practices: Use the smallest amount of the chemical necessary for your experiment.[6] Keep the container tightly closed when not in use.[7]
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[7]
-
Transporting: When moving the chemical, even short distances, use a secondary container to prevent spills.[10]
Step 3: Post-Handling and Cleanup
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then lab coat).
-
Hygiene: Wash hands thoroughly with soap and water after work is complete, even if gloves were worn.
Caption: A procedural workflow for the safe handling of this compound.
Emergency Preparedness: Spill and Exposure Response
Even with the best precautions, accidents can happen.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[13] If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Responsible Disposal: A Commitment to Environmental Safety
All waste containing this compound must be treated as hazardous chemical waste.[5]
-
Waste Collection: Collect all liquid and solid waste (including contaminated consumables like gloves and paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[5]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone).[5] Collect the rinsate as hazardous liquid waste.[5] Deface the label on the rinsed container before disposal as regular waste.[5]
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations.[11] Never pour this chemical down the drain.[11]
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer and more productive research environment. Your commitment to these principles is a testament to your dedication to scientific integrity and professional responsibility.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
